Calcium mesoxalate trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;2-oxopropanedioate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O5.Ca.3H2O/c4-1(2(5)6)3(7)8;;;;/h(H,5,6)(H,7,8);;3*1H2/q;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPGFDZYZCGMLH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])C(=O)[O-].O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6CaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21085-60-9 | |
| Record name | Calcium oxomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ambiguous Case of Calcium Mesoxalate Trihydrate: A Technical Examination
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physicochemical properties of Calcium Mesoxalate Trihydrate. It is critical, however, to preface this report with a significant point of clarification. The scientific and commercial literature exhibits considerable ambiguity and frequent conflation between This compound (the trihydrate calcium salt of mesoxalic acid, or ketomalonic acid) and Calcium Oxalate (B1200264) Trihydrate (the trihydrate calcium salt of oxalic acid, also known as the mineral caoxite).
The vast majority of available in-depth experimental data pertains to Calcium Oxalate Trihydrate. This document will, therefore, present the limited specific information available for this compound and provide a comprehensive overview of the well-characterized properties of Calcium Oxalate Trihydrate to serve as a comparative reference. Researchers are strongly advised to verify the identity of their materials, as the structural and potential biological differences are significant.
This compound: An Overview
Calcium mesoxalate is the calcium salt of mesoxalic acid (2-oxopropanedioic acid). Its trihydrate form is listed by some chemical suppliers, but detailed characterization in peer-reviewed literature is scarce.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | calcium;2-oxopropanedioate;trihydrate | |
| Synonyms | Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate | |
| CAS Number | 21085-60-9 (anhydrous or unspecified hydrate) | [1] |
| Molecular Formula | C₃H₆CaO₈ (as trihydrate) | |
| Molecular Weight | 210.15 g/mol (as trihydrate) | |
| Anhydrous Formula | C₃CaO₅ | [1] |
| Anhydrous Molecular Weight | 156.11 g/mol | [1] |
Physicochemical Properties
Due to the lack of specific experimental data for this compound, the following sections will detail the well-documented properties of Calcium Oxalate Trihydrate .
Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O): A Detailed Profile
Calcium Oxalate Trihydrate, known as caoxite, is a known crystalline hydrate (B1144303) of calcium oxalate. It is considered a potential precursor to the more common monohydrate (whewellite) and dihydrate (weddellite) forms found in human kidney stones[3].
Crystal Structure
Calcium Oxalate Trihydrate possesses a triclinic crystal structure. Detailed crystallographic data are summarized below.
| Crystallographic Parameter | Value | Source |
| Crystal System | Triclinic | [3][4] |
| Space Group | Pī | [3][4] |
| Unit Cell Parameters | a = 6.099(5) Å | [3] |
| b = 8.600(7) Å | [3] | |
| c = 11.45(6) Å (Note: some sources may list different axial assignments) | [3] | |
| α = 89.92(5)° | [3] | |
| β = 108.87(5)° | [3] | |
| γ = 112.30(5)° | [3] | |
| Molecules per Unit Cell (Z) | 2 | [3][4] |
The structure consists of calcium ions coordinated by oxalate groups and water molecules, forming sheets parallel to the {100} plane[3][4].
Thermal Properties
The thermal decomposition of Calcium Oxalate Trihydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Process | Source |
| Dehydration (Step 1) | ~20 - 110 | ~19.8 (loss of 2 H₂O) | CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O | [5] |
| Dehydration (Step 2) | ~70 - 170 | ~9.9 (loss of 1 H₂O) | CaC₂O₄·H₂O → CaC₂O₄ + H₂O | [5] |
| Anhydrous Decomposition | ~400 - 530 | ~19.2 | CaC₂O₄ → CaCO₃ + CO | [6][7] |
| Carbonate Decomposition | ~600 - 810 | ~30.1 | CaCO₃ → CaO + CO₂ | [6][7] |
The dehydration process occurs in two distinct, overlapping steps[5]. The subsequent decomposition of the anhydrous calcium oxalate to calcium carbonate, and then to calcium oxide, are well-defined thermogravimetric events[7]. The activation energies for the trihydrate to monohydrate and monohydrate to anhydrous transformations have been reported as approximately 68 kJ mol⁻¹ and 81 kJ mol⁻¹, respectively[8].
Spectroscopic Data
Vibrational spectroscopy (Infrared and Raman) provides characteristic fingerprints for the identification of Calcium Oxalate Trihydrate.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~3526, 3422, ~3270 | O-H stretching (water of hydration) | [9] |
| ~1627-1634 | C=O asymmetric stretching | [9] |
| ~1319-1324 | C-O symmetric stretching | [9] |
| ~666, 516 | O-C-O bending and other lattice modes | [9] |
Raman Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~1490 | ν(C-C) | [10] |
| ~1463 | ν(C-C) | [10] |
| ~897 | δ(O-C-O) | [10] |
| ~505 | ν(Ca-O) | [10] |
Solubility
Calcium Oxalate Trihydrate is sparingly soluble in water. Its solubility increases with increasing degrees of hydration, making the trihydrate more soluble than the dihydrate and monohydrate forms[11]. The solubility is also pH-dependent, increasing in acidic conditions. Precise quantitative solubility data for the trihydrate form is not consistently reported, as it is metastable and can transform to less soluble hydrates[12].
Experimental Protocols
Synthesis of Calcium Oxalate Trihydrate
A common method for the synthesis of Calcium Oxalate Trihydrate involves the reaction of a calcium salt with an oxalate source under controlled conditions. One reported method is as follows:
-
Preparation of Reagents : Prepare a 3% by volume aqueous solution of diethyl oxalate[10].
-
Reaction Setup : Add a stoichiometric amount of calcite (CaCO₃) crystals (sieved to 32–80 µm) to the diethyl oxalate solution in a sealed flask[10].
-
Reaction Conditions : Store the flask at room temperature for 7 days, with gentle manual stirring once a day[10]. The slow hydrolysis of diethyl oxalate generates oxalic acid, which then reacts with the calcite to form calcium oxalate crystals, including the trihydrate form[10].
-
Isolation : After the reaction period, the solid phase is separated from the solution by filtration[10].
It is noted that the synthesis can be challenging, and obtaining single crystals suitable for structural determination is difficult[10].
Characterization Methods
-
X-ray Diffraction (XRD) : Single-crystal or powder XRD is used to determine the crystal structure and phase purity[3][10].
-
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) : These techniques are used to study the thermal decomposition and phase transitions[5][8]. A typical TGA experiment involves heating the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min)[12].
-
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR analysis, often in transmission mode using a diamond anvil cell for single crystals or as a KBr pellet for powders, is used to identify functional groups and confirm the presence of water of hydration[10][13].
-
Raman Spectroscopy : This technique is complementary to FTIR and is used to identify the crystalline phase by analyzing vibrational modes[10]. Spectra can be collected using various laser sources (e.g., 532 nm or 785 nm)[10].
-
Scanning Electron Microscopy (SEM) : SEM is employed to observe the morphology and size of the synthesized crystals[10].
Biological Interactions and Signaling Pathways (for Calcium Oxalate)
There is no specific information available regarding the biological activity or signaling pathways of Calcium mesoxalate . The following information pertains exclusively to Calcium Oxalate , which is of significant interest in the context of kidney stone disease (nephrolithiasis).
Calcium oxalate crystals, primarily the monohydrate (COM) form, can induce renal cell injury and inflammation. This interaction triggers several signaling pathways within renal tubular epithelial cells.
ROS/Akt/p38 MAPK Pathway
Calcium oxalate monohydrate crystals have been shown to induce the generation of Reactive Oxygen Species (ROS) in renal epithelial cells. This oxidative stress activates the Akt signaling pathway, which in turn leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK). This cascade results in the disruption of tight junctions between cells, contributing to renal injury[14][15].
NLRP3 Inflammasome Pathway
Calcium oxalate crystals are recognized by the innate immune system, leading to inflammation. They can activate the NLRP3 inflammasome in renal dendritic cells and macrophages. This activation leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. This cytokine is a potent mediator of inflammation, contributing to renal damage in nephrocalcinosis[16].
Conclusion
This guide underscores a significant knowledge gap concerning the physicochemical properties of This compound . While commercially available, it remains poorly characterized in the scientific literature. In contrast, Calcium Oxalate Trihydrate is well-studied, particularly due to its relevance to biomineralization and geology. The data and protocols presented for Calcium Oxalate Trihydrate provide a robust framework that can be adapted for the future, in-depth characterization of authentic this compound. It is imperative for researchers working with these compounds to perform rigorous analytical confirmation to ensure the correct identification of the material under investigation.
References
- 1. Calcium mesoxalate | C3CaO5 | CID 20055227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. msaweb.org [msaweb.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ebatco.com [ebatco.com]
- 7. ebatco.com [ebatco.com]
- 8. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones | PLOS One [journals.plos.org]
- 14. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium oxalate crystals induce renal inflammation by NLRP3-mediated IL-1β secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Calcium Mesoxalate Trihydrate: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure analysis of calcium mesoxalate trihydrate (CaC₃H₂O₅·3H₂O) . This compound, the calcium salt of mesoxalic acid, is distinct from calcium oxalate (B1200264) trihydrate.
Given the absence of specific data for the requested compound, this guide provides a detailed analysis of the closely related and extensively studied compound, calcium oxalate trihydrate (CaC₂O₄·3H₂O) , known as the mineral caoxite. This information is presented for illustrative and comparative purposes.
Introduction to Calcium Oxalate Trihydrate (Caoxite)
Calcium oxalate exists in three hydrated forms: the thermodynamically stable monohydrate (whewellite), the dihydrate (weddellite), and the less stable trihydrate (caoxite).[1] Calcium oxalate trihydrate is of interest in various fields, including biomedicine, as it can be a precursor to the formation of kidney stones.[2] Understanding its crystal structure is crucial for developing strategies to inhibit its formation and transformation into more stable and problematic crystalline forms.
Crystallographic Data of Calcium Oxalate Trihydrate
The crystal structure of calcium oxalate trihydrate has been determined by single-crystal X-ray diffraction.[2][3] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Ca(C₂O₄)·3H₂O | [2][3] |
| Crystal System | Triclinic | [2][3] |
| Space Group | Pī | [2][3] |
| a (Å) | 7.145 | [4] |
| b (Å) | 8.600 | [2][4] |
| c (Å) | 6.099 | [2][4] |
| α (°) | 112.30 | [2][4] |
| β (°) | 108.87 | [2][4] |
| γ (°) | 89.92 | [2][4] |
| Unit Cell Volume (ų) | 321.3 | Calculated |
| Z (formula units/cell) | 2 | [2][3] |
| Calculated Density (g/cm³) | 1.88 | Calculated |
Experimental Protocols
Synthesis of Calcium Oxalate Trihydrate
A common method for the synthesis of calcium oxalate trihydrate crystals for structural analysis involves the reaction of a calcium salt solution with an oxalate solution under controlled conditions.
Procedure:
-
Preparation of Solutions: Prepare equimolar solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) in deionized water.
-
Precipitation: Add the sodium oxalate solution dropwise to the calcium chloride solution at a low temperature (e.g., 4°C) with constant stirring.[5] Maintaining a low temperature is crucial for the formation of the trihydrate form, as it is thermodynamically unstable at higher temperatures.[2][5]
-
Crystal Growth: Allow the resulting precipitate to age in the mother liquor at the low temperature for a period to facilitate crystal growth.
-
Isolation and Washing: Separate the crystals from the solution by filtration. Wash the crystals with cold deionized water and then with ethanol (B145695) to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum at a low temperature to prevent dehydration.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.
Procedure:
-
Crystal Selection: A suitable single crystal of calcium oxalate trihydrate is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.[2][3]
Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.
Procedure:
-
Sample Preparation: A finely ground powder of the synthesized calcium oxalate trihydrate is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to confirm the identity of the crystalline phase.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and dehydration of calcium oxalate trihydrate.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA or DSC pan.
-
Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.
-
Interpretation: The TGA curve for calcium oxalate trihydrate shows distinct mass loss steps corresponding to the sequential removal of water molecules, followed by the decomposition of the oxalate anion.[6] The DSC curve shows endothermic peaks associated with these dehydration and decomposition processes.
Visualization of Experimental Workflow and Key Relationships
Experimental Workflow for Crystal Structure Analysis
References
- 1. [Preparation and analysis by x-ray diffraction of three crystalline forms of calcium oxalate in a mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesoxalic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcium oxalate - Wikipedia [en.wikipedia.org]
An Overview of the Synthesis and Properties of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Calcium mesoxalate trihydrate, also known by synonyms such as calcium ketomalonate trihydrate and mesoxalic acid calcium salt trihydrate, is a calcium salt of mesoxalic acid.[1][2] Its chemical formula is C3H2CaO6·3H2O and it is identified by the CAS Number 21085-60-9.[1][2] This compound is of interest for its potential biological activities, including the promotion of B cell proliferation and anti-diabetic effects.[3]
Physicochemical Properties
This compound is a white crystalline solid.[4] It exhibits low solubility in water and is sparingly soluble in glacial acetic acid.[3][5] The compound is reported to decompose between 210-220°C.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | White crystalline powder | [4][5] |
| Molecular Formula | C3H2CaO6·3H2O | [2] |
| Molecular Weight | 228.17 g/mol | [4] |
| CAS Number | 21085-60-9 | [1][5] |
| Decomposition Point | 210-220°C | [5] |
| Solubility | Low in water; sparingly soluble in glacial acetic acid | [4][5] |
Synthesis of this compound
One general approach involves the oxidation of a malonic acid compound to form the corresponding ketomalonic acid, which can then be precipitated as the calcium salt hydrate (B1144303) in the presence of water.[6][7] Another described method for analogous compounds involves the reaction of an aqueous solution of the malonate with a solution containing calcium ions, with controlled pH and temperature, to precipitate the calcium salt.[8]
The following diagram illustrates a generalized workflow for the synthesis of a malonate calcium salt, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis of a malonate calcium salt.
Characterization
Comprehensive characterization data for this compound, such as X-ray diffraction patterns, infrared and Raman spectra, or thermal analysis curves, are not available in the reviewed literature. Such analyses would be crucial for confirming the identity, purity, and crystalline structure of the synthesized compound.
Potential Applications
Calcium mesoxalate and its derivatives have been noted for their potential in the pharmaceutical field, particularly for their anti-diabetic properties.[3][5] It is also suggested that derivatives may inhibit the translocation of HIC-1 reverse transcriptase.[3] Its chelating properties, allowing it to bind to metal ions, suggest its utility in various industrial and laboratory processes.[1]
Please note: This document is intended as a high-level overview based on available information. Researchers should consult the primary literature for more detailed and specific information. The synthesis of this compound should be undertaken with appropriate safety precautions and analytical characterization to verify the product.
References
- 1. Cas 21085-60-9,MESOXALIC ACID CALCIUM SALT | lookchem [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]
- 5. Calcium Mesoxalate [drugfuture.com]
- 6. US8859803B2 - Process for production of ketomalonic acid compounds or hydrates thereof - Google Patents [patents.google.com]
- 7. US8859803B2 - Process for production of ketomalonic acid compounds or hydrates thereof - Google Patents [patents.google.com]
- 8. CN100402520C - Preparation method of 2-substituted calcium salt of malonate and application of calcium salt - Google Patents [patents.google.com]
Navigating the Thermal Degradation of Calcium Mesoxalate Trihydrate: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a theoretical framework for the thermal decomposition of calcium mesoxalate trihydrate. Due to a lack of specific experimental data in the current scientific literature for this compound, the proposed decomposition pathway, including temperature ranges and products, is a projection based on the well-documented thermal behavior of structurally related compounds, such as calcium oxalate (B1200264) and other metal carboxylates. This document is intended to serve as a foundational resource to guide future experimental design and interpretation.
Introduction
This compound (C₃H₂CaO₆·3H₂O), the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a compound of interest in various chemical and biomedical fields. Understanding its thermal stability and decomposition characteristics is crucial for its application in processes where it may be subjected to elevated temperatures, such as in the formulation of pharmaceuticals or the synthesis of advanced materials. This technical guide outlines a projected thermal decomposition pathway for this compound, details hypothetical experimental protocols for its analysis, and provides visualizations to illustrate the proposed chemical transformations and workflows.
Projected Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed in a multi-stage process, analogous to other hydrated metal carboxylates.[1] The proposed pathway involves an initial dehydration step, followed by the decomposition of the anhydrous salt, and potentially further degradation of intermediate products to a final stable residue.
Stage I: Dehydration
The initial stage of decomposition is the endothermic loss of its three molecules of water of hydration to form anhydrous calcium mesoxalate. This process is expected to occur at relatively low temperatures, typically below 200°C.
Equation 1: Dehydration C₃H₂CaO₆·3H₂O(s) → C₃H₂CaO₆(s) + 3H₂O(g)
Stage II: Decomposition of Anhydrous Calcium Mesoxalate
Following dehydration, the anhydrous calcium mesoxalate is expected to decompose. The presence of a central ketone group in the mesoxalate anion suggests a more complex decomposition than that of calcium oxalate. A plausible route involves the release of carbon monoxide and carbon dioxide, leading to the formation of calcium carbonate. This step is likely to be the most complex, potentially involving multiple simultaneous reactions.
Equation 2: Decomposition to Calcium Carbonate (Projected) C₃H₂CaO₆(s) → CaCO₃(s) + CO₂(g) + CO(g)
Stage III: Decomposition of Calcium Carbonate
The final stage of decomposition is the well-characterized breakdown of calcium carbonate to calcium oxide and carbon dioxide at higher temperatures.[2]
Equation 3: Decomposition of Calcium Carbonate CaCO₃(s) → CaO(s) + CO₂(g)
Quantitative Data Summary (Theoretical)
The following tables summarize the projected quantitative data for the thermal decomposition of this compound based on the proposed pathway.
Table 1: Proposed Thermal Decomposition Stages of this compound
| Stage | Proposed Reaction | Gaseous Product(s) | Solid Intermediate/Residue |
| I | Dehydration | H₂O | Anhydrous Calcium Mesoxalate (C₃H₂CaO₆) |
| II | Decomposition of Anhydrous Salt | CO₂, CO | Calcium Carbonate (CaCO₃) |
| III | Decomposition of Intermediate | CO₂ | Calcium Oxide (CaO) |
Table 2: Theoretical Mass Loss Calculations for the Decomposition of this compound
| Stage | Initial Compound | Final Compound | Molecular Weight of Lost Species ( g/mol ) | Theoretical Mass Loss (%) |
| I | C₃H₂CaO₆·3H₂O | C₃H₂CaO₆ | 54.045 (3 x H₂O) | 24.77 |
| II | C₃H₂CaO₆ | CaCO₃ | 72.01 (CO₂ + CO) | 43.88 (of anhydrous) |
| III | CaCO₃ | CaO | 44.01 (CO₂) | 44.01 (of CaCO₃) |
| Overall | C₃H₂CaO₆·3H₂O | CaO | 74.34 |
Experimental Protocols
To experimentally verify the proposed thermal decomposition pathway, the following methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound.
Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.
Methodology:
-
Calibrate the TGA instrument using appropriate standards for temperature and mass.
-
Accurately weigh 5-10 mg of this compound into a suitable sample pan (e.g., alumina (B75360) or platinum).
-
Place the sample in the TGA furnace.
-
Heat the sample from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition events.
Instrumentation: A DTA or DSC instrument, which may be simultaneous with the TGA.
Methodology:
-
Calibrate the instrument using standard reference materials.
-
Place a known mass of the sample (typically 2-5 mg) in a sample crucible. An empty, matched crucible is used as a reference.
-
Heat the sample and reference under the same conditions as the TGA experiment (e.g., 10°C/min in an inert atmosphere).
-
The instrument will record the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference.
-
Endothermic events (e.g., dehydration, decomposition) will appear as downward peaks, while exothermic events will be represented by upward peaks.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during each decomposition stage.
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Methodology:
-
The TGA experiment is performed as described in section 4.1.
-
The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.
-
The identification of the gaseous products (e.g., H₂O, CO, CO₂) at specific temperatures can be correlated with the mass loss steps observed in the TGA data.
Visualizations
Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
While the thermal decomposition of this compound has not been explicitly detailed in the available literature, a plausible multi-stage decomposition pathway can be projected based on the behavior of analogous compounds. This guide provides a theoretical foundation, including projected decomposition stages, quantitative mass loss estimations, and detailed experimental protocols, to aid researchers in the investigation of this compound. The proposed pathway, involving dehydration, decomposition of the anhydrous salt to calcium carbonate, and the final decomposition of calcium carbonate to calcium oxide, serves as a robust hypothesis for future experimental validation. The application of the outlined thermal analysis techniques will be paramount in elucidating the precise decomposition mechanism and thermal stability of this compound.
References
Solubility of Calcium mesoxalate trihydrate in different solvents
An In-depth Technical Guide to the Solubility of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as Calcium Ketomalonate Trihydrate or Mesoxalic Acid Calcium Salt Trihydrate) is a calcium salt of mesoxalic acid. While structurally related to the more extensively studied calcium oxalate, which is a primary component of kidney stones, calcium mesoxalate's physicochemical properties, including its solubility, are not as widely documented in scientific literature. Understanding the solubility of this compound is crucial for researchers in fields ranging from materials science to drug development, where dissolution characteristics can influence bioavailability, reaction kinetics, and product formulation.
This technical guide provides a comprehensive overview of the currently available solubility data for this compound. Recognizing the limited specific data for this compound, this document also furnishes detailed, adaptable experimental protocols derived from established methods for determining the solubility of sparingly soluble calcium salts. These methodologies provide a robust framework for researchers seeking to generate new, high-quality solubility data.
Solubility Data
Quantitative solubility data for this compound is sparse. The majority of available information describes the compound as having low or negligible solubility in water and common organic solvents.[1] A key source provides the following semi-quantitative values, which are summarized in Table 1.[2][3]
| Solvent | Concentration (mg/mL) | Molarity (mM) | Conditions Noted | Solubility Classification |
| 1 M HCl | 33.33 | 158.60 | Requires ultrasonic agitation and heating to 60°C | Soluble |
| Water (H₂O) | < 0.1 | - | - | Insoluble |
| Ethanol | < 1 | - | - | Insoluble |
| Dimethyl Sulfoxide (DMSO) | < 1 | - | - | Insoluble or Slightly Soluble |
| Table 1: Summary of Published Solubility Data for this compound.[2][3] |
Experimental Protocols for Solubility Determination
The most reliable and widely used method for determining the equilibrium solubility of a sparingly soluble compound is the Saturation Shake-Flask Method . The following protocol is an adaptable methodology for determining the solubility of this compound in various solvents.
Principle
The Saturation Shake-Flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant or filtrate is then measured using a suitable analytical technique. Equilibrium is confirmed when samples taken at different time points yield the same concentration.
General Experimental Workflow
The logical flow for a typical solubility determination experiment is outlined below.
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Detailed Methodology
1. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a suitable vessel (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is established with the solid phase.
-
Add a known volume of the desired solvent (e.g., ultrapure water, buffer solution, ethanol).
-
Seal the vessel tightly to prevent solvent evaporation.
-
Place the vessel in a thermostatically controlled environment, such as an orbital shaker or a water bath with magnetic stirring, maintained at the desired temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
2. Phase Separation:
-
After equilibration, allow the suspension to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid sediment.
-
To remove any remaining suspended particles, the aliquot must be clarified. This can be achieved by:
- Centrifugation: Centrifuge the aliquot at high speed.
- Filtration: Pass the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter). It is important to pre-rinse the filter with a small amount of the solution to prevent errors from the compound adsorbing to the filter material.
3. Quantification of Dissolved Solute:
-
The concentration of calcium in the clear, saturated filtrate/supernatant is determined using a validated analytical method. The choice of method depends on the required sensitivity and available instrumentation.
-
Method A: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
- Principle: These techniques measure the concentration of calcium atoms by detecting their absorption or emission of light at a characteristic wavelength. They are highly sensitive and specific for elemental analysis.
- Procedure:
-
Prepare a series of standard solutions of known calcium concentrations.
-
Dilute the saturated sample solution with the appropriate solvent to bring the calcium concentration within the linear range of the instrument.
-
Atomize the prepared standards and samples into the instrument.
-
Measure the absorbance (for AAS) or emission intensity (for ICP-OES) at the specific wavelength for calcium (e.g., 422.7 nm for AAS).
-
Construct a calibration curve from the standard solutions and determine the calcium concentration in the sample.
-
Method B: Complexometric Titration with EDTA
- Principle: Ethylenediaminetetraacetic acid (EDTA) forms a stable, water-soluble 1:1 complex with Ca²⁺ ions. The endpoint of the titration is detected using a metal-ion indicator.
- Procedure:
-
Pipette a precise volume of the saturated sample solution into a conical flask.
-
Add a pH 10 buffer solution (e.g., NH₃-NH₄Cl) to maintain the necessary alkaline conditions for the reaction.
-
Add a small amount of a suitable indicator, such as Eriochrome Black T (EBT) or Calmagite.
-
Titrate the solution with a standardized EDTA solution.
-
The endpoint is observed as a distinct color change (e.g., from wine-red to blue with EBT) when all Ca²⁺ ions have been complexed by EDTA.
-
Calculate the molar concentration of calcium based on the volume of EDTA titrant used.
-
Method C: High-Performance Liquid Chromatography (HPLC)
- Principle: While less direct for quantifying the calcium ion itself, HPLC can be used to quantify the mesoxalate anion, which, due to the 1:1 stoichiometry of the salt, corresponds to the molar concentration of dissolved calcium mesoxalate.
- Procedure:
-
Develop an HPLC method (e.g., ion-exchange or reversed-phase with a suitable mobile phase) capable of separating and detecting the mesoxalate anion.
-
Prepare standard solutions of a soluble mesoxalate salt (e.g., sodium mesoxalate) of known concentrations.
-
Inject the standards and the saturated sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of mesoxalate in the sample from its peak area.
Conclusion
The solubility of this compound is a critical physicochemical parameter that remains largely uncharacterized in the scientific literature. The available data indicates it is practically insoluble in water and common organic solvents but can be dissolved in strong acidic solutions with the input of energy. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The Saturation Shake-Flask method, coupled with robust analytical techniques such as AAS/ICP-OES or complexometric titration, provides a reliable and validated framework for generating the high-quality data needed for advanced research and development applications. Further studies are essential to build a comprehensive solubility profile of this compound across a range of solvents and physicochemical conditions.
References
An In-depth Technical Guide to Calcium Mesoxalate Trihydrate (CAS 21085-60-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Calcium Mesoxalate Trihydrate (CAS 21085-60-9), a compound with potential applications in immunology and metabolic disease research. This document synthesizes available data on its chemical and physical properties, biological activities, and relevant experimental contexts.
Chemical and Physical Properties
This compound is the calcium salt of mesoxalic acid (also known as ketomalonic acid or oxomalonic acid), existing in a trihydrated form. It is commercially available as a white to almost white crystalline powder[1][2][3].
Structural Information
There are discrepancies in the reported molecular formula for this compound across various chemical suppliers. The different reported formulas include C₃H₂CaO₆·3H₂O, C₆H₆CaO₁₂[1][3], and C₆H₂CaO₁₀·3H₂O[4]. These variations likely stem from whether the formula represents a monomeric or dimeric salt structure. For clarity, the IUPAC name is calcium bis[carboxy(oxo)acetate] trihydrate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 21085-60-9 |
| Synonyms | Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate |
| IUPAC Name | calcium bis[carboxy(oxo)acetate] trihydrate |
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in the public domain. The information is often qualitative or mixed with data for the distinct compound, calcium oxalate (B1200264).
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to almost white powder/crystal[1][2][3] |
| Solubility | Low solubility in water[1] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Thermal Decomposition | Specific data for this compound is not available. Data for the unrelated compound, calcium oxalate trihydrate, shows a multi-step decomposition involving dehydration followed by decomposition to calcium carbonate and then calcium oxide. |
| Crystal Structure | Crystallographic data for this compound is not available. Data for the unrelated compound, calcium oxalate trihydrate (caoxite), indicates a triclinic crystal system. |
Biological Activity and Potential Applications
This compound has been noted for its potential biological activities, particularly in the realms of immunology and metabolic regulation.
Immunomodulatory Effects: B-Cell Proliferation
Commercial suppliers indicate that this compound can promote the proliferation of B-cells[5][6]. The precise signaling pathway by which it induces this proliferation has not been detailed in the available literature. However, a general understanding of B-cell receptor (BCR) signaling provides a framework for a hypothetical mechanism. BCR activation typically leads to a cascade involving spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk), resulting in the activation of phospholipase C-gamma 2 (PLCγ2). This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key event in B-cell activation and proliferation.
Metabolic Regulation: Anti-Diabetic Activity
Early research from 1955 demonstrated that oral administration of calcium mesoxalate reduced blood sugar and urine sugar levels in alloxan-induced diabetic rabbits and dogs[7]. This effect was not observed in depancreatized animals, suggesting the mechanism is dependent on pancreatic function[7]. The study indicated an improvement in glucose tolerance, though the molecular signaling pathway was not elucidated.
Antiviral Potential: Inhibition of HIV-1 Reverse Transcriptase by Derivatives
While not a direct property of this compound itself, derivatives of mesoxalic acid have been shown to inhibit HIV-1 reverse transcriptase. Specifically, the 4-chlorophenylhydrazone of mesoxalic acid acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by blocking the translocation of the enzyme, effectively freezing it in a pre-translocational state.
Experimental Protocols
Synthesis
A specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature. A general approach would involve the reaction of a soluble calcium salt with mesoxalic acid or a soluble mesoxalate salt in an aqueous solution, followed by precipitation, filtration, and drying of the resulting this compound.
B-Cell Proliferation Assay
A standard method to assess B-cell proliferation is the use of dye dilution assays (e.g., CFSE) or nucleotide analog incorporation (e.g., BrdU or EdU) followed by flow cytometry.
Experimental Workflow: B-Cell Proliferation Assay
-
Cell Culture: Isolate primary B-cells or use a suitable B-cell line and culture in appropriate media.
-
Labeling (if applicable): Label cells with a proliferation tracking dye like CFSE.
-
Treatment: Treat the B-cells with varying concentrations of this compound. Include positive (e.g., LPS or anti-IgM) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a period sufficient to allow for cell division (typically 48-72 hours).
-
Staining: Stain cells with viability dyes and fluorescently labeled antibodies against B-cell markers (e.g., CD19). If using nucleotide analogs, follow the specific protocol for incorporation and detection.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of proliferated cells based on dye dilution or nucleotide analog incorporation.
References
- 1. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]
- 2. Calcium Mesoxalate Trihydrate21085-60-9,Purity96%_Advance Scientific & Chemical [molbase.com]
- 3. MESOXALIC ACID CALCIUM SALT | 21085-60-9 [chemicalbook.com]
- 4. This compound | 21085-60-9 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EFFECT OF THE SALTS OF MESO-OXALIC ACID ON ALLOXAN DIABETES MELLITUS [jstage.jst.go.jp]
Spectroscopic Analysis of Calcium Oxalate Trihydrate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data available for calcium oxalate (B1200264) trihydrate (CaC₂O₄·3H₂O), also known as caoxite. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study and characterization of calcium oxalate hydrates.
Introduction
Calcium oxalate exists in three primary hydrated forms: the monoclinic monohydrate (whewellite, COM), the tetragonal dihydrate (weddellite, COD), and the triclinic trihydrate (caoxite, COT).[1][2][3] Due to its thermodynamic instability, caoxite is the rarest of the three forms.[1] A thorough understanding of the vibrational signatures of each hydrate (B1144303) is crucial for their accurate identification, particularly in fields such as biomedicine, where calcium oxalate is a primary component of kidney stones.[1][2] Vibrational spectroscopy, including both IR and Raman techniques, offers a rapid and reliable method for differentiating between these hydrated forms.[1][3]
Spectroscopic Data
The vibrational spectra of calcium oxalate trihydrate are characterized by contributions from the oxalate anion and the water molecules within the crystal lattice. The following tables summarize the key IR and Raman bands for calcium oxalate trihydrate.
Table 1: Infrared (IR) Spectroscopic Data for Calcium Oxalate Trihydrate (Caoxite)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3526 | OH stretching | [2] |
| 3422 | OH stretching | [2] |
| ~3270 | OH stretching | [2] |
| 1624 | C=O asymmetric stretching | [1] |
| 1327, ~1323-1324 | C-O symmetric stretching | [1][2] |
| 783 | O-C-O in-plane bending | [1] |
| 666 | O-C-O in-plane bending | [2] |
| 516 | O-C-O out-of-phase rocking | [2] |
Table 2: Raman Spectroscopic Data for Calcium Oxalate Trihydrate (Caoxite)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1462, 1490 | C-O symmetric stretching | [4] |
| 850-900 | C-C stretching | [2] |
| 507 | O-C-O in-phase rocking | [1] |
| 140-250 | Ca-O stretching and bending | [2] |
Experimental Protocols
The following sections detail the methodologies employed to acquire the spectroscopic data presented above.
3.1. Synthesis of Calcium Oxalate Trihydrate (Caoxite)
A common method for the synthesis of caoxite involves the reaction of an aqueous solution of diethyl oxalate with calcite crystals.[1] The slow hydrolysis of diethyl oxalate in water produces oxalic acid, which then reacts with the calcite to form calcium oxalate crystals.[1] It is important to note that the synthesis of pure caoxite can be challenging due to its instability, with factors such as temperature and reactant purity influencing the outcome.[1]
3.2. Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of calcium oxalate hydrates.[2]
-
Instrumentation : A common setup involves a Nicolet iS50 FTIR spectrometer.
-
Sample Preparation : Samples are typically prepared as KBr pellets.
-
Data Acquisition : Spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A typical acquisition involves the co-addition of 64 scans.
3.3. Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the lattice vibrations.
-
Instrumentation : A Senterra dispersive Raman spectrometer (Bruker) coupled with an Olympus BX51 microscope is a suitable instrument.[1]
-
Laser Sources : Both 785 nm (NIR Diode) and 532 nm (Nd:YAG) lasers can be used.[1]
-
Data Acquisition : Spectra are collected using 20x and 50x objectives, focusing the laser to a spot size of approximately 3-5 micrometers.[1] The laser power at the sample typically ranges from 50 to 100 mW, with exposure times of 100-200 seconds.[1] A spectral resolution of about 3 cm⁻¹ is achieved using a 1200 grooves/mm grating.[1]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the identification and characterization of calcium oxalate hydrates using vibrational spectroscopy.
Conclusion
The distinct vibrational signatures of calcium oxalate trihydrate, as revealed by IR and Raman spectroscopy, provide a robust basis for its identification and differentiation from other calcium oxalate hydrates. The combination of characteristic O-H stretching bands and specific oxalate anion vibrations allows for unambiguous characterization. The experimental protocols and analytical workflow detailed in this guide offer a standardized approach for researchers in the field.
References
Calcium mesoxalate trihydrate vs anhydrous calcium mesoxalate
An In-depth Technical Guide to the Properties, Characterization, and Biological Context of Calcium Mesoxalate Hydrates
Abstract
This technical guide provides a comparative analysis of calcium mesoxalate trihydrate and its corresponding anhydrous form. Due to the limited availability of specific experimental data for calcium mesoxalate, this paper leverages the extensively studied calcium oxalate (B1200264) hydrate (B1144303) system as a primary analogue to detail the fundamental principles, experimental protocols, and potential biological significance relevant to researchers, scientists, and drug development professionals. The guide covers physicochemical properties, synthesis, thermal analysis, crystallographic characterization, and metabolic context. All quantitative data is presented in comparative tables, and key experimental workflows and metabolic pathways are visualized using structured diagrams.
Introduction
Calcium mesoxalate, the calcium salt of mesoxalic acid (ketomalonic acid), is a molecule of interest with potential biological activities, including the promotion of B-cell proliferation and anti-diabetic effects.[1] Its chemical formula is CaC₃O₅.[2] Like many inorganic salts, it can exist in hydrated and anhydrous forms. The trihydrate form (CaC₃O₅·3H₂O) incorporates three water molecules into its crystal lattice, while the anhydrous form lacks these water molecules. The transition between these states, driven primarily by temperature, significantly alters the compound's physical and chemical properties.
Direct, comprehensive studies detailing the experimental characterization of calcium mesoxalate hydrates are scarce in publicly accessible literature. However, the principles governing the behavior of hydrated salts are well-established. Calcium oxalate (CaC₂O₄), a close structural analogue, exists in well-characterized monohydrate, dihydrate, and trihydrate forms, making it an excellent model for understanding the properties and transformations of calcium mesoxalate.[3] This guide will utilize data from the calcium oxalate system to illustrate the methodologies and expected characteristics when comparing this compound and its anhydrous counterpart.
Physicochemical Properties
The primary distinction between the trihydrate and anhydrous forms of calcium mesoxalate lies in the presence of water of crystallization. This difference impacts molecular weight, crystal structure, and stability. The theoretical water content is a critical parameter, often determined experimentally via thermal analysis.
| Property | This compound | Anhydrous Calcium Mesoxalate | Calcium Oxalate Trihydrate (Analogue) | Anhydrous Calcium Oxalate (Analogue) |
| Chemical Formula | CaC₃O₅·3H₂O | CaC₃O₅ | CaC₂O₄·3H₂O | CaC₂O₄ |
| Molecular Weight | 210.16 g/mol | 156.11 g/mol [2] | 182.14 g/mol | 128.10 g/mol |
| Theoretical Water Content | 25.70% | 0% | 29.67%[4] | 0% |
| Natural Occurrence | Not documented | Not documented | Mineral Caoxite[3] | Formed by dehydration[5][6] |
| Crystal System | Not documented | Not documented | Triclinic[7] | Monoclinic (β-form)[5] |
Synthesis and Preparation
3.1. Synthesis of this compound A general protocol for the synthesis of a hydrated calcium salt involves the precipitation reaction between a soluble calcium salt and the corresponding organic acid or its soluble salt under controlled conditions. Based on established methods for calcium oxalate trihydrate, a plausible synthesis for this compound is proposed.[8][9]
Experimental Protocol: Hypothetical Synthesis
-
Reagent Preparation: Prepare equimolar aqueous solutions of calcium chloride (CaCl₂) and disodium (B8443419) mesoxalate (Na₂C₃O₅).
-
Reaction: Add the CaCl₂ solution dropwise to the stirred disodium mesoxalate solution. Maintain a constant low temperature (e.g., 10-15°C) and a specific pH, potentially adjusted with a buffer, as these conditions are known to favor the formation of higher hydrates like the trihydrate form in the calcium oxalate system.[9]
-
Crystallization: Allow the resulting precipitate to crystallize in the solution for a defined period.
-
Isolation: Separate the solid product by filtration using a fine-pore filter paper.
-
Washing: Wash the collected crystals with cold deionized water to remove any soluble impurities, followed by a wash with ethanol (B145695) and ether to facilitate drying.[9]
-
Drying and Storage: Dry the product at room temperature or under a mild vacuum. Store at low temperatures (e.g., -6°C) to prevent spontaneous dehydration.[9]
3.2. Preparation of Anhydrous Calcium Mesoxalate The anhydrous form is typically obtained through the controlled thermal dehydration of its hydrated precursor.[10] The process involves heating the trihydrate in a controlled environment to drive off the water molecules.
Experimental Protocol: Thermal Dehydration
-
Sample Preparation: Place a known quantity of this compound in a suitable crucible (e.g., alumina).
-
Heating: Heat the sample in a thermogravimetric analyzer (TGA) or a furnace with a controlled temperature ramp. Based on the analogue, calcium oxalate trihydrate, a stepwise dehydration is expected. The first two water molecules are lost at a lower temperature (around 80-110°C), followed by the final water molecule at a higher temperature (around 130-170°C).[9]
-
Completion: Heat the sample to a temperature safely above the final dehydration step but below the decomposition temperature of the anhydrous salt (for anhydrous calcium oxalate, decomposition begins around 400°C).[7][11] Hold at this temperature until a constant mass is achieved, indicating complete dehydration.[12]
-
Cooling and Storage: Cool the resulting anhydrous salt in a desiccator to prevent rehydration from atmospheric moisture.
Comparative Characterization Methods
4.1. Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the transition between hydrated and anhydrous forms. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events.
Experimental Protocol: TGA-DSC of a Hydrated Salt
-
Instrument Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy.
-
Sample Loading: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA/DSC crucible (e.g., alumina (B75360) or aluminum).[13]
-
Analysis Conditions: Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen at a flow rate of 30-50 mL/min) from ambient temperature to a point above decomposition. A typical heating rate is 10°C/min.[14]
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) simultaneously.
-
Data Analysis:
-
From the TGA curve, determine the percentage mass loss at each step. Compare this to the theoretical water content to confirm the hydration state.
-
From the DSC curve, identify the endothermic peaks corresponding to dehydration and determine their onset temperatures and enthalpy changes (ΔHdeh).
-
Kinetic parameters, such as activation energy (Ea), can be calculated from the data.[10]
-
Quantitative Data (Based on Calcium Oxalate Analogue)
| Dehydration Step | Temperature Range (°C) | Mass Loss | Activation Energy (Ea) | Enthalpy of Dehydration (ΔHdeh) |
| Trihydrate → Monohydrate | 20 - 110 °C[9] | Loss of 2 H₂O | ~68 kJ/mol[10][15] | - |
| Monohydrate → Anhydrous | 70 - 170 °C[9] | Loss of 1 H₂O | ~81 kJ/mol[10][15] | 66.5 kJ/mol[15] |
| Overall (Trihydrate → Anhydrous) | - | Loss of 3 H₂O | - | 143.9 kJ/mol[15] |
Diagram: TGA-DSC Experimental Workflow
Caption: Workflow for characterizing hydrated salts via TGA-DSC.
4.2. X-ray Diffraction (XRD) Powder X-ray Diffraction (XRD) is the definitive method for identifying the crystalline phase of a material. The trihydrate and anhydrous forms will produce distinct diffraction patterns due to their different crystal lattice structures.
Experimental Protocol: Powder XRD
-
Sample Preparation: Finely grind the sample into a homogeneous powder using an agate mortar and pestle to ensure random crystal orientation.[16]
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample in the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2-50° 2θ).[16]
-
Data Collection: Perform the scan to collect the diffraction pattern (intensity vs. 2θ angle).
-
Phase Identification: Compare the resulting diffraction pattern against databases (e.g., ICDD) or patterns of known standards to identify the crystalline phase(s) present.
Diagram: Logical Flow for XRD Phase Identification
Caption: Logical process for identifying a crystalline material using XRD.
Metabolic Context and Biological Significance
While the biological role of calcium mesoxalate is not well-defined, the metabolism of oxalate and related precursors is highly relevant in various biological systems, from plants to humans.[17][18]
Oxalate Metabolic Pathways Endogenous oxalate in humans is primarily synthesized in the liver from two main precursors: ascorbic acid (Vitamin C) and glyoxylate (B1226380).[18] Glyoxylate itself is an intermediate in amino acid metabolism. Malfunctions in the enzymes that process glyoxylate, such as alanine-glyoxylate aminotransferase (AGT), can lead to its accumulation and subsequent oxidation to oxalate, causing diseases like primary hyperoxaluria.[18] Given that mesoxalate is a three-carbon α-keto acid, its metabolism could potentially intersect with pathways involving glyoxylate or other keto-acids like pyruvate.
Diagram: Simplified Human Oxalate Metabolism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. scispace.com [scispace.com]
- 10. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. s4science.at [s4science.at]
- 12. moorparkcollege.edu [moorparkcollege.edu]
- 13. epfl.ch [epfl.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and X-ray diffraction study of calcium salts of some carboxylic acidsa) | Powder Diffraction | Cambridge Core [cambridge.org]
- 17. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of Calcium Mesoxalate Trihydrate in Biomineralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biomineralization is a fundamental process in which living organisms produce minerals, often to harden or stiffen existing tissues. While physiological biomineralization is essential for life, pathological biomineralization can lead to debilitating diseases, most notably the formation of kidney stones. Calcium oxalate (B1200264) is the primary constituent of the majority of human kidney stones, and it can exist in different hydration states. This technical guide provides an in-depth exploration of the least common and most unstable hydrate (B1144303), calcium oxalate trihydrate (CaC₂O₄·3H₂O), often referred to as caoxite. The term "calcium mesoxalate" as initially queried is likely a misnomer for calcium oxalate, as the latter is the scientifically recognized compound in this context. This document will delve into the physicochemical properties, formation, pathological significance, and experimental methodologies related to calcium oxalate trihydrate, offering a comprehensive resource for researchers in biomineralization and drug development.
Introduction to Calcium Oxalate Hydrates in Biomineralization
Calcium oxalate crystals are found throughout the biological world, from microscopic algae to the tissues of higher plants and as pathological deposits in animals.[1] In humans, the formation of calcium oxalate crystals in the urinary system is the leading cause of nephrolithiasis (kidney stone disease), a condition affecting a significant portion of the global population with a high recurrence rate.[2] Calcium oxalate can crystallize in three primary hydrated forms:
-
Calcium Oxalate Monohydrate (COM) or Whewellite (CaC₂O₄·H₂O): The most thermodynamically stable form and a major component of kidney stones.[3]
-
Calcium Oxalate Dihydrate (COD) or Weddellite (CaC₂O₄·2H₂O): A metastable form also commonly found in kidney stones.[3]
-
Calcium Oxalate Trihydrate (COT) or Caoxite (CaC₂O₄·3H₂O): The most hydrated and least stable form, rarely found in kidney stones but of significant interest for understanding the initial stages of crystallization and phase transformation in biomineralization.[3]
The specific hydrate that forms and its subsequent transformation are influenced by a variety of urinary factors, including pH, supersaturation levels of calcium and oxalate, and the presence of various macromolecules.[3] Understanding the role of the transient and less stable phases like COT is crucial for developing effective therapeutic strategies to prevent stone formation.
Physicochemical Properties of Calcium Oxalate Trihydrate (COT)
COT is the most hydrated and thermodynamically least stable of the calcium oxalate hydrates. Its transient nature makes it a challenging but important subject of study.
Crystal Structure and Morphology
Calcium oxalate trihydrate crystallizes in the triclinic space group Pī.[4] The crystal structure is characterized by sheets of calcium-oxygen polyhedra linked by oxalate groups and water molecules.[4]
Table 1: Crystallographic Data for Calcium Oxalate Trihydrate (Caoxite)
| Parameter | Value | Reference |
| Crystal System | Triclinic | [4] |
| Space Group | Pī | [4] |
| a | 7.145(6) Å | [5] |
| b | 8.600(7) Å | [4] |
| c | 6.099(5) Å | [4] |
| α | 112.30(5)° | [4] |
| β | 108.87(5)° | [4] |
| γ | 89.92(5)° | [4] |
| Z | 2 | [4] |
The morphology of COT crystals is typically plate-like or prismatic.[6]
Thermodynamic and Kinetic Properties
COT is a metastable phase that readily transforms into the more stable monohydrate (COM) form, especially at physiological temperatures.[7] This transformation is influenced by temperature, the ionic composition of the surrounding medium, and the presence of urinary macromolecules.[7]
Table 2: Thermal Decomposition Properties of Calcium Oxalate Hydrates
| Transformation | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |
| COT → COM + 2H₂O | ~80 | 68 | [10] |
| COM → CaC₂O₄ + H₂O | ~130 | 81 | [10] |
| CaC₂O₄ → CaCO₃ + CO | 390 - 550 | 180 | [11][12] |
| CaCO₃ → CaO + CO₂ | 550 - 800 | - | [12] |
Note: Temperature ranges can vary depending on the heating rate and experimental conditions.
Role in Pathological Biomineralization: Nephrolithiasis
Although rarely found in mature kidney stones, the formation of COT may be a critical initial step in the nucleation of calcium oxalate stones. Its higher solubility and faster growth rate compared to COM suggest that it could form readily in supersaturated urine.[9] The subsequent transformation of COT to the more stable and less soluble COM would then lead to the development of a stone nidus.
The stabilization of COT by certain urinary components could play a role in stone pathogenesis by preventing its dissolution and promoting its conversion to COM.[9] Conversely, factors that inhibit the formation of COT or accelerate its dissolution could be protective against stone formation.
Influence of Urinary Macromolecules
Urine contains a complex mixture of proteins and other macromolecules that can significantly modulate calcium oxalate crystallization. Key urinary proteins involved include:
-
Osteopontin (B1167477) (OPN): A highly acidic glycoprotein (B1211001) that is a potent inhibitor of calcium oxalate crystal growth, nucleation, and aggregation.[5][13] OPN can direct crystallization towards the dihydrate form (COD), which is less adherent to renal tubular cells than COM.[13] While its specific interaction with COT is less studied, its strong inhibitory effects on calcium oxalate crystallization suggest it likely plays a role in preventing the formation and stabilization of this transient phase.
-
Nephrocalcin (NC): Another acidic glycoprotein that inhibits the nucleation, aggregation, and growth of calcium oxalate crystals.[14] Abnormal, less effective forms of nephrocalcin have been found in the urine of stone-formers.[14]
-
Tamm-Horsfall Protein (THP): The most abundant protein in normal human urine, THP has a dual role. It can inhibit crystal aggregation but may also promote crystal nucleation under certain conditions.[1][15]
The overall effect of these macromolecules is a complex interplay of inhibition and promotion that determines whether crystals form, grow, and are retained in the kidney.
Experimental Methodologies
The study of calcium oxalate trihydrate requires precise experimental control due to its instability.
Synthesis of Calcium Oxalate Trihydrate
A common method for synthesizing COT involves the reaction of a calcium salt with an oxalate source under controlled conditions. One detailed protocol involves the slow hydrolysis of diethyl oxalate in the presence of calcite (calcium carbonate) crystals.[16]
Experimental Protocol: Synthesis of COT via Diethyl Oxalate Hydrolysis [16]
-
Preparation of Reagents:
-
Prepare a 3% (v/v) aqueous solution of diethyl oxalate.
-
Obtain calcite crystals (e.g., by grinding calcareous stone) and sieve to a uniform size (e.g., 32-80 μm).
-
-
Reaction Setup:
-
Add a stoichiometric amount of the sieved calcite crystals to the diethyl oxalate solution in a sealed flask.
-
Maintain the reaction at room temperature for 7 days, with gentle manual stirring once a day.
-
-
Product Recovery:
-
After the reaction period, separate the solid phase from the solution by filtration.
-
Wash the collected crystals with distilled water, followed by ethanol, and then ether.
-
Store the prepared COT at low temperatures (e.g., -6°C) to prevent dehydration.[17]
-
Note: The reproducibility of this synthesis can be affected by factors such as temperature, the morphology and purity of the calcite crystals, and the rate of stirring.[16]
Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and characterization of COT.
Table 3: Analytical Techniques for the Characterization of Calcium Oxalate Trihydrate
| Technique | Information Provided | Experimental Considerations |
| Powder X-ray Diffraction (XRD) | Crystal structure, phase identification, and purity. | Essential for confirming the triclinic structure of COT and distinguishing it from COM and COD. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (oxalate, water) and differentiation between hydrates. | COT shows characteristic absorption bands, for example, around 1327 cm⁻¹ and in the O-H stretching region, that differ from COM and COD.[13][16] |
| Raman Spectroscopy | Vibrational modes of the oxalate ion and water molecules, allowing for phase identification and quantification. | The Raman spectrum of COT is distinct from the other hydrates. Quantitative analysis of mixtures of hydrates is possible by constructing calibration curves based on the intensity of characteristic Raman bands.[2][8] |
| Scanning Electron Microscopy (SEM) | Crystal morphology, size, and surface features. | Allows for the visualization of the plate-like or prismatic morphology of COT crystals. |
| Thermal Analysis (TGA/DSC) | Dehydration and decomposition temperatures, and quantification of hydrate mixtures. | Provides quantitative information on the water content and the kinetics of the transformation of COT to COM.[18] |
In Vitro Crystallization Assays
To study the effects of inhibitors and promoters on COT formation, in vitro crystallization assays are employed.
Experimental Protocol: Seeded Crystal Growth Assay [7]
-
Preparation of Supersaturated Solution: Prepare a solution of calcium chloride and sodium oxalate at a supersaturation level that supports crystal growth but not spontaneous nucleation. The solution should be buffered to a physiological pH (e.g., 6.5-7.4) and maintained at 37°C.
-
Addition of Seed Crystals: Introduce well-characterized COT seed crystals into the supersaturated solution.
-
Monitoring Crystal Growth: Monitor the decrease in calcium and/or oxalate concentration in the solution over time using ion-selective electrodes or by analyzing aliquots of the solution.
-
Testing Modulators: Repeat the experiment with the addition of the macromolecule or drug candidate of interest to the supersaturated solution before the addition of seed crystals. A decrease in the rate of ion consumption indicates inhibition of crystal growth.
Logical and Experimental Workflows
Workflow for Identification and Quantification of Calcium Oxalate Hydrates
Caption: Workflow for the analysis of calcium oxalate hydrates.
Signaling and Interaction Pathway in Pathological Biomineralization
While a specific signaling pathway directly triggered by calcium oxalate trihydrate is not well-defined, a general pathway for crystal-induced renal cell injury and stone formation can be conceptualized.
Caption: Pathological biomineralization of calcium oxalate.
Conclusion and Future Directions
Calcium oxalate trihydrate, though a transient and minor component of pathological biomineralization in humans, offers a critical window into the initial stages of kidney stone formation. Its unique properties, including its metastable nature and rapid growth kinetics, make it a key target for understanding and potentially controlling the cascade of events that lead to nephrolithiasis.
For researchers and drug development professionals, a deeper understanding of the factors that govern the formation, stabilization, and transformation of COT is paramount. Future research should focus on:
-
Precise Thermodynamic Data: Determining the exact solubility product and Gibbs free energy of formation for COT to allow for more accurate modeling of urinary crystallization.
-
Macromolecular Interactions: Elucidating the specific interactions of key urinary proteins with the crystal faces of COT to understand how they modulate its nucleation and stability.
-
Pharmacological Modulation: Developing and screening for compounds that can specifically inhibit the formation of COT or promote its dissolution, thereby preventing the initial nucleation of kidney stones.
By focusing on this early and transient phase of biomineralization, there is significant potential to develop novel and more effective preventative therapies for calcium oxalate nephrolithiasis.
References
- 1. Effect of Tamm-Horsfall protein on calcium oxalate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Raman Spectroscopy for the Quantitative Analysis of Calcium Oxalate Hydrates: Application for the Analysis of Urinary Stones [opg.optica.org]
- 3. mdpi.com [mdpi.com]
- 4. Inclusion of proteins into calcium oxalate crystals precipitated from human urine: a highly selective phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsically Disordered Osteopontin Fragment Orders During Interfacial Calcium Oxalate Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of osteopontin on calcium oxalate crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tamm-Horsfall protein is a critical renal defense factor protecting against calcium oxalate crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of nephrocalcin in inhibition of calcium oxalate crystallization and nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. air.unimi.it [air.unimi.it]
- 17. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 18. A simultaneous thermal study in quantitative analysis of calcium oxalate hydrates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Calcium Mesoxalate Trihydrate: A Deep Dive into its Role in Kidney Stone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidney stone disease, or nephrolithiasis, is a prevalent and recurrent condition characterized by the formation of crystalline concretions within the urinary tract. Approximately 80% of these stones are primarily composed of calcium oxalate (B1200264), with calcium oxalate monohydrate (COM) being the most common and thermodynamically stable form.[1][2][3][4] While less common, other hydrated forms of calcium oxalate, including calcium oxalate dihydrate (COD) and the rarer calcium oxalate trihydrate (COT), also play a role in the pathogenesis of this disease.[1][5] This technical guide provides a comprehensive overview of the current understanding of calcium oxalate trihydrate (often referred to as caoxite) in the context of kidney stone formation research, with a focus on quantitative data, experimental methodologies, and cellular signaling pathways.
The Physicochemical Properties of Calcium Oxalate Hydrates
Calcium oxalate can crystallize in three different hydrated forms, each with distinct structural and physical properties that influence their behavior in the urinary system.[1][5]
| Property | Calcium Oxalate Monohydrate (COM) | Calcium Oxalate Dihydrate (COD) | Calcium Oxalate Trihydrate (COT) |
| Mineral Name | Whewellite | Weddellite | Caoxite |
| Crystal System | Monoclinic | Tetragonal | Triclinic |
| Typical Morphology | Prismatic, hexagonal, or dendrite shapes | Bipyramidal | Triclinic or needle-shape structures |
| Relative Stability | Most stable | Less stable than COM | Least stable, transient |
| Prevalence in Stones | ~50% (pure), ~45% (mixed)[1] | Found in mixed stones | Rarely found in stones[1] |
Crystallographic Data for Calcium Oxalate Trihydrate (Caoxite)
The crystal structure of calcium oxalate trihydrate has been determined, providing insight into its atomic arrangement.
| Parameter | Value | Reference |
| Space Group | Pī | [6][7] |
| a | 7.145(6) Å | [6] |
| b | 8.600(7) Å | [6] |
| c | 6.099(5) Å | [6] |
| α | 112.30(5)° | [6] |
| β | 108.87(5)° | [6] |
| γ | 89.92(5)° | [6] |
The Pathogenesis of Kidney Stone Formation: A Multi-step Process
The formation of kidney stones is a complex process involving several key stages:
-
Supersaturation: The urine becomes supersaturated with stone-forming minerals like calcium and oxalate, creating a thermodynamically favorable environment for crystallization.[1][8]
-
Nucleation: Crystal nuclei form from the supersaturated urine. This can occur through homogeneous nucleation (self-aggregation of ions) or heterogeneous nucleation (formation on a pre-existing surface).[1][9]
-
Growth: The crystal nuclei grow in size by accreting more ions from the surrounding urine.[10]
-
Aggregation: Individual crystals clump together to form larger crystalline aggregates.[10]
-
Retention: These aggregates are retained within the kidney, often by adhering to the surface of renal epithelial cells, leading to the formation of a stone nidus.[1][11]
The Role of Calcium Oxalate Trihydrate in Stone Formation
While calcium oxalate trihydrate is rarely found in mature kidney stones due to its thermodynamic instability, its transient formation may play a role in the initial stages of nephrolithiasis.[1][6] It is hypothesized that COT may act as a precursor phase that can transform into the more stable COM or COD. The needle-like morphology of some COT crystals could potentially facilitate their interaction with and injury to renal tubular cells.
Cellular Mechanisms of Calcium Oxalate-Induced Renal Injury
The interaction between calcium oxalate crystals and renal epithelial cells is a critical event in stone formation, triggering a cascade of cellular responses that contribute to renal injury and crystal retention.[10][11][12]
Oxidative Stress and Cellular Injury
Calcium oxalate crystals, particularly COM, have been shown to induce the production of reactive oxygen species (ROS) in renal epithelial cells.[12][13] This oxidative stress leads to lipid peroxidation, damage to cellular components, and ultimately, cell injury and death through apoptosis or necrosis.[12][13] Injured cells can then act as sites for further crystal attachment and aggregation.[10]
Signaling Pathways in Renal Cell Injury
Several signaling pathways are activated in renal epithelial cells upon exposure to calcium oxalate crystals, mediating the cellular responses to crystal-induced stress.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Calcium oxalate monohydrate (COM) crystals activate the p38 MAPK, JNK, and ERK signaling pathways in renal epithelial cells.[14] This activation is thought to be mediated, at least in part, by the calcium-sensing receptor (CaSR).[14] The p38 MAPK pathway, in particular, may play a role in transducing signals for DNA synthesis and cellular injury.[14]
-
ROS/Akt/p38 MAPK Pathway: COM crystals can induce the generation of ROS, which in turn activates the Akt signaling pathway.[15][16] Activated Akt can then trigger the downstream activation of ASK1 and p38 MAPK, leading to the disruption of tight junctions between renal epithelial cells and further promoting cellular injury.[15][16]
Experimental Protocols for Studying Calcium Oxalate Trihydrate
In Vitro Synthesis of Calcium Oxalate Trihydrate
Several methods have been developed for the synthesis of calcium oxalate trihydrate in the laboratory.
Method 1: Reaction of Diethyl Oxalate with Calcite [17]
-
Prepare a 3% (by volume) aqueous solution of diethyl oxalate.
-
Add a stoichiometric amount of ground calcite crystals (sieved to 32-80 μm) to the diethyl oxalate solution.
-
Seal the mixture in a flask and store at room temperature for 7 days, with gentle manual stirring once a day.
-
The slow hydrolysis of diethyl oxalate to oxalic acid, which then reacts with calcite, leads to the formation of calcium oxalate crystals, including a significant amount of the trihydrate form.
Method 2: Precipitation from Calcium Chloride and Sodium Oxalate [18][19]
-
Prepare 0.075 M solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄).
-
Add the solutions dropwise to a 500 mL solution containing 3g of ammonium (B1175870) chloride (NH₄Cl) maintained in an ice bath.
-
After 1 hour, filter the resulting slurry.
-
Wash the collected crystals with water and ethanol (B145695) and then dry them. This procedure, performed at low temperatures, favors the formation of the trihydrate form.
Animal Models of Calcium Oxalate Nephrolithiasis
To study the mechanisms of kidney stone formation in vivo, various animal models have been developed. These models typically induce hyperoxaluria and/or hypercalciuria to promote crystal formation in the kidneys.[20][21][22][23][24]
| Model | Animal | Induction Agent | Key Features | References |
| Ethylene (B1197577) Glycol (EG) Induced | Rat, Mouse | 0.75% EG in drinking water | Induces hyperoxaluria and hypercalciuria, leading to COM crystal deposition in renal tubules. | [20][21] |
| Hydroxy-L-Proline (HLP) Induced | Rat | 5% HLP mixed with chow | Induces hyperoxaluria, CaOx crystalluria, and nephrolithiasis. | [25] |
| Sodium Oxalate Injection | Rat | Single intraperitoneal injection of sodium oxalate | Rapidly induces CaOx crystal formation in tubular lumens and intercellular spaces. | [26] |
| Genetic Models | Mouse | Knock-out of specific genes (e.g., THP, AGAT) | Allows for the study of the role of specific proteins in stone formation. | [21] |
General Protocol for Induction of Nephrolithiasis in Rats using Ethylene Glycol:
-
House male Sprague-Dawley rats in individual metabolic cages.
-
Provide a standard diet and drinking water containing 0.75% (v/v) ethylene glycol ad libitum for a period of up to 28 days.
-
Collect 24-hour urine samples at regular intervals (e.g., days 0, 3, 7, 14, 21, 28) for analysis of calcium, oxalate, and other relevant parameters.
-
At the end of the experimental period, euthanize the animals and harvest the kidneys for histological examination of crystal deposition and renal injury.
Methods for Studying Crystal-Cell Interactions and Crystallization Processes
A variety of in vitro techniques are employed to investigate the fundamental processes of crystal formation and their interaction with renal cells.
| Technique | Purpose | Principle | References |
| Constant Composition Crystallization | To measure crystal growth rates, nucleation, and aggregation. | Maintains a constant supersaturation by the controlled addition of reactant solutions, allowing for the independent study of different crystallization phases. | [27][28] |
| Seeded Crystal Systems | To study crystal growth and aggregation in the absence of nucleation. | Metastable supersaturated solutions are seeded with pre-formed crystals to initiate crystallization. | [29] |
| Atomic Force Microscopy (AFM) | To measure adhesion forces between crystals and functional groups or cells. | A sharp tip is used to probe the surface of a crystal and measure the forces of interaction at the nanoscale. | [30][31][32][33] |
| Cell Culture Models | To investigate the cellular responses to crystal exposure. | Renal epithelial cell lines (e.g., HK-2, MDCK) are exposed to crystals, and various cellular and molecular parameters are analyzed. | [13][14][15][16] |
Conclusion and Future Directions
While calcium oxalate trihydrate is a transient and rare component of kidney stones, understanding its formation and potential role as a precursor to more stable calcium oxalate phases is crucial for a complete picture of nephrolithiasis. Further research is needed to elucidate the precise conditions under which COT forms in the urinary tract and its specific interactions with renal epithelial cells. The development of more sophisticated in vitro and in vivo models will be instrumental in dissecting the complex molecular and cellular events that initiate kidney stone formation. This knowledge will be vital for the design of novel therapeutic strategies aimed at preventing the nucleation, growth, and retention of crystals in the kidney, ultimately reducing the burden of this painful and recurrent disease.
References
- 1. mdpi.com [mdpi.com]
- 2. KIDNEY STONE TYPES | Kidney Stone Program [kidneystones.uchicago.edu]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. 4 Types of Kidney Stones and How They're Treated: Alex Lesani, MD: Robotic Surgeon [drlesani.com]
- 5. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 6. msaweb.org [msaweb.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on the mechanisms of kidney stone formation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of calcium oxalate renal stone formation and renal tubular cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of renal epithelial cells in the initiation of calcium oxalate stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative renal cell injury induced by calcium oxalate crystal and renoprotection with antioxidants: a possible role of oxidative stress in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Oxalate Induces Renal Injury through Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Experimental models of renal calcium stones in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Animal models of kidney stone formation: an analysis | Semantic Scholar [semanticscholar.org]
- 24. Animal models of kidney stone formation: an analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modeling of hyperoxaluric calcium oxalate nephrolithiasis: experimental induction of hyperoxaluria by hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental calcium oxalate nephrolithiasis in the rat. Role of the renal papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring calcium oxalate crystallization: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 30. Adhesion between molecules and calcium oxalate crystals: critical interactions in kidney stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Adhesion at calcium oxalate crystal surfaces and the effect of urinary constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Crystal surface adhesion explains the pathological activity of calcium oxalate hydrates in kidney stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Adhesion at calcium oxalate crystal surfaces and the effect of urinary constituents - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Calcium Mesoxalate Trihydrate in Materials Science: A Technical Whitepaper
For Immediate Release
A comprehensive technical overview for researchers, scientists, and drug development professionals exploring the nascent potential of Calcium Mesoxalate Trihydrate in advanced materials.
This whitepaper delves into the core properties of this compound (C₃H₂CaO₅·3H₂O), a molecule poised for significant contributions to materials science. While its close analogue, calcium oxalate (B1200264), has seen considerable investigation, calcium mesoxalate remains a largely untapped resource with unique chemical functionalities that open the door to novel applications. This document serves as a foundational guide, summarizing known data, proposing experimental pathways, and conceptualizing its future role in areas ranging from advanced precursors to functional polymers and reactive coatings.
Introduction: Beyond Calcium Oxalate
Calcium salts of simple carboxylic acids have long been integral to materials science, serving as precursors for ceramics, fillers in polymers, and protective coatings. Calcium oxalate, in its various hydrated forms, is a prime example, with applications in the conservation of cultural heritage and the manufacturing of ceramic glazes.[1] However, the introduction of a ketone functional group in the mesoxalate anion presents a significant evolution in chemical reactivity, offering opportunities for covalent modification and novel material interactions that are not possible with simple oxalates.
This guide will first establish the known physicochemical properties of this compound, drawing comparisons with the extensively studied calcium oxalate trihydrate. It will then explore the latent potential of its unique chemical structure, proposing tangible applications in materials science and providing conceptual experimental frameworks for their realization.
Physicochemical Properties: A Comparative Analysis
Detailed experimental data for this compound is not as abundant as for its oxalate counterpart. However, by compiling available information and drawing logical comparisons, we can construct a foundational understanding of its material properties.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Calcium Oxalate Trihydrate (Caoxite) |
| Chemical Formula | C₃H₂CaO₅·3H₂O | CaC₂O₄·3H₂O |
| Molecular Weight | 228.17 g/mol [2] | 182.14 g/mol [3] |
| Crystal System | Data not available | Triclinic[4][5] |
| Space Group | Data not available | P-1[4][5] |
| Unit Cell Parameters | Data not available | a = 7.145(6) Å, b = 8.600(7) Å, c = 6.099(5) Åα = 112.30(5)°, β = 108.87(5)°, γ = 89.92(5)°[4][5] |
| Solubility in Water | Insoluble or slightly soluble[6] | 0.0067 g/L (20 °C) |
| Thermal Decomposition | Crystalline powder, dec 210-220°[1] | Dehydration in two steps (~80 °C and ~130 °C)[7] |
Synthesis of this compound: An Experimental Protocol
Proposed Synthesis Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of Mesoxalic Acid (or a soluble salt such as Sodium Mesoxalate).
-
Prepare a 0.1 M solution of a soluble calcium salt, such as Calcium Chloride (CaCl₂).
-
-
Precipitation:
-
Slowly add the calcium chloride solution to the mesoxalic acid solution dropwise with constant stirring at a controlled temperature (e.g., room temperature).
-
A white precipitate of calcium mesoxalate should form immediately.
-
-
Aging and Hydration:
-
Continue stirring the suspension for a predetermined period (e.g., 24 hours) at a constant temperature to allow for crystal growth and hydration to the trihydrate form.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with deionized water to remove any unreacted salts.
-
Further wash with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to prevent dehydration.
-
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Materials Science
The presence of a reactive ketone group in the mesoxalate anion is the cornerstone of its potential applications, offering a significant advantage over the relatively inert oxalate anion.
Precursor for Functionalized Calcium Carbonate and Calcium Oxide
Thermal decomposition of this compound is expected to yield calcium carbonate and subsequently calcium oxide, analogous to calcium oxalate. However, the decomposition pathway may differ due to the presence of the central carbonyl group, potentially influencing the morphology and surface properties of the resulting materials.
Furthermore, the ketone group could be modified prior to calcination to introduce specific functionalities onto the surface of the final oxide or carbonate particles.
Caption: Potential pathways for producing functionalized calcium carbonate and oxide.
Reactive Filler in Polymer Composites
The ketone functionality of this compound can be exploited for covalent bonding with polymer matrices. This would transform it from a passive filler to an active reinforcing agent, improving stress transfer and interfacial adhesion. For instance, it could react with amine or hydrazine (B178648) groups within a polymer backbone to form strong, stable linkages.
Table 2: Potential Polymer Matrix Interactions
| Polymer Functional Group | Reaction with Ketone | Resulting Linkage | Potential Benefit |
| Amine (-NH₂) | Schiff Base Formation | Imine (-C=N-) | Improved filler-matrix adhesion |
| Hydrazine (-NHNH₂) | Hydrazone Formation | Hydrazone (-C=NNH-) | Crosslinking, enhanced thermal stability |
| Hydroxylamine (-NHOH) | Oxime Formation | Oxime (-C=NOH-) | Tunable surface properties |
Smart Coatings and Thin Films
The reactivity of the ketone group makes this compound an interesting candidate for the development of "smart" or functional coatings. A surface coated with this material could be subsequently modified to attach specific molecules, such as corrosion inhibitors, biocides, or sensors. This post-deposition functionalization offers a versatile platform for creating tailored surface properties.
Caption: Workflow for creating a functionalized surface using a this compound coating.
Future Directions and Experimental Validation
The potential applications outlined above are contingent on a thorough characterization of this compound and its properties. The following experimental investigations are proposed as critical next steps:
-
Detailed Structural Analysis: Single-crystal X-ray diffraction to determine the precise crystal structure, including the coordination environment of the calcium ion and the role of the water molecules.
-
Thermal Analysis: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and mass spectrometry (MS) to elucidate the thermal decomposition pathway and identify the evolved gases.
-
Morphological Control: Investigation into the influence of synthesis parameters (pH, temperature, reactant concentration) on the crystal morphology and particle size.
-
Reactivity Studies: A systematic study of the reactivity of the ketone group in the solid state with various functional molecules to confirm the feasibility of the proposed applications in polymer composites and coatings.
Conclusion
This compound represents a promising, yet underexplored, material with the potential to significantly impact various areas of materials science. Its unique ketone functionality provides a platform for chemical innovation that is not accessible with its simpler oxalate analogue. This whitepaper serves as a call to the research community to investigate the fundamental properties and potential applications of this intriguing compound. Through a concerted effort in synthesis, characterization, and application-driven research, the full potential of this compound can be unlocked, paving the way for the development of a new class of advanced, functional materials.
References
- 1. Calcium Mesoxalate [drugfuture.com]
- 2. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]
- 3. Calcium Oxalate Trihydrate | C2H6CaO7 | CID 129628462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. msaweb.org [msaweb.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Biological Landscape of Calcium Mesoxalate Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium mesoxalate trihydrate, a salt of ketomalonic acid, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of its biological activities. While research is nascent, existing studies point towards potential anti-diabetic effects and, through its derivatives, inhibition of viral enzymes. This document synthesizes the available data, details experimental methodologies, and presents key signaling pathways and workflows to facilitate further research and development in this area.
Core Biological Activities
Preliminary research has identified two primary areas of biological activity for calcium mesoxalate and its derivatives: potential anti-diabetic effects and inhibition of HIV-1 reverse transcriptase. A third purported activity, the promotion of B cell proliferation, is noted in commercial literature but lacks substantiation in peer-reviewed scientific publications at present.
Anti-Diabetic Potential
An early study by Kobayashi, Ohashi, and Takeuchi (1955) demonstrated that the calcium salt of mesoxalic acid possesses anti-diabetic properties in animal models. The study reported a reduction in glycosuria and a decrease in blood sugar levels in alloxan-induced diabetic dogs and rabbits upon oral administration of calcium mesoxalate. Notably, these effects were not observed in depancreatized dogs, suggesting that the mechanism of action is linked to pancreatic function.
Mechanism of Alloxan-Induced Diabetes: Alloxan (B1665706) is a toxic glucose analog that is selectively taken up by pancreatic beta cells via the GLUT2 glucose transporter. Inside the cell, alloxan and its reduction product, dialuric acid, establish a redox cycle that generates reactive oxygen species (ROS). This leads to oxidative stress, necrosis of the beta cells, and a subsequent state of insulin-dependent diabetes.[1][2][3]
The findings from the 1955 study suggest that calcium mesoxalate may act by either protecting the pancreatic beta cells from alloxan-induced damage or by stimulating insulin (B600854) secretion from the remaining functional beta cells.
Experimental Workflow for In Vivo Anti-Diabetic Activity Assessment
Caption: Workflow for evaluating the anti-diabetic activity of Calcium Mesoxalate.
Inhibition of HIV-1 Reverse Transcriptase by Mesoxalic Acid Derivatives
While direct studies on this compound are limited, research on derivatives of mesoxalic acid has shown potent inhibitory activity against HIV-1 reverse transcriptase (RT). Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been identified as an inhibitor of this critical viral enzyme. It is important to note that the widely cited IC50 value of 2.2 µM is for CPHM, not for calcium mesoxalate itself.
Mechanism of Action: CPHM acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket near the active site of the enzyme, blocking the translocation of the reverse transcriptase along the RNA/DNA template. This "freezes" the enzyme in a pre-translocational state, preventing the incorporation of subsequent nucleotides and thus halting DNA synthesis. This mechanism involves the chelation of divalent metal ions essential for the enzyme's catalytic activity.
Signaling Pathway of HIV-1 RT Inhibition by CPHM
Caption: Mechanism of HIV-1 RT inhibition by CPHM.
B Cell Proliferation: An Unconfirmed Activity
The claim that this compound promotes B cell proliferation is currently found only in commercial product literature from chemical suppliers. An extensive search of peer-reviewed scientific databases did not yield any studies to substantiate this biological activity. While calcium signaling is known to be integral to B lymphocyte activation and proliferation, a direct proliferative effect of calcium mesoxalate has not been demonstrated in the scientific literature. Further research is required to validate this claim.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of mesoxalic acid and its derivatives.
| Compound | Biological Activity | Assay | Target | Quantitative Value | Reference |
| Calcium Mesoxalate | Anti-diabetic | In vivo (Alloxan-induced diabetic rabbits and dogs) | Pancreatic function | Reduction in glycosuria and blood sugar | Kobayashi et al., 1955 |
| 4-chlorophenylhydrazone of mesoxalic acid (CPHM) | HIV-1 Reverse Transcriptase Inhibition | Polymerase-independent RNase H activity assay | HIV-1 Reverse Transcriptase | IC50: 2.2 µM | Davis et al., 2000 |
Experimental Protocols
In Vivo Anti-Diabetic Activity Assay (Adapted from Kobayashi et al., 1955)
-
Animal Models: Alloxan-induced diabetic rabbits and dogs.
-
Induction of Diabetes: A single intravenous injection of alloxan is administered to induce selective necrosis of pancreatic beta cells. The establishment of a diabetic state is confirmed by measuring blood and urine glucose levels.
-
Treatment: Calcium mesoxalate is administered orally at a dose of 100 mg/kg, twice daily.
-
Monitoring:
-
Glycosuria: Daily measurement of sugar content in urine collected over 24 hours.
-
Blood Sugar: Blood samples are drawn at regular intervals to monitor blood glucose levels.
-
-
Tolerance Tests:
-
Oral Carbohydrate Tolerance Test: Performed before, during, and after the treatment period to assess the animal's ability to handle a glucose load.
-
Intravenous Glucose Tolerance Test: Conducted to evaluate glucose clearance from the bloodstream.
-
-
Outcome Measures: The primary outcomes are the reduction in urinary sugar excretion and the lowering of blood glucose levels compared to pre-treatment and control groups.
HIV-1 Reverse Transcriptase Inhibition Assay (for CPHM, adapted from Davis et al., 2000)
-
Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase and a model RNA/DNA or DNA/DNA template-primer are used.
-
Assay Principle: The assay measures the polymerase-independent RNase H activity of the reverse transcriptase. The inhibitor, CPHM, is tested for its ability to block the cleavage of the RNA strand in an RNA/DNA hybrid.
-
Procedure:
-
The HIV-1 RT enzyme is pre-incubated with the template-primer substrate.
-
Varying concentrations of CPHM are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the products are separated by gel electrophoresis.
-
The extent of inhibition is quantified by measuring the decrease in the cleavage product in the presence of the inhibitor.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
B Cell Proliferation Assay (General Protocol - Not yet performed for Calcium Mesoxalate)
-
Cell Culture: Isolated primary B cells or a B cell line are cultured in appropriate media.
-
Stimulation: Cells are treated with various concentrations of the test compound (calcium mesoxalate). A positive control (e.g., lipopolysaccharide or anti-IgM antibody) and a negative control (vehicle) are included.
-
Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using one of the following methods:
-
[3H]-Thymidine Incorporation: Measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.
-
CFSE or EdU Staining: Utilizes fluorescent dyes that are diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
MTT or WST-1 Assay: Colorimetric assays that measure the metabolic activity of viable cells, which correlates with cell number.
-
-
Data Analysis: The proliferation index or the percentage of dividing cells is calculated and compared between the treated and control groups.
Conclusion and Future Directions
The available scientific evidence suggests that calcium mesoxalate and its derivatives warrant further investigation for their therapeutic potential. The anti-diabetic activity of calcium mesoxalate, though demonstrated in an early study, requires modern validation and a deeper mechanistic understanding. The potent HIV-1 RT inhibitory activity of mesoxalic acid derivatives highlights a promising scaffold for the development of novel antiretroviral agents. The purported effect on B cell proliferation remains to be scientifically validated.
Future research should focus on:
-
Replicating and extending the in vivo anti-diabetic studies of calcium mesoxalate, including detailed dose-response and toxicity analyses.
-
Investigating the precise molecular mechanism of the anti-diabetic effect, particularly its interaction with pancreatic beta cells.
-
Conducting in vitro studies to confirm or refute the B cell proliferative activity of this compound.
-
Synthesizing and evaluating new derivatives of mesoxalic acid to optimize their antiretroviral potency and pharmacological properties.
This technical guide provides a foundational resource for scientists and researchers to build upon in exploring the full therapeutic potential of this compound and related compounds.
References
A Technical Guide to the Geochemical Significance of Calcium Oxalate Trihydrate (Caoxite)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the geochemical significance of calcium oxalate (B1200264) trihydrate (CaC₂O₄·3H₂O), a rare mineral known as caoxite. While the user's query specified "calcium mesoxalate trihydrate," the relevant compound in geochemical and biomedical contexts is calcium oxalate trihydrate. This document clarifies this distinction and focuses on the formation, occurrence, and physicochemical properties of caoxite. It details its role as a metastable intermediate in the broader biogeochemical cycling of calcium and carbon, particularly within the Oxalate-Carbonate Pathway. This guide furnishes researchers and professionals with detailed experimental protocols for the synthesis and characterization of caoxite, presents quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and workflows.
Introduction to Calcium Oxalate Hydrates in Geochemistry
Calcium oxalate is a biomineral produced by a vast range of organisms, including plants, fungi, and lichens. It crystallizes in three primary hydrated forms: the thermodynamically stable monohydrate (CaC₂O₄·H₂O), known as the mineral whewellite (B87421); the metastable dihydrate (CaC₂O₄·2H₂O), known as weddellite; and the rare and least stable trihydrate (CaC₂O₄·3H₂O), known as caoxite. Due to its instability, caoxite often acts as a transient precursor to the more common whewellite and weddellite.
This guide focuses on the geochemical role of caoxite. Its significance lies in its participation in the Oxalate-Carbonate Pathway (OCP) , a critical biogeochemical process that links the biological carbon cycle to the geological carbon cycle. In this pathway, oxalate produced by living organisms chelates calcium from minerals and precipitates as calcium oxalate. Subsequent microbial decomposition of this oxalate can lead to the formation of calcium carbonate (CaCO₃), effectively sequestering atmospheric carbon into a stable geological form. Understanding the properties and transformations of caoxite provides insight into the initial stages of this important environmental process.
Physicochemical and Crystallographic Properties
The distinct properties of the three calcium oxalate hydrates are crucial for their identification and for understanding their behavior in geochemical environments. Caoxite's triclinic structure and lower stability differentiate it from the monoclinic whewellite and tetragonal weddellite.
| Property | Calcium Oxalate Monohydrate (Whewellite) | Calcium Oxalate Dihydrate (Weddellite) | Calcium Oxalate Trihydrate (Caoxite) |
| Chemical Formula | CaC₂O₄·H₂O | CaC₂O₄·2H₂O | CaC₂O₄·3H₂O |
| Molecular Weight | 146.11 g/mol | 164.13 g/mol | 182.14 g/mol |
| Crystal System | Monoclinic | Tetragonal | Triclinic |
| Hardness (Mohs) | 2.5 | 4 | 2 - 2.5 |
| Thermodynamic Stability | Most stable | Metastable | Least stable / Metastable |
| Enthalpy of Dissolution (ΔHdiss) | 21.1 kJ/mol | 20.8 kJ/mol | 31.7 kJ/mol |
| Enthalpy of Dehydration (ΔHdeh) | 66.5 kJ/mol (for 1 H₂O) | 83.6 kJ/mol (for 2 H₂O) | 143.9 kJ/mol (for 3 H₂O) |
| Estimated Enthalpy of Formation (ΔHf) | - | -1,984 kJ/mol | -2,296 kJ/mol |
Geochemical Occurrence and Biogenic Formation
Caoxite is the rarest of the calcium oxalate minerals. Its type locality is the Cerchiara Mine in Liguria, Italy, where it is found in veinlets cutting through manganese and barium-rich cherts within an ophiolite. Its formation is intrinsically linked to biological activity.
Biogenic Production of Oxalic Acid:
-
Fungi and Lichens: Many species of fungi and lichens excrete oxalic acid to acquire nutrients from rock and soil. This acid is a powerful chelating agent, capable of dissolving minerals and releasing cations like Ca²⁺.
-
Plants: Plants synthesize and accumulate calcium oxalate for various physiological reasons, including calcium regulation, detoxification of heavy metals, and defense against herbivores.
The formation of calcium oxalate occurs when the excreted oxalic acid reacts with a source of calcium, such as calcite (CaCO₃) in rocks or bioavailable calcium in the soil. The specific hydrate (B1144303) that forms (monohydrate, dihydrate, or trihydrate) is dependent on factors such as temperature, pH, and the presence of certain ions. Caoxite formation is generally favored at lower temperatures.
The Oxalate-Carbonate Pathway (OCP)
The most significant geochemical role of calcium oxalate minerals, including the transient caoxite, is their function as a central intermediate in the Oxalate-Carbonate Pathway (OCP). This pathway is a key
The Historical Trajectory of Calcium Mesoxalate Trihydrate: From Uric Acid Derivatives to a Crystalline Salt
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The story of calcium mesoxalate trihydrate is intrinsically linked to the foundational era of organic chemistry and the elucidation of uric acid and its derivatives. While the specific trihydrate salt is a more recent characterization, its conceptual origins can be traced back to the early 19th century with the pioneering work on its parent compound, mesoxalic acid. This technical guide provides a detailed historical context of the discovery, early synthesis, and characterization of mesoxalic acid and its subsequent calcium salt, offering insights into the experimental methodologies of the time.
Early Investigations into Uric Acid and the Discovery of Alloxan (B1665706)
The journey begins with the extensive research on uric acid by Justus von Liebig and Friedrich Wöhler in the 1830s. Their comprehensive study, "Untersuchungen über die Natur der Harnsäure" (Investigations on the Nature of Uric Acid), published in 1838, laid the groundwork for the discovery of a class of related compounds.[1][2][3][4] In this seminal work, they detailed the isolation and characterization of numerous derivatives, including a compound they named "alloxan."[2] Alloxan, a key precursor to mesoxalic acid, was identified as a product of the oxidation of uric acid.
The Genesis of Mesoxalic Acid from Alloxan
Following the discovery of alloxan, the next logical step was to understand its chemical transformations. It was recognized that the hydrolysis of alloxan could yield a new acid.
Deichsel's Preparation of Mesoxalic Acid (1864)
A significant advancement in the synthesis of mesoxalic acid was documented by Deichsel in the Journal für praktische Chemie in 1864. This early method involved the hydrolysis of alloxan using baryta water (a solution of barium hydroxide). The reaction proceeds by the cleavage of the alloxan ring structure to form the barium salt of mesoxalic acid. Subsequent treatment with a suitable acid would then yield the free mesoxalic acid.
The First Documented Synthesis of Calcium Mesoxalate
Quantitative Data and Physicochemical Properties
Early quantitative data for this compound from the time of its initial discovery is scarce in readily available literature. However, modern analytical techniques have allowed for precise characterization. The following tables summarize the key quantitative data for mesoxalic acid and its calcium salt.
Table 1: Properties of Mesoxalic Acid
| Property | Value |
| Molecular Formula | C₃H₂O₅ |
| Molar Mass | 118.04 g/mol |
| Appearance | Colorless, crystalline solid |
| Solubility | Soluble in water |
Table 2: Properties of Calcium Mesoxalate
| Property | Value |
| Molecular Formula (Anhydrous) | C₃CaO₅ |
| Molar Mass (Anhydrous) | 156.11 g/mol |
| CAS Number | 21085-60-9 |
| Appearance | White crystalline solid |
| Solubility | Low solubility in water |
Table 3: Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₈CaO₈ |
| Molar Mass | 210.17 g/mol |
| Appearance | White to almost white powder/crystal |
Historical Experimental Protocols
The following sections provide detailed methodologies for the key historical experiments that led to the availability of calcium mesoxalate.
Liebig and Wöhler's Preparation of Alloxan from Uric Acid (Conceptual Reconstruction based on their 1838 work)
Objective: To synthesize alloxan by the oxidation of uric acid.
Materials:
-
Uric acid
-
Nitric acid (concentrated)
-
Water
Procedure:
-
Uric acid was carefully treated with concentrated nitric acid. The reaction is highly exothermic and requires careful control of the temperature.
-
The reaction mixture was allowed to stand, during which time crystals of alloxan would form.
-
The crystalline product was then isolated by filtration and purified by recrystallization from hot water.
Deichsel's Synthesis of Mesoxalic Acid from Alloxan (1864)
Objective: To prepare mesoxalic acid via the hydrolysis of alloxan.
Materials:
-
Alloxan
-
Baryta water (saturated solution of barium hydroxide)
-
Sulfuric acid (dilute)
Procedure:
-
A solution of alloxan was heated with an excess of baryta water.
-
During the heating, a precipitate of barium mesoxalate was formed.
-
The barium mesoxalate precipitate was collected by filtration and washed.
-
The precipitate was then suspended in water, and dilute sulfuric acid was added in a stoichiometric amount to precipitate barium sulfate (B86663).
-
The insoluble barium sulfate was removed by filtration, leaving a solution of free mesoxalic acid.
-
The solution was then concentrated by evaporation to crystallize the mesoxalic acid.
Logical Workflow of Discovery
The historical progression from uric acid to calcium mesoxalate can be visualized as a logical sequence of chemical investigations.
Caption: Logical progression from Uric Acid to Calcium Mesoxalate.
Conclusion
The discovery of this compound is a testament to the systematic and progressive nature of chemical research. From the initial explorations of natural products like uric acid by pioneers such as Liebig and Wöhler to the targeted synthesis of its derivatives by subsequent generations of chemists, the historical context reveals a clear path of scientific inquiry. While the biological significance of this compound, particularly in the context of signaling pathways, was not a consideration for its early discoverers, the foundational chemical knowledge they established provides the basis for modern investigations into its potential roles in various biological and pathological processes. The detailed experimental protocols from this era, though rudimentary by today's standards, highlight the ingenuity and meticulousness of these early researchers in unveiling the complexities of the molecular world.
References
Calcium Mesoxalate Trihydrate: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mesoxalate trihydrate, also known as calcium ketomalonate trihydrate or mesoxalic acid calcium salt trihydrate, is a compound with emerging interest in the fields of immunology and metabolic disease research. Preclinical studies have suggested its potential as a B-cell proliferation agent and an anti-diabetic compound. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activities, and the experimental protocols used in its evaluation.
Chemical Properties
| Property | Value | Source |
| Synonyms | Ketomalonic acid calcium trihydrate, Mesoxalic acid calcium salt trihydrate, Calcium ketomalonate trihydrate | N/A |
| Molecular Formula | C3H2CaO6·3H2O | N/A |
| Molecular Weight | 228.17 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Solubility | Low solubility in water. | [1] |
Biological Activity
B-Cell Proliferation
This compound has been reported to promote the proliferation of B cells.[2][3] However, detailed experimental protocols and the underlying signaling pathways for this activity are not extensively described in the currently available public literature.
Anti-Diabetic Activity
Early studies have indicated that calcium mesoxalate possesses anti-diabetic properties. Research in alloxan-induced diabetic animal models has shown that oral administration of calcium mesoxalate can lead to a reduction or normalization of urinary sugar levels and a decrease in blood sugar.[2][3] This effect is believed to be linked to the function of the pancreas and an increase in carbohydrate utilization.[2]
Experimental Protocols
Synthesis of this compound
In-Vivo Anti-Diabetic Assays
The following experimental outlines are based on a 1955 study by Kobayashi et al., investigating the anti-diabetic activity of calcium mesoxalate in alloxan-induced diabetic rabbits and dogs.[2]
1. Oral Carbohydrate Tolerance Test
-
Animal Model: Alloxan-induced diabetic rabbits.
-
Housing: Animals are housed in metabolic cages to allow for daily urine collection and analysis of sugar content.
-
Diet: A standardized diet with a known carbohydrate content (e.g., 300g of bean curd residue and 100g of carrots, equivalent to 27g of carbohydrate) is provided.
-
Procedure:
-
Baseline: Blood is sampled before feeding, 3 hours after feeding, and then every 2 hours for a total of 10 hours. A final sample is taken at 21 hours. This establishes the baseline oral carbohydrate tolerance curve.
-
Treatment: Calcium mesoxalate is administered orally at a dose of 100 mg/kg twice a day (9 a.m. and 8 p.m.) for several consecutive days, until a reduction or disappearance of glycosuria is observed. The oral carbohydrate tolerance test is then repeated.
-
Post-Treatment: The administration of calcium mesoxalate is discontinued, and a final oral carbohydrate tolerance test is performed to observe any reversal of the effect.
-
2. Intravenous Glucose Tolerance Test (IVGTT)
-
Animal Model: Alloxan-induced diabetic dogs and rabbits.
-
Pre-test Conditioning: Animals are fasted for 15 hours prior to the test.
-
Procedure:
-
A baseline IVGTT is performed on the diabetic animals.
-
The animals are then treated with calcium mesoxalate.
-
A second IVGTT is performed during the treatment period to assess changes in glucose tolerance. The study notes that the fall of the blood sugar curve during treatment is sharper than the pre-treatment curve.
-
Signaling Pathways
The signaling pathways through which this compound exerts its biological effects, particularly on B-cell proliferation and insulin (B600854) signaling, are not elucidated in the current body of scientific literature. Further research is required to identify the molecular targets and downstream signaling cascades involved in its mechanism of action.
Visualizations
As no specific signaling pathways or detailed experimental workflows for this compound are described in the literature, a definitive diagram cannot be provided. However, a conceptual workflow for the investigation of its anti-diabetic properties can be visualized as follows:
Caption: Conceptual workflow for evaluating the anti-diabetic activity of this compound.
Conclusion and Future Directions
This compound presents as a molecule with interesting, yet underexplored, biological activities. The existing literature points to its potential in modulating immune responses and glucose metabolism. However, there is a significant gap in the understanding of its fundamental properties and mechanisms of action.
To advance the study of this compound, future research should prioritize:
-
Development and publication of a standardized synthesis protocol.
-
Comprehensive characterization of its physicochemical properties.
-
Detailed investigation into the molecular mechanisms and signaling pathways underlying its effects on B cells and in diabetes.
-
Elucidation of its pharmacokinetic and pharmacodynamic profiles.
Addressing these knowledge gaps is crucial for determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. IGF1R Enhances Calcium Oxalate Monohydrate-Induced Epithelial-Mesenchymal Transition by Reprogramming Metabolism via the JAK2/STAT3 Signaling [ijbs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MECHANISM OF ANTI-DIABETIC ACTIVITY OF CALCIUM MESOXALATE | CiNii Research [cir.nii.ac.jp]
Methodological & Application
Application Notes and Protocols for the Synthesis of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mesoxalate trihydrate, the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a compound of interest in various fields, including biochemistry and materials science. Its synthesis is crucial for studies related to its biological roles and potential applications. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound via a precipitation reaction. The procedure outlined is a representative method based on established principles of inorganic salt synthesis.
Chemical Reaction
The synthesis is based on the aqueous precipitation reaction between a soluble mesoxalate salt (sodium mesoxalate) and a soluble calcium salt (calcium chloride). The reaction proceeds as follows:
Na₂C₃O₅(aq) + CaCl₂(aq) + 3H₂O(l) → CaC₃O₅·3H₂O(s) + 2NaCl(aq)
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Sodium Mesoxalate Monohydrate | 1.80 g | Formula: (HO)₂C(COONa)₂. Note: Commercially available "sodium mesoxalate" is often the dihydrate form. |
| Calcium Chloride (Anhydrous) | 1.11 g | Formula: CaCl₂ |
| Solvents | ||
| Deionized Water (for Sodium Mesoxalate) | 100 mL | Used to prepare a 0.1 M solution. |
| Deionized Water (for Calcium Chloride) | 100 mL | Used to prepare a 0.1 M solution. |
| Reaction Conditions | ||
| Temperature | Room Temperature (~20-25 °C) | Low temperatures can favor the formation of higher hydrates. |
| Reaction Time | 1 hour | For complete precipitation. |
| Product | ||
| Product Name | This compound | Formula: CaC₃O₅·3H₂O |
| Theoretical Yield | ~1.96 g | Based on sodium mesoxalate as the limiting reagent. |
| Appearance | White crystalline solid |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
Sodium mesoxalate monohydrate (≥98%)
-
Calcium chloride (anhydrous, ≥96%)
-
Deionized water
-
Two 250 mL beakers
-
100 mL graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper (e.g., Whatman No. 1)
-
Vacuum flask
-
Spatula and weighing paper
-
Desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Sodium Mesoxalate Solution (0.1 M): Weigh out 1.80 g of sodium mesoxalate monohydrate and dissolve it in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.
-
Calcium Chloride Solution (0.1 M): Weigh out 1.11 g of anhydrous calcium chloride and dissolve it in 100 mL of deionized water in a separate 250 mL beaker. Stir until fully dissolved.
-
-
Precipitation Reaction:
-
Place the beaker containing the 100 mL of 0.1 M sodium mesoxalate solution on a magnetic stirrer and add a stir bar.
-
Slowly add the 100 mL of 0.1 M calcium chloride solution to the sodium mesoxalate solution while stirring continuously.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion and to allow for crystal growth.
-
-
Isolation and Purification of the Product:
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Wet the filter paper with a small amount of deionized water to ensure a good seal.
-
Pour the suspension containing the precipitate into the Buchner funnel and apply a vacuum.
-
Wash the collected solid with three portions of 20 mL of cold deionized water to remove any soluble byproducts (e.g., sodium chloride).
-
After the final wash, allow the solid to be dried on the filter by pulling air through it for approximately 15-20 minutes.
-
-
Drying and Storage:
-
Carefully transfer the filtered solid to a pre-weighed watch glass.
-
Dry the product in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature until a constant weight is achieved. Avoid high temperatures to prevent the loss of water of hydration.
-
Once dry, weigh the final product and calculate the percentage yield.
-
Store the this compound in a tightly sealed container at room temperature.
-
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Growth of Single Crystals of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mesoxalate, the calcium salt of mesoxalic acid (ketomalonic acid), is a compound of interest in various fields, including geochemistry and biomedical research, particularly in the study of biomineralization and pathological calcification. The trihydrate form is one of several possible hydration states. The production of high-quality single crystals is essential for detailed structural analysis by techniques such as X-ray crystallography, which can elucidate the compound's structure, and for studying its physicochemical properties.
This document provides detailed protocols for two common methods for growing single crystals of sparingly soluble salts: the gel diffusion method and the solution growth method.
Crystal Growth Methodologies
Two primary methods are proposed for the growth of calcium mesoxalate trihydrate single crystals:
-
Gel Diffusion Method: This technique is particularly effective for growing high-quality crystals of sparingly soluble compounds. A gel medium, such as silica (B1680970) gel or agar (B569324) gel, is used to slow down the diffusion of the reactant ions, leading to a controlled reaction and subsequent crystal growth. This method minimizes convection and allows for the formation of well-ordered, large single crystals.
-
Solution Growth Method: This method involves the direct mixing of reactant solutions under controlled conditions to induce crystallization. For metastable forms like the trihydrate, low temperatures are often employed to stabilize the desired crystalline phase.
Experimental Protocols
Protocol 1: Single Diffusion Gel Growth
This protocol is adapted from methods used for growing calcium oxalate (B1200264) crystals in a gel medium.[1][2]
Objective: To grow single crystals of this compound by controlled diffusion of calcium ions into a gel containing mesoxalate ions.
Materials and Reagents:
-
Sodium Metasilicate (B1246114) solution (or Agar)
-
Mesoxalic Acid
-
Sodium Hydroxide (NaOH) or Ammonium (B1175870) Hydroxide (NH₄OH)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Glass test tubes (e.g., 25 mm x 150 mm)
-
Parafilm or cotton plugs
Procedure:
-
Preparation of Sodium Mesoxalate Solution:
-
Prepare a solution of sodium mesoxalate by dissolving mesoxalic acid in deionized water and neutralizing it to a specific pH (e.g., 6.0-7.0) with NaOH or NH₄OH. The final concentration should be in the range of 0.1 M to 1.0 M.
-
-
Preparation of the Gel Medium:
-
Prepare a sodium metasilicate solution with a specific gravity of 1.04 to 1.06.
-
Adjust the pH of the silicate (B1173343) solution to the desired value (e.g., 6.0-7.0) by slowly adding the prepared sodium mesoxalate solution while stirring continuously. Avoid rapid precipitation.
-
Pour the mixture into clean test tubes, filling them to about two-thirds of their volume.
-
Cover the test tubes with parafilm or cotton plugs and allow the gel to set for 24-48 hours at a constant temperature.
-
-
Initiation of Crystal Growth:
-
Once the gel has set, carefully pour a solution of calcium chloride (0.1 M to 1.0 M) on top of the gel.
-
Seal the test tubes again and store them in a vibration-free location at a constant temperature. Low temperatures (e.g., 4-10 °C) are recommended to favor the formation of the trihydrate form.[3][4]
-
-
Crystal Growth and Harvesting:
-
Nucleation and crystal growth should become visible within a few days to several weeks.
-
Allow the crystals to grow to the desired size.
-
Once the growth is complete, carefully excavate the crystals from the gel.
-
Gently wash the crystals with deionized water to remove any adhering gel and dry them at room temperature.
-
Protocol 2: Low-Temperature Solution Growth
This protocol is adapted from a method for synthesizing calcium oxalate trihydrate.[3][4]
Objective: To grow single crystals of this compound from a supersaturated solution at low temperature.
Materials and Reagents:
-
Calcium Chloride (CaCl₂)
-
Sodium Mesoxalate (or Mesoxalic Acid and a base)
-
Ammonium Chloride (NH₄Cl)
-
Deionized Water
-
Beakers or crystallizing dishes
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.075 M solution of Calcium Chloride in deionized water.
-
Prepare a 0.075 M solution of Sodium Mesoxalate in deionized water.
-
-
Preparation of the Crystallization Medium:
-
In a 1 L beaker, dissolve 3 g of Ammonium Chloride in 500 mL of deionized water.
-
Place the beaker in an ice bath and allow the solution to cool to near 0 °C while stirring gently.
-
-
Crystallization:
-
Simultaneously and dropwise, add the 0.075 M CaCl₂ solution and the 0.075 M sodium mesoxalate solution to the cold, stirring ammonium chloride solution. Maintain a slow and constant addition rate.
-
A white precipitate of this compound should form.
-
After the addition is complete, continue stirring the slurry in the ice bath for at least one hour.
-
-
Crystal Maturation and Harvesting:
-
Stop the stirring and allow the crystals to settle at the bottom of the beaker.
-
Cover the beaker and store it in a cold, vibration-free environment (e.g., a refrigerator) for several days to allow for the maturation of the crystals (Ostwald ripening), which can lead to the growth of larger single crystals at the expense of smaller ones.
-
Carefully decant the supernatant.
-
Collect the crystals by filtration, wash them with cold deionized water, and then with a small amount of ethanol.
-
Dry the crystals at room temperature.
-
Data Presentation: Starting Parameters for Crystal Growth
The following tables summarize the suggested starting parameters for the crystallization experiments. These values are based on successful protocols for calcium oxalate and should be systematically varied to optimize the growth of this compound crystals.
Table 1: Parameters for Single Diffusion Gel Growth
| Parameter | Recommended Range | Notes |
| Gel Medium | Sodium Metasilicate or Agar | Silica gel is common for inorganic salts. |
| Gel Density | 1.04 - 1.06 g/cm³ | Affects diffusion rates. |
| Gel pH | 6.0 - 7.5 | Can influence crystal habit and phase. |
| Inner Reactant (in gel) | Sodium Mesoxalate | 0.1 M - 1.0 M |
| Outer Reactant | Calcium Chloride | 0.1 M - 1.0 M |
| Temperature | 4 - 25 °C | Lower temperatures may favor the trihydrate form. |
| Growth Time | 1 - 4 weeks | Dependent on diffusion rates and concentrations. |
Table 2: Parameters for Low-Temperature Solution Growth
| Parameter | Recommended Value | Notes |
| Reactant Concentrations | 0.075 M (CaCl₂ and Sodium Mesoxalate) | Equimolar concentrations are a good starting point. |
| Additive | Ammonium Chloride (approx. 6 g/L) | May influence ionic strength and crystal habit. |
| Temperature | 0 - 5 °C (Ice Bath) | Crucial for stabilizing the trihydrate form. |
| Addition Rate | Slow, dropwise | Controls the level of supersaturation. |
| Maturation Time | 1 - 7 days | Allows for the growth of larger crystals. |
Visualizations
Diagram 1: Experimental Workflow for Single Diffusion Gel Growth
Caption: Workflow for single crystal growth via the gel diffusion method.
Diagram 2: Experimental Workflow for Low-Temperature Solution Growth
Caption: Workflow for single crystal growth via the low-temperature solution method.
References
- 1. Growth of calcium oxalate in gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mesoxalate trihydrate, the calcium salt of mesoxalic (or ketomalonic) acid, is a compound of interest in various research fields, including its potential role in biological systems and as an intermediate in pharmaceutical synthesis. Accurate quantification of this hydrated salt is crucial for quality control, stability studies, and formulation development. While specific, validated analytical protocols for this compound are not extensively documented in publicly available literature, established methods for the characterization and quantification of other calcium oxalate (B1200264) hydrates, such as the monohydrate (COM) and dihydrate (COD) forms, can be adapted.
This document provides detailed application notes and protocols for several key analytical techniques that are applicable to the quantitative analysis of this compound. The methodologies are based on well-documented procedures for related compounds and provide a strong foundation for developing and validating specific assays.
Thermogravimetric Analysis (TGA)
Principle: Thermogravimetric analysis is a powerful technique for quantifying the water of hydration and observing the thermal decomposition profile of a substance. By precisely measuring the change in mass of a sample as it is heated at a controlled rate, one can determine the stoichiometry of hydrated compounds. For this compound (CaC₃O₅·3H₂O), TGA can quantify the three water molecules and subsequent decomposition of the anhydrous salt.
Experimental Protocol:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications. Calcium oxalate monohydrate is often used as a standard for this purpose.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum TGA pan.
-
Analysis Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 900 °C to ensure complete decomposition.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
Data Interpretation: The TGA thermogram will show distinct mass loss steps corresponding to dehydration and decomposition. The theoretical mass losses for CaC₃O₅·3H₂O (Molar Mass: 210.15 g/mol ) are:
-
Dehydration: Loss of three water molecules (H₂O).
-
CaC₃O₅·3H₂O(s) → CaC₃O₅(s) + 3H₂O(g)
-
-
Decomposition to Calcium Carbonate: Loss of carbon monoxide (CO).
-
CaC₃O₅(s) → CaCO₃(s) + 2CO(g)
-
-
Decomposition to Calcium Oxide: Loss of carbon dioxide (CO₂).
-
CaCO₃(s) → CaO(s) + CO₂(g)
-
The percentage mass loss at each step can be compared to the theoretical values to quantify the hydrate (B1144303) content and confirm the decomposition pathway.
Quantitative Data Summary
| Decomposition Step | Reaction Product | Theoretical Mass Loss (%) | Approximate Temperature Range (°C) |
| Dehydration | Anhydrous Calcium Mesoxalate | 25.71% | 80 - 200 |
| Decarbonylation | Calcium Carbonate | 26.66% | 400 - 550 |
| Decarboxylation | Calcium Oxide | 20.94% | 650 - 850 |
Powder X-Ray Diffraction (PXRD)
Principle: Powder X-ray diffraction is a non-destructive technique used to identify the crystalline phases of a material. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." PXRD can be used to confirm the specific trihydrate crystalline form of calcium mesoxalate and to quantify it in a mixture with other crystalline phases by comparing the relative intensities of the diffraction peaks.[2]
Experimental Protocol:
-
Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A range of 5° to 70° is generally sufficient to cover the most characteristic peaks.
-
Scan Speed/Step Size: A step size of 0.02° with a counting time of 1-2 seconds per step is a good starting point.
-
-
Data Collection: Run the diffraction scan and collect the intensity data as a function of the 2θ angle.
Data Interpretation: The resulting diffractogram should be compared to a reference pattern for this compound if available. In the absence of a reference, the pattern can be indexed to determine the crystal system and unit cell parameters. For quantitative analysis in a mixture, the Rietveld refinement method can be employed, or a calibration curve can be created using standards of known composition. The intensity of specific, non-overlapping peaks is proportional to the amount of the crystalline phase present.
Quantitative Data Summary
| Parameter | Description | Typical Application |
| Peak Position (2θ) | Identifies the crystalline phase based on Bragg's Law. | Phase identification and purity assessment. |
| Peak Intensity | Proportional to the amount of the crystalline phase. | Quantitative analysis of mixtures. |
| Peak Broadening | Related to crystallite size and lattice strain. | Characterization of particle size and defects. |
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, FTIR can be used to identify the carboxylate groups, the ketone group, and the water of hydration. The intensity of specific absorption bands can be used for quantification.[3]
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the finely ground sample with ~100-200 mg of dry potassium bromide (KBr) powder.
-
Press the mixture in a die under high pressure to form a transparent or semi-transparent pellet.
-
-
Sample Preparation (ATR):
-
Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before analyzing the sample.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Data Interpretation: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Quantification can be achieved by creating a calibration curve that correlates the absorbance of a characteristic peak (e.g., the asymmetric carboxylate stretch) with the concentration of the analyte in a series of standards.
Quantitative Data Summary
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Significance for Quantification |
| 3600 - 3000 | O-H stretching of water of hydration | Confirms presence of hydrate; can be used for semi-quantitative assessment. |
| ~1730 | C=O stretching of the ketone group | Characteristic peak for mesoxalate. |
| 1650 - 1550 | Asymmetric COO⁻ stretching | Strong absorption band, often used for quantification of carboxylates. |
| 1450 - 1300 | Symmetric COO⁻ stretching | Another key carboxylate band. |
| Below 900 | O-C-O bending and other lattice modes | Part of the fingerprint region for the specific crystal structure. |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For quantifying calcium mesoxalate, the sample would first be dissolved (likely in an acidic mobile phase to protonate the mesoxalate anion) to separate and quantify the mesoxalic acid. A UV detector is suitable for detection as mesoxalic acid contains a chromophore. This method quantifies the mesoxalate anion, from which the concentration of the parent calcium salt can be calculated.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., the mobile phase or a dilute acid like 0.1% phosphoric acid) to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for organic acids.
-
Mobile Phase: An isocratic mobile phase of 20 mM potassium phosphate (B84403) buffer at pH 2.5-3.0 is a good starting point.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength around 210 nm.
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
Data Interpretation: Identify the peak corresponding to mesoxalic acid based on its retention time. Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of mesoxalic acid in the unknown samples.
Quantitative Data Summary
| Parameter | Description | Example Value |
| Retention Time (tR) | Time taken for the analyte to elute from the column. | Dependent on conditions, e.g., 3.5 min |
| Peak Area | Integrated area under the chromatographic peak, proportional to concentration. | Varies with concentration |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | e.g., 0.1 µg/mL |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately quantified. | e.g., 0.3 µg/mL |
| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.999 |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Theoretical thermal decomposition pathway of this compound.
References
Application Notes and Protocols: Calcium Mesoxalate Trihydrate as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mesoxalate trihydrate (CaC₃O₅·3H₂O) is a salt of mesoxalic acid (also known as ketomalonic acid), a dicarboxylic acid with a central ketone group. While its direct application as a precursor in multi-step organic syntheses is not extensively documented in scientific literature, its structure presents it as a viable starting material for the generation of mesoxalic acid and its derivatives. These compounds are valuable intermediates in the synthesis of various organic molecules, including heterocyclic compounds and alpha-hydroxy acids.
This document provides a detailed protocol for the in situ generation of mesoxalic acid from this compound and its subsequent use in a representative organic transformation. The information is intended to guide researchers in exploring the potential of this underutilized reagent.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and stoichiometric calculations in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21085-60-9 | [1][2] |
| Molecular Formula | C₃H₂CaO₆·3H₂O | [1] |
| Molecular Weight | 228.17 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Purity (Typical) | ≥98% | [1] |
| Synonyms | Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate | [1] |
Experimental Protocols
The primary utility of this compound in organic synthesis is as a precursor to mesoxalic acid. The following protocols detail the generation of mesoxalic acid and a subsequent reaction.
Protocol: In Situ Generation of Mesoxalic Acid from this compound
This protocol describes the release of free mesoxalic acid from its calcium salt by acidification, followed by extraction.
Workflow for Mesoxalic Acid Generation
Caption: Workflow for generating mesoxalic acid from its calcium salt.
Materials:
-
This compound (10.0 g, 43.8 mmol)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Suspend this compound in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.
-
Slowly add 2 M HCl dropwise to the suspension while monitoring the pH. Continue addition until the pH of the solution is approximately 1. The solid should dissolve as the calcium salt is converted to the more soluble mesoxalic acid.
-
Transfer the acidic aqueous solution to a 250 mL separatory funnel.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent from the filtrate under reduced pressure to yield mesoxalic acid. Note that mesoxalic acid readily exists as dihydroxymalonic acid (the hydrate (B1144303) form) in the presence of water.
Expected Yield: The theoretical yield of mesoxalic acid monohydrate is approximately 5.96 g. Actual yields may vary depending on the efficiency of the extraction.
Protocol: Synthesis of Diethyl Mesoxalate via Fischer Esterification
This protocol outlines the synthesis of diethyl mesoxalate from the in situ generated mesoxalic acid. Diethyl mesoxalate is a common reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Experimental Workflow for Diethyl Mesoxalate Synthesis
Caption: Synthesis of diethyl mesoxalate from mesoxalic acid.
Materials:
-
Mesoxalic acid (from protocol 3.1, ~43.8 mmol)
-
Absolute ethanol (100 mL)
-
Concentrated sulfuric acid (H₂SO₄, 1 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine the mesoxalic acid produced in the previous step with 100 mL of absolute ethanol in a round-bottom flask.
-
Carefully add 1 mL of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract with three 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl mesoxalate.
Quantitative Data: A summary of expected yields and key analytical data for the synthesis of diethyl mesoxalate is provided in Table 2.
Table 2: Quantitative Data for Diethyl Mesoxalate Synthesis
| Parameter | Expected Value |
| Yield | 75-85% |
| Boiling Point | 103-105 °C at 12 mmHg |
| ¹H NMR (CDCl₃, δ) | 1.35 (t, 6H), 4.35 (q, 4H) |
| ¹³C NMR (CDCl₃, δ) | 13.9, 63.5, 162.8, 185.1 |
| Purity (by GC) | >98% |
Signaling Pathways and Logical Relationships
While calcium mesoxalate itself is not directly involved in signaling pathways, its potential metabolic fate and relationship to other key molecules can be visualized. Mesoxalic acid is structurally related to other dicarboxylic acids that play roles in metabolism.
Logical Relationship of Mesoxalate to Related Dicarboxylic Acids
Caption: Potential chemical transformations of mesoxalic acid.
Conclusion
This compound serves as a convenient and stable precursor for the laboratory-scale synthesis of mesoxalic acid and its derivatives. The protocols provided herein offer a foundational methodology for researchers to explore the synthetic utility of this compound. The straightforward generation of mesoxalic acid, a versatile building block, opens avenues for its application in the development of novel pharmaceuticals and other functional organic molecules. Further research into the direct reactions of calcium mesoxalate could expand its role in organic synthesis.
References
Application Notes and Protocols: Calcium Mesoxalate Trihydrate as a Calcium Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, the accuracy and reliability of quantitative analysis are paramount. This necessitates the use of high-purity primary standards for the calibration of analytical instruments and the standardization of titrimetric solutions. Calcium mesoxalate trihydrate (C₃H₂CaO₆·3H₂O) presents itself as a viable candidate for a primary calcium standard due to its stable crystalline structure and high purity. This document provides detailed application notes and protocols for the use of this compound in various analytical techniques, including titrimetry and spectroscopic methods. These guidelines are intended to assist researchers, scientists, and drug development professionals in achieving precise and accurate calcium quantification in their respective fields.
Properties and Specifications of this compound
This compound is a stable, non-hygroscopic solid that can be obtained in high purity, making it suitable for use as a primary standard.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃H₂CaO₆·3H₂O | |
| Molecular Weight | 228.17 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Purity | ≥98.0% | [1][2] |
| Solubility in Water | Low | [4] |
| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended) | [5] |
| CAS Number | 21085-60-9 | [1] |
Experimental Protocols
Preparation of a Standard Calcium Solution from this compound
This protocol outlines the procedure for preparing a stock solution of known calcium concentration using this compound. This solution can then be used for the standardization of other reagents or for the calibration of analytical instruments.
Materials:
-
This compound (analytical grade)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Drying: Dry the this compound in an oven at 110°C for 2 hours to remove any surface moisture. Cool in a desiccator before weighing.
-
Weighing: Accurately weigh a calculated amount of the dried this compound using an analytical balance. For example, to prepare a 1000 ppm (mg/L) calcium stock solution, weigh out 0.5698 g of C₃H₂CaO₆·3H₂O for a 100 mL final volume.
-
Dissolution: Carefully transfer the weighed solid to a beaker. Add a minimal amount of deionized water to create a slurry. Under a fume hood, add concentrated HCl dropwise while stirring until the solid is completely dissolved. The mesoxalate salt will decompose, releasing carbon dioxide.
-
Heating (Optional but Recommended): Gently heat the solution on a hot plate for a few minutes to expel any dissolved CO₂.
-
Transfer and Dilution: Allow the solution to cool to room temperature. Quantitatively transfer the solution to a Class A volumetric flask of the desired final volume.
-
Final Volume: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.
Caption: Workflow for preparing a standard calcium solution.
Standardization of EDTA Solution using a this compound Standard
This protocol describes the standardization of an ethylenediaminetetraacetic acid (EDTA) solution, a common titrant for determining water hardness and calcium content in various samples.
Materials:
-
Standard Calcium Solution (prepared as in Protocol 1)
-
EDTA solution (to be standardized)
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Aliquot Preparation: Pipette a precise volume (e.g., 25.00 mL) of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Buffering: Add approximately 2 mL of the pH 10 ammonia (B1221849) buffer to the flask.
-
Indicator Addition: Add a small amount of Eriochrome Black T indicator to the solution. The solution should turn a wine-red color.
-
Titration: Titrate the solution with the EDTA solution from the burette with constant swirling. The endpoint is reached when the color changes from wine-red to a distinct blue.
-
Replicates: Repeat the titration at least two more times to ensure reproducibility. The volumes of EDTA used should agree within ±0.05 mL.
-
Calculation: Calculate the molarity of the EDTA solution using the known concentration of the calcium standard and the average volume of EDTA used.
Determination of Calcium by Atomic Absorption Spectroscopy (AAS) using a this compound Standard
This protocol details the use of a calcium standard prepared from this compound for the calibration of an Atomic Absorption Spectrophotometer for calcium analysis.
Materials:
-
Standard Calcium Solution (prepared as in Protocol 1)
-
Lanthanum chloride (LaCl₃) solution (e.g., 5% w/v)
-
Deionized water
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock standard calcium solution. The concentration range of the standards should bracket the expected concentration of the samples. Each standard should also contain a final concentration of 0.1-1% lanthanum chloride to suppress chemical interferences, particularly from phosphate.
-
Instrument Setup: Set up the AAS according to the manufacturer's instructions for calcium analysis. This includes selecting the correct wavelength (typically 422.7 nm), slit width, and optimizing the flame conditions (air-acetylene).
-
Calibration: Aspirate the prepared calibration standards into the instrument, starting with the blank (deionized water with lanthanum chloride) and then in increasing order of concentration. Record the absorbance for each standard.
-
Calibration Curve: Plot a calibration curve of absorbance versus calcium concentration. The curve should be linear over the working range.
-
Sample Analysis: Aspirate the unknown samples (also treated with lanthanum chloride) and record their absorbance.
-
Concentration Determination: Determine the calcium concentration in the unknown samples by comparing their absorbance to the calibration curve.
Thermogravimetric Analysis (TGA) of this compound
TGA can be used to verify the composition and thermal stability of this compound. The analysis will show distinct mass loss steps corresponding to the loss of water molecules and subsequent decomposition.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Heat the sample from ambient temperature to approximately 900°C at a controlled heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting thermogram for this compound is expected to show three distinct mass loss steps:
-
Step 1 (Dehydration): Loss of three molecules of water (H₂O). The theoretical mass loss is approximately 23.67%.
-
Step 2 (Decomposition to Carbonate): Decomposition of the anhydrous calcium mesoxalate to calcium carbonate (CaCO₃) with the loss of carbon monoxide (CO). The theoretical mass loss for this step is approximately 12.28%.
-
Step 3 (Decomposition to Oxide): Decomposition of calcium carbonate to calcium oxide (CaO) with the loss of carbon dioxide (CO₂). The theoretical mass loss for this step is approximately 19.29%.
-
Quality Control in Pharmaceutical Analysis
The use of a reliable calcium standard is critical in the quality control of pharmaceutical products containing calcium, such as supplements or formulations where calcium is an active pharmaceutical ingredient (API) or an excipient. The following diagram illustrates the logical workflow for ensuring the quality of such products.
Caption: Quality control workflow for calcium-containing pharmaceuticals.
Conclusion
This compound serves as an excellent primary standard for calcium determination in a variety of analytical applications. Its high purity and stability ensure the accuracy of titrimetric standardizations and instrumental calibrations. The protocols provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to implement the use of this standard in their laboratories, thereby enhancing the quality and reliability of their analytical data. Adherence to these protocols will contribute to robust and reproducible results in the critical task of calcium quantification.
References
Application of Calcium Mesoxalate Trihydrate in Controlled Release Studies: An Overview of Current Research
A comprehensive review of scientific literature and patent databases reveals a notable absence of established applications for Calcium Mesoxalate Trihydrate in the field of controlled release drug delivery. While the compound is commercially available and has been investigated for certain biological activities, its use as a carrier or matrix for the sustained release of therapeutic agents is not documented in existing research. This report summarizes the available information on calcium mesoxalate and distinguishes it from the more extensively studied calcium oxalate (B1200264).
Calcium Mesoxalate: Properties and Known Biological Activity
Calcium mesoxalate is the calcium salt of mesoxalic acid (also known as ketomalonic acid). It is available from chemical suppliers, sometimes in its trihydrate form.[1] The compound is a crystalline powder with low solubility in water.[2]
Some research indicates that calcium mesoxalate and its derivatives possess biological activity. For instance, it has been suggested to promote B-cell proliferation and exhibit potential anti-diabetic properties.[3] Furthermore, derivatives of mesoxalic acid have been shown to inhibit the translocation of HIV-1 reverse transcriptase.[3][4] These findings point to its potential as a therapeutic agent itself, rather than as an inert carrier for other drugs.
A European patent application lists "hypoglycemic oral drugs such as calcium mesoxalate" within a broad category of active agents that could be formulated into a controlled release oral drug delivery system.[5] However, this document does not provide any specific examples, data, or protocols for using calcium mesoxalate in such a formulation. It is mentioned as a potential active ingredient, not as a component of the release matrix.
Distinction from Calcium Oxalate
It is crucial to distinguish calcium mesoxalate from calcium oxalate. The vast majority of research, particularly in the context of biomaterials and pathology, focuses on calcium oxalate. Calcium oxalate is a well-known component of kidney stones and exists in different hydration states, including monohydrate, dihydrate, and trihydrate (caoxite).[6][7] Extensive studies have been conducted on the crystallization, morphology, and inhibition of calcium oxalate in relation to urolithiasis.[8][9][10][11] However, this body of work is not applicable to calcium mesoxalate.
Conclusion: Lack of Data for Controlled Release Applications
Despite a thorough search, no studies were found that describe the use of this compound as a drug delivery vehicle for controlled release. Consequently, there is no quantitative data on drug loading, encapsulation efficiency, or release kinetics to present in tabular form. Similarly, no established experimental protocols or signaling pathways involving its use as a drug carrier could be identified, precluding the creation of detailed methodologies and visual diagrams as requested.
The absence of research in this specific area suggests that this compound is not currently a material of interest for controlled release applications. Researchers and drug development professionals seeking materials for such studies may need to consider other well-established polymers, lipids, or other inorganic compounds.
Due to the lack of available scientific evidence for the specified application, the generation of detailed application notes, protocols, and data visualizations would be speculative and could not be grounded in factual, verifiable information.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP1721602A1 - Controlled release oral drug delivery system - Google Patents [patents.google.com]
- 6. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 7. Production of calcium oxalate monohydrate, dihydrate or trihydrate. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium oxalate crystal matrix extract: the most potent macromolecular inhibitor of crystal growth and aggregation yet tested in undiluted human urine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-inspired multifunctional disruptors of calcium oxalate crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium oxalate crystals and oxalate induce an epithelial-to-mesenchymal transition in the proximal tubular epithelial cells: Contribution to oxalate kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium oxalate kidney stones, where is the organic matter?: A synchrotron based infrared microspectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Calcium Mesoxalate Trihydrate on Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium mesoxalate trihydrate is a calcium salt of mesoxalic acid. While specific research on the cellular effects of this compound is limited, its structural similarity to calcium oxalate (B1200264), the primary component of kidney stones, suggests it may induce similar cellular responses.[1][2] Calcium oxalate crystals are known to cause cellular injury, inflammation, and oxidative stress, particularly in renal epithelial cells.[3][4][5] The formation of these crystals in the urinary tract can lead to nephrolithiasis, a condition affecting a significant portion of the population.[1][2] Understanding the cellular and molecular mechanisms of crystal-induced cell injury is crucial for developing therapeutic strategies.
This document provides a comprehensive protocol for studying the effects of this compound on cell cultures, drawing upon established methodologies for investigating calcium oxalate-induced cellular damage. The protocols outlined below will enable researchers to assess cytotoxicity, oxidative stress, apoptosis, and key inflammatory signaling pathways.
I. Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups (e.g., control, different concentrations of this compound, positive controls).
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Control | 0 | 100 ± 5.2 | 100 ± 7.1 |
| Calcium Mesoxalate | 50 | 85.3 ± 4.8 | 120.5 ± 8.3 |
| Calcium Mesoxalate | 100 | 68.1 ± 6.1 | 155.2 ± 9.5 |
| Calcium Mesoxalate | 200 | 45.7 ± 5.5 | 210.8 ± 11.2 |
| Positive Control | [e.g., 1% Triton X-100] | 5.2 ± 2.1 | 500.1 ± 20.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound
| Treatment Group | Concentration (µg/mL) | % Apoptotic Cells (Annexin V/PI) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 4.5 ± 1.2 | 1.0 ± 0.1 |
| Calcium Mesoxalate | 50 | 15.2 ± 2.5 | 2.3 ± 0.3 |
| Calcium Mesoxalate | 100 | 28.9 ± 3.1 | 4.1 ± 0.5 |
| Calcium Mesoxalate | 200 | 45.6 ± 4.2 | 6.8 ± 0.7 |
| Positive Control | [e.g., Staurosporine] | 85.1 ± 5.9 | 10.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Oxidative Stress and Inflammatory Markers
| Treatment Group | Concentration (µg/mL) | Intracellular ROS (Fold Change) | IL-1β Secretion (pg/mL) |
| Control | 0 | 1.0 ± 0.2 | 5.1 ± 1.5 |
| Calcium Mesoxalate | 50 | 2.8 ± 0.4 | 50.3 ± 5.2 |
| Calcium Mesoxalate | 100 | 5.2 ± 0.6 | 125.8 ± 10.1 |
| Calcium Mesoxalate | 200 | 8.9 ± 0.9 | 250.4 ± 15.8 |
| Positive Control | [e.g., LPS + ATP] | 10.5 ± 1.3 | 500.2 ± 25.3 |
Data are presented as mean ± standard deviation from three independent experiments.
II. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line Selection: Human kidney proximal tubule epithelial cells (HK-2) or Madin-Darby canine kidney (MDCK) cells are commonly used models for studying crystal-induced renal cell injury.[6][7]
-
Cell Culture: Culture the selected cell line in the appropriate medium (e.g., DMEM/F12 for HK-2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Suspension:
-
Prepare a stock solution of this compound in a sterile, endotoxin-free solvent (e.g., water or DMSO).
-
The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare a suspension of the crystals in the cell culture medium and sonicate briefly to ensure a uniform dispersion before adding to the cells.
-
-
Cell Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow the cells to adhere and reach 70-80% confluency.
-
Replace the medium with fresh medium containing various concentrations of the this compound suspension.
-
Include an untreated control group (vehicle control) and a positive control for each assay.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).[7]
-
B. Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Cell viability is expressed as a percentage of the untreated control.
-
-
Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity):
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is indicative of cell membrane damage.[10][12]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).[10]
-
C. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3 Activity Assay:
-
After treatment, lyse the cells and collect the protein lysate.
-
Use a colorimetric or fluorometric caspase-3 assay kit to measure the activity of caspase-3, a key executioner caspase in apoptosis.[4][13]
-
The assay is based on the cleavage of a specific substrate by active caspase-3, which releases a chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader.
-
D. Oxidative Stress Assay
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) at 37°C.[12]
-
DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[12]
-
E. Inflammatory Response Assay
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
After treatment, collect the cell culture supernatant.
-
Use commercial ELISA kits to quantify the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on a standard curve.
-
III. Visualization of Pathways and Workflows
A. Experimental Workflow
References
- 1. Targeting the NLRP3 inflammasome for calcium oxalate stones: pathophysiology and emerging pharmacological interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the NLRP3 inflammasome for calcium oxalate stones: pathophysiology and emerging pharmacological interventions [frontiersin.org]
- 3. auajournals.org [auajournals.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Oxidative renal cell injury induced by calcium oxalate crystal and renoprotection with antioxidants: a possible role of oxidative stress in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Calcium oxalate monohydrate crystals stimulate monocyte chemoattractant protein-1 and transforming growth factor β1 expression in human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium oxalate crystals in fetal bovine serum: implications for cell culture, phagocytosis and biomineralization studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: In Vitro Biomineralization Assay for Calcium Oxalate Crystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Kidney stone disease, or urolithiasis, is a prevalent condition characterized by the formation of crystalline concretions within the urinary tract. Approximately 80% of these stones are primarily composed of calcium oxalate (B1200264) (CaOx).[1][2] The formation of these stones is a complex process involving crystal nucleation, growth, aggregation, and adhesion to renal epithelial cells.[3] Calcium oxalate can crystallize in three forms: calcium oxalate monohydrate (COM), dihydrate (COD), and the less common trihydrate (COT).[4] Understanding the mechanisms of CaOx crystallization and identifying inhibitors are crucial for developing effective therapeutic strategies. This document provides detailed protocols for an in vitro biomineralization assay to study the kinetics of calcium oxalate crystallization and to screen potential inhibitory compounds. The assay is based on a turbidimetric method that measures the formation and aggregation of CaOx crystals spectrophotometrically.
Principle of the Assay
The in vitro calcium oxalate crystallization assay is a widely used method to simulate aspects of kidney stone formation. The principle is based on inducing the precipitation of calcium oxalate crystals from a supersaturated solution by mixing solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄).[5][6] The subsequent formation of crystals increases the turbidity of the solution, which can be monitored over time by measuring the optical density (OD) at 620 nm using a spectrophotometer.[7][8]
The kinetics of the crystallization process can be divided into two main phases:
-
Nucleation: The initial formation of new crystal nuclei from a supersaturated solution. The rate of nucleation can be determined by the induction time (the time taken for the first appearance of detectable crystals) or the maximum slope of the turbidity curve.[3][6]
-
Aggregation: The process where existing crystals clump together to form larger aggregates. This is typically measured after an initial seed of crystals has been formed.[3][9]
By performing the assay in the presence and absence of test compounds (e.g., plant extracts, synthetic molecules, urinary macromolecules), one can evaluate their potential to inhibit or modify the nucleation and aggregation of calcium oxalate crystals. The percentage of inhibition is calculated by comparing the turbidity slope in the presence of the inhibitor to that of a control.[7]
Applications
-
Screening of Therapeutic Agents: The primary application is the high-throughput screening of natural and synthetic compounds for their anti-urolithiatic potential.
-
Mechanistic Studies: The assay allows for the investigation of the mechanisms by which inhibitors interfere with crystal formation, growth, and aggregation.[3]
-
Food and Nutrition Science: Evaluating the effect of dietary components on the risk of kidney stone formation.
-
Clinical Research: Assessing the inhibitory capacity of urine from patients versus healthy individuals to understand individual stone-forming risk.[7]
Experimental Protocols
These protocols are based on established methodologies for studying calcium oxalate crystallization kinetics.[3][5][6][7]
Reagents and Stock Solutions
-
Buffer Solution: 10 mM Tris-HCl, 90 mM NaCl, pH adjusted to 6.5.[7] (Alternatively: 10 mM Sodium Acetate, 200 mM NaCl, pH 5.7).[4][5] Prepare and filter through a 0.22 µm filter before use.
-
Calcium Chloride (CaCl₂) Stock Solution (Solution A): 10 mM CaCl₂ prepared in the buffer solution.[4]
-
Sodium Oxalate (Na₂C₂O₄) Stock Solution (Solution B): 1.0 mM Na₂C₂O₄ prepared in the buffer solution.[4]
-
Test Inhibitor Solutions: Prepare stock solutions of test compounds in distilled water or an appropriate solvent at various concentrations.
-
Positive Control: Trisodium citrate (B86180) (a known inhibitor of CaOx crystallization).[7]
Protocol 1: Nucleation Assay
This protocol measures the effect of test compounds on the initial formation of CaOx crystals.
-
Preparation: Set a spectrophotometer to read absorbance at 620 nm and maintain the temperature of the cuvette holder at 37°C.[6][7]
-
Reaction Mixture Setup: In a 3 mL cuvette, add the following components in order:
-
950 µL of CaCl₂ Stock Solution (Solution A).[6]
-
100 µL of the test inhibitor solution at the desired concentration (or buffer/solvent for the control).
-
-
Initiation of Crystallization: Add 950 µL of Na₂C₂O₄ Stock Solution (Solution B) to the cuvette to initiate the reaction. This results in final concentrations of 5.0 mM Ca²⁺ and 0.5 mM C₂O₄²⁻.[4][6]
-
Data Acquisition: Immediately start monitoring the absorbance at 620 nm every 15-30 seconds for a total period of 20-30 minutes.[5][7]
-
Analysis:
Protocol 2: Aggregation Assay
This protocol measures the effect of test compounds on the aggregation of pre-formed CaOx crystals.
-
Preparation of Crystal Slurry (Seed Crystals):
-
Reaction Mixture Setup:
-
In a cuvette, add the COM crystal slurry.
-
Add the test inhibitor solution at the desired concentration (or buffer for the control).
-
-
Data Acquisition:
-
Maintain the temperature at 37°C and stir the solution.
-
Stop the stirring and immediately begin recording the absorbance at 620 nm over time. A decrease in absorbance indicates crystal aggregation and settling.[10]
-
-
Analysis: The rate of aggregation is determined by the slope of the initial linear portion of the absorbance vs. time curve. Calculate the percentage inhibition as described in the nucleation assay.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for the in vitro calcium oxalate nucleation assay.
Logical Relationship in Crystal Formation
Caption: Key stages in the pathogenesis of calcium oxalate kidney stones.
Signaling Pathway of Crystal-Cell Interaction
Caption: Simplified pathway of CaOx crystal interaction with renal cells.[7]
Data Presentation
Quantitative results from the screening of potential inhibitors should be summarized in a clear, tabular format. The table should include the concentrations of the test compounds and the corresponding percentage of inhibition for both nucleation and aggregation.
Table 1: Inhibition of Calcium Oxalate Nucleation by Test Compounds
| Compound | Concentration (mM) | Mean % Inhibition (Nucleation) ± SD |
| Control | 0 | 0 ± 0 |
| Trisodium Citrate | 0.44 | 3.0 ± 0.5 |
| 0.88 | 31.0 ± 2.1 | |
| 1.75 | 45.0 ± 3.5 | |
| 3.50 | 72.0 ± 4.2 | |
| Test Compound A | 0.44 | 38.0 ± 2.8 |
| 0.88 | 52.0 ± 3.9 | |
| 1.75 | 60.0 ± 4.1 | |
| 3.50 | 68.0 ± 5.3 | |
| Data is hypothetical, based on trends reported in the literature for illustrative purposes.[7] |
Table 2: Inhibition of Calcium Oxalate Aggregation by Test Compounds
| Compound | Concentration (mg/mL) | Mean % Inhibition (Aggregation) ± SD |
| Control | 0 | 0 ± 0 |
| Cystone | 1.0 | 17.5 ± 1.8 |
| 5.0 | 45.2 ± 3.3 | |
| 10.0 | 62.1 ± 4.5 | |
| Test Compound B | 1.0 | 32.6 ± 2.9 |
| 5.0 | 75.8 ± 5.1 | |
| 10.0 | 92.3 ± 6.0 | |
| Data is hypothetical, based on trends reported in the literature for illustrative purposes.[3] |
Supplementary Analysis
To further characterize the effects of inhibitors, the crystals formed during the assay can be collected and analyzed using other techniques:
-
Light Microscopy: To observe changes in crystal morphology (e.g., size, shape, and number). Some inhibitors may promote the formation of COD crystals, which are less adherent to renal cells than COM crystals.[6][11]
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline phase of the calcium oxalate formed (COM, COD, or COT).[6][12]
-
Scanning Electron Microscopy (SEM): To obtain high-resolution images of the crystal surface and morphology.[12][13]
By combining the kinetic data from the turbidimetric assay with morphological and structural analysis, researchers can gain a comprehensive understanding of how a test compound modulates the biomineralization of calcium oxalate.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of calcium oxalate crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urofrance.org [urofrance.org]
- 6. In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism | PLOS One [journals.plos.org]
- 7. Studying inhibition of calcium oxalate stone formation: an in vitro approach for screening hydrogen sulfide and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Precipitation Kinetics of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the precipitation kinetics of calcium mesoxalate trihydrate, herein referred to as calcium oxalate (B1200264) trihydrate (COT), as the term "mesoxalate" in this context is commonly associated with oxalate. The protocols described are foundational for understanding the mechanisms of crystal nucleation and growth, which is critical in fields such as drug development, biomineralization, and industrial crystallization.
Synthesis of Calcium Oxalate Trihydrate (COT)
Calcium oxalate trihydrate is a metastable crystalline form that tends to transform into the more stable monohydrate (COM) or dihydrate (COD).[1] Therefore, its synthesis requires controlled conditions, primarily lower temperatures, to favor its formation and stabilization for kinetic studies.
Protocol for COT Synthesis
This protocol is adapted from methodologies described in the literature for the preparation of calcium oxalate hydrates.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.1 M)
-
Deionized water
-
Thermostatic bath or double-walled reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm membrane filter)
-
Ethanol and Ether for washing
-
Freeze-dryer or desiccator
Procedure:
-
Equilibrate the reactant solutions of calcium chloride and sodium oxalate to a low temperature, typically between 4°C and 12°C, in a thermostatic bath.
-
In a cooled reaction vessel, rapidly mix equal volumes of the pre-cooled CaCl₂ and Na₂C₂O₄ solutions under constant stirring.
-
Maintain the low temperature and stirring for a defined period (e.g., 30 minutes) to allow for the precipitation of COT.
-
Promptly filter the resulting suspension through a 0.22 µm membrane filter.
-
Wash the collected crystals sequentially with cold deionized water, ethanol, and ether to remove soluble impurities and facilitate drying.
-
Dry the crystals, preferably by freeze-drying or in a desiccator at a low temperature, to prevent transformation to other hydrate (B1144303) forms.
-
Characterize the synthesized crystals using Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Scanning Electron Microscopy (SEM) to confirm the presence of the COT phase and to assess purity and morphology.
Table 1: Experimental Conditions for Synthesis of Calcium Oxalate Hydrates
| Hydrate Form | Reactant Concentrations | Temperature (°C) | pH | Key Observations |
| COT | 0.05 M CaCl₂, 0.05 M Na₂C₂O₄ | 4 - 12 | ~7.0 | Metastable, transforms to COM/COD at higher temperatures. |
| COD | Variable, often with inhibitors | 25 - 37 | 5.0 - 7.0 | Formation can be favored by certain inhibitors like phytate.[2] |
| COM | Variable | 25 - 37 | 5.0 - 7.0 | Thermodynamically stable form.[3] |
Experimental Protocols for Precipitation Kinetics
The study of precipitation kinetics involves monitoring the change in concentration of the reacting species or the formation of the solid phase over time. The following are two common methods for this purpose.
Turbidimetric Method
This method relies on measuring the increase in turbidity of a solution as solid particles form. The induction time for nucleation and the rate of crystal growth can be determined from the turbidity-time curve.[4][5]
Protocol:
-
Instrument Setup:
-
Use a spectrophotometer or a dedicated turbidimeter with a thermostatted cell holder.
-
Set the wavelength to a value where the solution does not absorb, typically in the range of 500-800 nm (e.g., 620 nm).[4]
-
-
Reaction Preparation:
-
Prepare supersaturated solutions of calcium oxalate by mixing known concentrations of CaCl₂ and Na₂C₂O₄ in a reaction cuvette.
-
Ensure the final concentrations are within a range that allows for a measurable change in turbidity over a reasonable timeframe.
-
The reaction can be initiated by adding one reactant to the other directly in the cuvette.
-
-
Data Acquisition:
-
Start recording the absorbance or turbidity immediately after mixing the reactants.
-
Continue data logging at regular intervals until the turbidity reaches a plateau, indicating the completion of the precipitation.
-
-
Data Analysis:
-
Plot turbidity as a function of time.
-
The induction time (tᵢ) is the time elapsed until a detectable increase in turbidity is observed.
-
The rate of precipitation can be estimated from the slope of the steepest part of the curve.
-
Potentiometric Method
This technique involves using a calcium-selective electrode (Ca-ISE) to monitor the decrease in the concentration of free calcium ions (Ca²⁺) in the solution as they are incorporated into the precipitate.[6]
Protocol:
-
Instrument Setup:
-
Use a Ca-ISE connected to a potentiometer or a pH/ion meter.
-
Calibrate the electrode using a series of standard Ca²⁺ solutions of known concentrations in a background electrolyte similar to the experimental medium.
-
-
Reaction Setup:
-
In a thermostatted and stirred reaction vessel, add a known volume of Na₂C₂O₄ solution.
-
Immerse the calibrated Ca-ISE and a reference electrode into the solution.
-
Initiate the precipitation by adding a known volume of CaCl₂ solution.
-
-
Data Acquisition:
-
Record the potential (mV) at regular time intervals.
-
The potential readings are converted to Ca²⁺ concentrations using the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of free Ca²⁺ as a function of time.
-
The rate of precipitation at any given time can be calculated from the negative slope of this curve.
-
Table 2: Typical Experimental Parameters for Calcium Oxalate Kinetic Studies
| Parameter | Turbidimetry | Potentiometry |
| Reactant Conc. | 1 - 10 mM | 1 - 10 mM |
| Temperature | 25 - 37 °C | 25 - 37 °C |
| pH | 5.0 - 7.5[3] | 6.0 - 7.0[6] |
| Stirring Rate | Constant (e.g., 500 rpm)[4] | Constant |
| Data Acquisition Rate | 1 sample / second | 1 sample / 5-10 seconds |
Data Presentation and Visualization
Clear presentation of quantitative data is essential for the interpretation and comparison of experimental results.
Table 3: Influence of Inhibitors on Calcium Oxalate Nucleation
| Inhibitor | Concentration | Effect on Induction Time | Resulting Hydrate Form |
| None (Control) | - | Baseline | COM / COT (depending on temp.)[2][7] |
| Magnesium | 1000 ppm | Increased | COM[2] |
| Citrate | 800 ppm | Increased | COM[2] |
| Hydroxycitrate | 500 ppm | Significantly Increased | COT[2] |
| Phytate | 1.5 ppm | Significantly Increased | COD[2] |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for studying calcium oxalate trihydrate precipitation kinetics.
References
- 1. A study of the phase transformation of calcium oxalate trihydrate-monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Simultaneous measurements of calcium oxalate crystal nucleation and aggregation: impact of various modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a turbidimetric assay to study the effect of urinary components on calcium oxalate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of Calcium Oxalate Precursors during the Pre- and Post-Nucleation Stages with Poly(acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis [mdpi.com]
Application Notes and Protocols: Calcium Oxalate Trihydrate in Biomaterial Development
Disclaimer: The scientific literature extensively covers calcium oxalate (B1200264) hydrates (monohydrate, dihydrate, and trihydrate) primarily in the context of pathological biomineralization, such as the formation of kidney stones. There is limited to no specific information available on the use of Calcium mesoxalate trihydrate for the development of biomaterials. The following application notes and protocols are therefore based on the known properties of calcium oxalate trihydrate (COT) and its interactions with biological systems, presenting potential and hypothetical applications in biomaterial science. These should be considered as a conceptual framework for research and development rather than established procedures.
Introduction to Calcium Oxalate Trihydrate as a Potential Biomaterial
Calcium oxalate exists in three primary hydrate (B1144303) forms: the thermodynamically stable monoclinic monohydrate (COM), the metastable tetragonal dihydrate (COD), and the unstable triclinic trihydrate (COT).[1] While COM and COD are the main constituents of human kidney stones, the transient and unstable nature of COT presents unique opportunities for controlled release and resorbable biomaterial applications. Its potential lies in its higher solubility and reactivity compared to the more stable forms, which could be harnessed for creating biomaterials with tunable degradation profiles.
Potential Applications:
-
Biodegradable Scaffolds for Tissue Engineering: COT could be incorporated into polymer matrices to create scaffolds that degrade at a controlled rate, releasing calcium ions that may aid in bone tissue regeneration.
-
Drug Delivery Systems: The crystalline structure of COT could be explored for encapsulating and subsequently releasing therapeutic agents. Its pH-sensitive solubility could be utilized for targeted drug release in specific microenvironments.
-
Bioactive Coatings for Implants: A thin layer of COT on metallic implants could potentially improve biocompatibility and promote initial tissue integration before being resorbed by the body.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological effects of calcium oxalate, which can inform the design and evaluation of COT-based biomaterials.
Table 1: Effects of Calcium Oxalate on Renal Epithelial Cells
| Parameter | Treatment | Concentration | Exposure Time | Result | Reference |
| Cell Viability | Calcium Ions | 5 mM | 1 hour | 15.43% non-viable cells | [2] |
| Cell Viability | Calcium Ions | 5 mM | 3 hours | 19% non-viable cells | [2] |
| Cell Viability | Calcium Ions | 5 mM | 6 hours | 26% non-viable cells | [2] |
| Cell Viability | Calcium Ions | 5 mM | 12 hours | 78.28% non-viable cells | [2] |
| MCP-1 mRNA Expression | COM Crystals | 33 to 267 µg/cm² | 1 to 48 hours | Significant increase | [3] |
| MCP-1 Protein Production | COM Crystals | 33 to 267 µg/cm² | 1 to 48 hours | Significant increase | [3] |
| MCP-1 mRNA Expression | Oxalate Ions | 125 to 1000 µM | 1 to 48 hours | Significant increase | [3] |
| MCP-1 Protein Production | Oxalate Ions | 125 to 1000 µM | 1 to 48 hours | Significant increase | [3] |
Table 2: Physical and Chemical Properties of Calcium Oxalate Hydrates
| Property | Calcium Oxalate Monohydrate (COM) | Calcium Oxalate Dihydrate (COD) | Calcium Oxalate Trihydrate (COT) |
| Crystal System | Monoclinic | Tetragonal | Triclinic |
| Thermodynamic Stability | Stable | Metastable | Unstable |
| Solubility | Low | Higher than COM | Highest of the three |
| Common Morphology | Hexagonal | Bipyramidal | - |
Experimental Protocols
The following are detailed protocols for the synthesis of COT and its potential incorporation into a biomaterial scaffold, along with methods for in vitro evaluation.
Protocol for Synthesis of Calcium Oxalate Trihydrate (COT)
This protocol is adapted from methods described for the synthesis of caoxite.[4][5]
Materials:
-
Diethyl oxalate
-
Calcite (CaCO₃) crystals, finely ground
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a saturated aqueous solution of diethyl oxalate.
-
Add finely ground calcite crystals to the diethyl oxalate solution in a beaker with a magnetic stir bar.
-
Stir the suspension at a constant, slow speed at room temperature. The reaction involves the slow hydrolysis of diethyl oxalate to form oxalic acid, which then reacts with the calcite to produce calcium oxalate.
-
Monitor the reaction over several hours. The formation of COT is sensitive to factors like temperature and the purity and morphology of the calcite crystals.
-
After the reaction period, separate the solid phase from the solution by filtration.
-
Wash the collected crystals with deionized water followed by ethanol to remove any unreacted reagents.
-
Dry the crystals in a low-temperature oven (e.g., 40°C) to prevent the loss of water of hydration.
-
Characterize the synthesized crystals using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the trihydrate phase.[6]
Protocol for Fabrication of a COT-Poly(lactic-co-glycolic acid) (PLGA) Composite Scaffold
This protocol describes a solvent casting and particulate leaching method to create a porous scaffold.
Materials:
-
Synthesized Calcium Oxalate Trihydrate (COT) particles
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl) particles (sieved to desired size range, e.g., 100-200 µm)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve PLGA in DCM to form a polymer solution of desired concentration (e.g., 10% w/v).
-
Disperse the synthesized COT particles into the PLGA solution and sonicate briefly to ensure uniform distribution.
-
Add NaCl particles to the polymer-COT suspension. The weight ratio of NaCl to polymer will determine the porosity of the final scaffold.
-
Pour the mixture into a Teflon mold and allow the solvent (DCM) to evaporate completely in a fume hood.
-
Once a solid composite is formed, immerse it in deionized water to leach out the NaCl porogen. Change the water frequently over 48 hours to ensure complete removal of NaCl.
-
Freeze the leached scaffold and then lyophilize it to remove all water, resulting in a porous composite scaffold.
-
Characterize the scaffold for its porosity, mechanical properties, and COT distribution using techniques like scanning electron microscopy (SEM) and micro-computed tomography (µCT).
Protocol for In Vitro Biocompatibility and Degradation Study
This protocol outlines the steps to assess the cytocompatibility and degradation of the fabricated COT-PLGA scaffold.
Materials:
-
Fabricated COT-PLGA scaffolds
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Cell culture medium (e.g., DMEM)
-
A relevant cell line (e.g., human osteoblasts or fibroblasts)
-
Live/Dead viability/cytotoxicity assay kit
-
SEM
Procedure:
Degradation Study:
-
Sterilize the scaffold samples (e.g., using ethylene (B1197577) oxide or UV irradiation).
-
Weigh the initial dry weight of each scaffold (W₀).
-
Immerse the scaffolds in PBS at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the scaffolds from the PBS.
-
Rinse the scaffolds with deionized water and lyophilize them to a constant weight (Wₜ).
-
Calculate the weight loss percentage: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100.
-
Analyze the surface morphology of the degraded scaffolds using SEM.
Biocompatibility Study:
-
Sterilize the scaffolds and place them in a multi-well cell culture plate.
-
Seed the chosen cell line onto the scaffolds at a specific density.
-
Culture the cells for various time points (e.g., 1, 3, 7 days).
-
At each time point, assess cell viability using a Live/Dead assay, where live cells fluoresce green and dead cells fluoresce red.
-
Visualize the stained cells on the scaffold using a fluorescence microscope.
-
For morphological analysis, fix the cell-seeded scaffolds, dehydrate them through a graded ethanol series, and examine them using SEM to observe cell attachment and spreading.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of COT, fabrication of a composite scaffold, and subsequent in vitro evaluation.
Hypothetical Signaling Pathway of Cellular Response to COT
This diagram illustrates a potential signaling cascade initiated by the interaction of COT with a cell, leading to an inflammatory response, based on studies of calcium oxalate monohydrate.[3][7]
Caption: A potential signaling pathway illustrating the cellular inflammatory response to calcium oxalate crystals.
References
- 1. Effects of Various Inhibitors on the Nucleation of Calcium Oxalate in Synthetic Urine [mdpi.com]
- 2. The effect of calcium on calcium oxalate monohydrate crystal-induced renal epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxalate ions and calcium oxalate crystals stimulate MCP-1 expression by renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of calcium oxalate trihydrate: New data by vibrational spectroscopy and synchrotron X-ray diffraction [iris.cnr.it]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Calcium oxalate crystals trigger epithelial-mesenchymal transition and carcinogenic features in renal cells: a crossroad between kidney stone disease and renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Mesoxalate Trihydrate as a Catalyst in Organic Reactions
Disclaimer: The following application notes and protocols are based on the catalytic potential of calcium mesoxalate trihydrate as inferred from the known catalytic activity of other calcium-based heterogeneous catalysts. As of the latest literature review, specific applications of this compound as a catalyst in organic reactions are not extensively documented. These protocols, therefore, represent a theoretical framework for researchers and drug development professionals to explore its potential catalytic capabilities.
Introduction
This compound (CaC₃O₅·3H₂O), also known as calcium ketomalonate trihydrate, is a salt of mesoxalic acid and calcium. While its primary applications have not been in catalysis, other calcium-containing compounds, such as calcium carbonates and hydroxyapatites, have demonstrated efficacy as heterogeneous basic catalysts in various organic transformations.[1][2] This suggests the potential for this compound to act as a solid base catalyst, leveraging the basicity of the carboxylate groups and the Lewis acidity of the Ca²⁺ ion.
This document outlines a potential application of this compound as a catalyst in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The proposed protocols are designed to serve as a starting point for the investigation of its catalytic activity.
Potential Application: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base catalyst to form a new C=C double bond. Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.
Proposed Reaction:
Figure 1: Proposed Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) catalyzed by this compound.
Experimental Protocols
1. Synthesis of this compound Catalyst
Materials:
-
Mesoxalic acid
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of mesoxalic acid in deionized water.
-
Separately, prepare an aqueous solution of calcium chloride.
-
Slowly add the calcium chloride solution to the mesoxalic acid solution under constant stirring.
-
Adjust the pH of the mixture to ~7-8 by the dropwise addition of a dilute NaOH solution to precipitate the calcium mesoxalate.
-
Continue stirring the resulting slurry at room temperature for 2-4 hours to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Wash the precipitate with ethanol to aid in drying.
-
Dry the resulting white solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain this compound. The trihydrate form is thermally sensitive and can lose water molecules at elevated temperatures.[5]
-
Characterize the synthesized catalyst using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) to confirm its structure and hydration state.
2. General Protocol for Knoevenagel Condensation using this compound
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound (catalyst)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser (if heating)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (for purification)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and the this compound catalyst (5-10 mol%).
-
Add the desired solvent (5 mL) or proceed under solvent-free conditions.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The recovered catalyst can be washed with a suitable solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α,β-unsaturated product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Hypothetical Catalytic Performance
The following table summarizes hypothetical data for the Knoevenagel condensation of various aldehydes with malononitrile using this compound as the catalyst. This data is illustrative and would need to be confirmed by experimental investigation.
| Entry | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 60 | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 60 | 2.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | 5 | 60 | 1.5 | 98 |
| 4 | 4-Methoxybenzaldehyde | 5 | 80 | 4 | 85 |
| 5 | Cinnamaldehyde | 5 | 80 | 3 | 88 |
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible mechanism for the Knoevenagel condensation catalyzed by this compound.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the catalytic reaction and product isolation.
References
Application Note: Determination of Calcium Mesoxalate Trihydrate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mesoxalate trihydrate (C₃H₂CaO₆·3H₂O) is a calcium salt of mesoxalic acid. The purity of this compound is critical for its application in research and development, particularly in the pharmaceutical industry where it may be used as a starting material or intermediate. Accurate determination of its purity, including the water of hydration, is essential for stoichiometric calculations and to ensure the absence of significant impurities that could affect downstream processes or final product quality.
This application note provides detailed protocols for two common analytical methods for determining the purity of this compound: Thermogravimetric Analysis (TGA) for assessing the water content and Chelometric Titration with EDTA for quantifying the calcium content.
Analytical Methods
Two primary methods are described for the comprehensive purity analysis of this compound:
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and identify thermal decomposition patterns.
-
Chelometric Titration: To determine the amount of calcium present in the sample, which is then used to calculate the purity of the calcium mesoxalate.
Thermogravimetric Analysis (TGA)
TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. For this compound, TGA is used to determine the water of hydration by measuring the mass loss as the sample is heated. The dehydration of this compound typically occurs in two steps.
Experimental Protocol for TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. A certified reference material, such as calcium oxalate (B1200264) monohydrate, can be used for verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
TGA Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The first mass loss, occurring at approximately 80-100 °C, corresponds to the loss of two water molecules.
-
The second mass loss, around 130-150 °C, corresponds to the loss of the final water molecule.
-
Calculate the percentage of mass loss for each step and the total mass loss.
-
Compare the experimental total mass loss with the theoretical water content of this compound.
-
TGA Data Presentation
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₃H₂CaO₆·3H₂O | N/A |
| Molecular Weight | 228.17 g/mol | N/A |
| Water of Hydration (%) | 23.68% | 20.0 - 24.0% |
| Dehydration Step 1 (2 H₂O) | ~15.79% | Corresponds to mass loss up to ~120 °C |
| Dehydration Step 2 (1 H₂O) | ~7.89% | Corresponds to mass loss between ~120 °C and 200 °C |
TGA Workflow Diagram
Chelometric Titration with EDTA
Chelometric titration is a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. In this protocol, Ethylenediaminetetraacetic acid (EDTA), a common chelating agent, is used to titrate calcium ions. The purity of this compound is determined based on its calcium content. Commercial suppliers often use a titration method to determine the purity of this compound, with a typical specification of ≥98.0%.
Experimental Protocol for Chelometric Titration
-
Reagent Preparation:
-
0.05 M EDTA Solution: Dissolve approximately 18.61 g of disodium (B8443419) EDTA dihydrate in 1 L of deionized water. Standardize this solution against a primary standard calcium carbonate solution.
-
pH 10 Buffer Solution: Dissolve 67.5 g of ammonium (B1175870) chloride in 570 mL of concentrated ammonia (B1221849) solution and dilute to 1 L with deionized water.
-
Eriochrome Black T (EBT) Indicator: Dissolve 0.5 g of EBT in 100 mL of triethanolamine (B1662121) or an appropriate solvent.
-
Hydrochloric Acid (HCl), 1 M: Prepare by diluting concentrated HCl.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water.
-
Add 1 M HCl dropwise until the sample is completely dissolved.
-
-
Titration Procedure:
-
To the dissolved sample solution, add 2 mL of the pH 10 buffer solution. The pH should be approximately 10.
-
Add 2-3 drops of the EBT indicator. The solution should turn wine-red.
-
Titrate the solution with the standardized 0.05 M EDTA solution.
-
The endpoint is reached when the solution color changes from wine-red to a clear sky-blue.
-
Record the volume of EDTA solution used.
-
Perform the titration in triplicate to ensure accuracy.
-
-
Calculation of Purity:
-
Calculate the moles of EDTA used: Moles of EDTA = Molarity of EDTA × Volume of EDTA (L)
-
The reaction between Ca²⁺ and EDTA is 1:1, so Moles of Ca²⁺ = Moles of EDTA.
-
Calculate the mass of calcium in the sample: Mass of Ca = Moles of Ca²⁺ × Molar mass of Ca (40.08 g/mol ).
-
Calculate the experimental mass of this compound based on the calcium content: Experimental Mass = (Mass of Ca / Molar mass of Ca) × Molar mass of this compound (228.17 g/mol ).
-
Calculate the purity of the sample: Purity (%) = (Experimental Mass / Initial Sample Mass) × 100
-
Chelometric Titration Data Presentation
| Parameter | Value |
| Sample Mass (g) | Record the exact mass of the sample used. |
| Molarity of EDTA (mol/L) | The exact molarity of the standardized EDTA solution. |
| Volume of EDTA (mL) | The average volume of EDTA used for the titrations. |
| Calculated Purity (%) | The final calculated purity of the this compound. |
| Acceptance Criteria | ≥ 98.0% |
Chelometric Titration Workflow Diagram
Summary
The purity of this compound can be accurately determined by a combination of Thermogravimetric Analysis and Chelometric Titration. TGA provides an accurate measure of the water of hydration, which is a critical component of the compound's structure. Chelometric titration with EDTA allows for the precise quantification of the calcium content, which is then used to calculate the overall purity of the anhydrous material. Together, these methods provide a comprehensive purity profile for this compound, ensuring its suitability for research, development, and manufacturing purposes.
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcium Mesoxalate
Application Note
AN0012
Introduction
Calcium mesoxalate is the calcium salt of mesoxalic acid (2-ketomalonic acid), a small, polar organic dicarboxylic acid.[1] Accurate quantification of calcium mesoxalate is crucial in various fields, including pharmaceutical development and food science. Due to the polar nature of the mesoxalate anion and its lack of a strong chromophore, developing a robust HPLC method can be challenging. This application note describes a reliable ion-pair reversed-phase HPLC method for the determination of the mesoxalate anion, applicable to samples containing calcium mesoxalate.
The primary challenge in analyzing mesoxalate is achieving sufficient retention on standard reversed-phase columns like C18.[2] To overcome this, an ion-pairing agent is added to the mobile phase.[2][3][4] The ion-pairing agent, a quaternary amine, forms a neutral, hydrophobic complex with the negatively charged mesoxalate anion.[2] This complex exhibits increased affinity for the nonpolar stationary phase, allowing for successful chromatographic retention and separation.[4]
A critical aspect of analyzing calcium salts is ensuring the complete dissolution of the analyte.[5] The sample preparation protocol outlined here employs a chelating agent to sequester calcium ions, preventing precipitation and interference during analysis.
Keywords: Calcium Mesoxalate, Mesoxalic Acid, HPLC, Ion-Pair Chromatography, Organic Acids, Pharmaceutical Analysis
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate (B84403) Monobasic, 5 mM Tetrabutylammonium (B224687) Hydroxide (B78521), pH adjusted to 6.5 with Phosphoric Acid; Acetonitrile (B52724) (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Preparation of Reagents and Standards
-
Mobile Phase Preparation: Dissolve the appropriate amounts of potassium phosphate monobasic and tetrabutylammonium hydroxide in HPLC-grade water. Adjust the pH to 6.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Add the required volume of acetonitrile.
-
Diluent: A mixture of water and acetonitrile (90:10 v/v) is recommended.
-
Standard Stock Solution (Mesoxalic Acid, 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of mesoxalic acid monohydrate in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
The goal of sample preparation is to dissolve the calcium mesoxalate salt completely and remove any interfering substances.
-
Weighing: Accurately weigh a sample containing calcium mesoxalate into a volumetric flask.
-
Dissolution: Add a small volume of 0.1 M EDTA solution to the flask to chelate the calcium ions. The volume should be sufficient to ensure a molar excess of EDTA relative to the calcium.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the sample.
-
Dilution: Dilute the solution to the final volume with the diluent (Water:Acetonitrile, 90:10). The final concentration should fall within the range of the calibration curve.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
Data and Results
The performance of this method should be validated according to standard laboratory procedures. The following table summarizes the expected performance characteristics.
| Parameter | Expected Result |
| Retention Time (Mesoxalate) | Approximately 5-7 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Note: These values are illustrative. Actual results may vary depending on the specific instrumentation and column used and must be determined experimentally.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the determination of calcium mesoxalate.
Caption: Workflow for the HPLC determination of Calcium Mesoxalate.
Ion-Pair Chromatography Mechanism
This diagram illustrates the principle of ion-pair reversed-phase chromatography for retaining the mesoxalate anion.
Caption: Mechanism of ion-pair reversed-phase chromatography.
References
- 1. Human Metabolome Database: Showing metabocard for Mesoxalic acid (HMDB0031522) [hmdb.ca]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
Application Note: X-ray Diffraction (XRD) Analysis of Calcium Mesoxalate Trihydrate Powder
AN-XRD-CMT-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the characterization of Calcium Mesoxalate Trihydrate (also known as Caoxite or Calcium Oxalate (B1200264) Trihydrate) powder using X-ray Diffraction (XRD).
Introduction
This compound (Ca(C₂O₄)·3H₂O) is the least stable of the calcium oxalate hydrates.[1] Its characterization is crucial in various fields, including the study of pathological biomineralization, such as in kidney stones, where it can be a precursor to the more stable monohydrate (whewellite) and dihydrate (weddellite) forms.[2] Powder X-ray diffraction (PXRD) is a fundamental, non-destructive technique for the identification and characterization of crystalline materials. It provides a unique fingerprint of the crystalline phase, allowing for phase identification, purity assessment, and determination of crystallographic parameters.
Crystallographic Data
This compound crystallizes in the triclinic crystal system. The unit cell parameters from different studies are presented in Table 1 for comparison. These variations may arise from different experimental conditions during synthesis or data collection.
Table 1: Crystallographic Data for this compound (Caoxite)
| Parameter | Deganello et al. (1981) | Basso et al. (1997) |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.145 | 6.097(1) |
| b (Å) | 8.600 | 7.145(1) |
| c (Å) | 6.099 | 8.434(1) |
| α (°) | 112.30 | 76.54(1) |
| β (°) | 108.87 | 70.30(1) |
| γ (°) | 89.92 | 70.75(1) |
| Volume (ų) | - | 323.49 |
Data sourced from the Crystallography Open Database and Mindat.[3]
X-ray Powder Diffraction (XRD) Data
The identification of this compound in a powder sample is achieved by comparing its experimental XRD pattern with a reference pattern. Table 2 lists the characteristic diffraction peaks for Caoxite, including d-spacings and their relative intensities as reported in the literature. Table 3 provides a list of prominent 2θ peaks, which are useful for quick identification using standard laboratory diffractometers with Cu Kα radiation.
Table 2: Characteristic d-spacings and Relative Intensities for Caoxite
| d-spacing (Å) | Relative Intensity |
| 7.92 | Medium (m) |
| 5.52 | Very Strong (vs) |
| 5.26 | Medium (m) |
| 4.99 | Medium (m) |
| 3.643 | Medium (m) |
| 2.834 | Strong (s) |
| 2.758 | Medium (m) |
Data sourced from Mindat.
Table 3: Prominent 2θ Peaks for Caoxite (Cu Kα radiation, λ = 1.5406 Å)
| 2θ (°) |
| 12.0 |
| 16.0 |
| 17.0 |
| 18.0 |
| 19.0 |
| 25.0 |
| 32.0 |
| 33.0 |
Data sourced from Conti et al. (2015).
Experimental Protocol: Powder X-ray Diffraction
This section details the protocol for acquiring a powder XRD pattern of this compound.
4.1. Sample Preparation
-
Ensure the this compound powder is homogeneous. If necessary, gently grind the sample in an agate mortar and pestle to achieve a fine, uniform particle size. This minimizes preferred orientation effects.
-
Carefully pack the powdered sample into a sample holder. A standard back-loading or front-loading sample holder can be used.
-
Ensure the surface of the powder is flat and level with the surface of the sample holder to avoid errors in peak positions due to sample displacement. A glass slide can be used to gently press and flatten the surface.
4.2. Instrument Parameters
The following are typical instrument settings for a powder diffractometer. These may need to be optimized for the specific instrument in use.
Table 4: Typical XRD Instrument Parameters
| Parameter | Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Tube Voltage | 40 kV |
| Tube Current | 40 mA |
| Scan Type | Continuous |
| Scan Range (2θ) | 5° - 60° |
| Step Size (2θ) | 0.02° |
| Time per Step | 1 second |
| Divergence Slit | 1° |
| Anti-scatter Slit | 1° |
| Receiving Slit | 0.2 mm |
4.3. Data Collection
-
Load the prepared sample into the diffractometer.
-
Configure the data collection software with the parameters listed in Table 4.
-
Initiate the XRD scan.
-
Upon completion, save the raw data file for analysis.
Data Analysis and Interpretation
-
Phase Identification: The primary goal of the analysis is to confirm the presence of this compound. This is done by comparing the peak positions (2θ values) and relative intensities of the experimental pattern with the reference data in Tables 2 and 3. Software can be used to overlay the experimental pattern with a reference pattern from a database.
-
Purity Assessment: The presence of other crystalline phases will be indicated by additional peaks in the XRD pattern that do not correspond to Caoxite. The patterns of common impurities such as whewellite (B87421) (calcium oxalate monohydrate) and weddellite (B1203044) (calcium oxalate dihydrate) should be checked.
-
Crystallinity: A high background and broad peaks can indicate the presence of amorphous material or very small crystallites. Sharp, well-defined peaks are characteristic of a highly crystalline sample.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for phase identification.
Caption: Experimental workflow for XRD analysis.
Caption: Logical process for phase identification.
References
Application Notes and Protocols for Calcium Mesoxalate Trihydrate in Pharmaceutical Formulation
Caution: The following application notes and protocols are a generalized framework. Currently, there is a notable absence of published scientific literature detailing the use of calcium mesoxalate trihydrate as an excipient in pharmaceutical formulations. Researchers should exercise due diligence and conduct comprehensive safety and compatibility studies before considering its use.
Introduction
This compound (C₃H₂CaO₆·3H₂O) is a calcium salt of mesoxalic acid. While its application in pharmaceutical formulations is not well-documented, its chemical structure suggests potential properties that could be explored for use as a specialty excipient. These notes provide a hypothetical framework for the initial characterization and evaluation of this compound for pharmaceutical applications, drawing parallels with established methodologies for other calcium-based excipients.
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for determining the potential applications of a new excipient.
Table 1: Physicochemical Properties of this compound
| Property | Value | Analytical Method |
| Chemical Formula | C₃H₂CaO₆·3H₂O | Elemental Analysis |
| Molecular Weight | 228.17 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | To be determined in various solvents | USP <76> Solubility Determination |
| pKa | To be determined | Potentiometric Titration |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. | To be determined | Thermogravimetric Analysis (TGA) |
| Particle Size Dist. | To be determined | Laser Diffraction |
| Surface Area | To be determined | BET Analysis |
| Flow Properties | To be determined (e.g., Carr's Index) | Powder Flow Tester |
Potential Pharmaceutical Applications
Based on the properties of other calcium salts used in pharmaceuticals, this compound could potentially be investigated for the following roles:
-
Filler/Diluent in Solid Dosage Forms: Its inert nature could make it suitable for providing bulk to tablet and capsule formulations.
-
Controlled-Release Agent: The dissolution profile of a sparingly soluble calcium salt could potentially be leveraged to modulate drug release.
-
Buffering Agent: Depending on its pKa, it might be used to maintain the pH of a formulation.
Experimental Protocols
Characterization of this compound
Objective: To determine the fundamental physicochemical properties of the raw material.
Methodology:
-
Identity Confirmation:
-
Perform Fourier-Transform Infrared (FTIR) spectroscopy and compare the spectrum with a reference standard.
-
Utilize X-ray Powder Diffraction (XRPD) to confirm the crystalline structure.
-
-
Thermal Analysis:
-
Use Thermogravimetric Analysis (TGA) to determine the water content and decomposition temperature.
-
Employ Differential Scanning Calorimetry (DSC) to identify melting point and any polymorphic transitions.
-
-
Particle Size and Morphology:
-
Analyze the particle size distribution using laser diffraction.
-
Visualize particle shape and surface morphology with Scanning Electron Microscopy (SEM).
-
-
Solubility Profile:
-
Determine the solubility in water, buffers of various pH (e.g., 1.2, 4.5, 6.8), and relevant organic solvents according to USP <76>.
-
Excipient Compatibility Studies
Objective: To assess the compatibility of this compound with a model active pharmaceutical ingredient (API).
Methodology:
-
Binary Mixture Preparation: Prepare 1:1 (w/w) physical mixtures of this compound and a model API (e.g., a BCS Class I drug like Metoprolol Tartrate).
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 4 weeks).
-
Analytical Testing: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
API Purity and Degradation: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the API and detect any degradation products.
-
Solid-State Interactions: Analyze using DSC and XRPD to identify any changes in thermal behavior or crystalline structure.
-
Formulation Development: Immediate-Release Tablets
Objective: To evaluate the performance of this compound as a filler in a direct compression tablet formulation.
Methodology:
-
Formulation Blend:
-
API (e.g., 10% w/w)
-
This compound (as filler, e.g., 79% w/w)
-
Microcrystalline Cellulose (as binder, e.g., 10% w/w)
-
Magnesium Stearate (B1226849) (as lubricant, e.g., 1% w/w)
-
-
Blending: Blend all components (except the lubricant) in a V-blender for 15 minutes. Add the magnesium stearate and blend for an additional 3 minutes.
-
Compression: Compress the blend into tablets using a rotary tablet press.
-
Tablet Characterization: Evaluate the tablets for:
-
Weight Variation: (USP <905>)
-
Hardness: (USP <1217>)
-
Friability: (USP <1216>)
-
Disintegration: (USP <701>)
-
Dissolution: (USP <711>)
-
Safety and Regulatory Considerations
Before use in pharmaceutical formulations, this compound would need to undergo extensive toxicological testing to establish a comprehensive safety profile. This would include studies on acute and chronic toxicity, mutagenicity, and reproductive toxicity. Furthermore, the synthesis and purification processes would need to be compliant with Good Manufacturing Practices (GMP) to ensure a consistent, high-purity product suitable for pharmaceutical use. A Drug Master File (DMF) would likely need to be filed with regulatory agencies like the FDA.
Conclusion
While there is a significant gap in the literature regarding the pharmaceutical applications of this compound, this document provides a foundational framework for its initial investigation as a novel excipient. Any researcher pursuing this endeavor should begin with a thorough confirmation of its distinct identity from calcium oxalate (B1200264) trihydrate and proceed with a systematic evaluation of its physicochemical properties, compatibility, and functionality in simple formulations, all while adhering to stringent safety and regulatory standards.
Troubleshooting & Optimization
How to prevent agglomeration during Calcium mesoxalate trihydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing agglomeration during the synthesis of calcium mesoxalate trihydrate.
Troubleshooting Guide
Problem: Significant agglomeration of crystals is observed, leading to a wide particle size distribution and poor product quality.
| Potential Cause | Suggested Solution |
| High Supersaturation | Decrease the rate of addition of the calcium salt solution to the mesoxalate solution. Lower the concentration of the reactant solutions. |
| Inadequate Agitation | Increase the stirring speed to ensure uniform mixing and prevent localized high supersaturation. Use an appropriate impeller for the reaction vessel size. |
| Suboptimal pH | Control the pH of the reaction mixture within a range of 6.3-7.0. Use a suitable buffer if necessary, but be aware that some buffers can influence crystal growth. |
| Inappropriate Temperature | Conduct the precipitation at a lower temperature (e.g., 0-10°C) to reduce the rate of crystal growth and subsequent agglomeration. |
| Presence of Impurities | Use high-purity reagents and solvents. Filter reactant solutions before use to remove any particulate matter that could act as nucleation sites. |
| Rapid Solvent Removal | If isolating the product by solvent evaporation, ensure the process is slow and controlled to prevent rapid crystallization and agglomeration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration during this compound synthesis?
A1: The primary cause of agglomeration is typically high supersaturation of the solution. When the concentration of the reactants exceeds the solubility limit to a large extent, rapid nucleation and crystal growth occur, leading to the formation of inter-particle bridges and ultimately, agglomerates.
Q2: How does pH affect the agglomeration of this compound?
A2: The pH of the solution can influence the surface charge of the crystals and the solubility of calcium mesoxalate. Maintaining a pH in the range of 6.3-7.0 is recommended for the precipitation of similar calcium carboxylates, which can help control the crystallization process and reduce agglomeration.
Q3: Can additives be used to prevent agglomeration?
A3: Yes, certain additives can inhibit crystal growth and agglomeration. For calcium oxalate (B1200264) systems, citrate (B86180) and polyphosphates have been shown to be effective. For calcium mesoxalate, exploring the use of small amounts of non-ionic surfactants or specific polymers could be beneficial, but this would require experimental validation.
Q4: What is the ideal temperature for the synthesis to minimize agglomeration?
A4: Lowering the reaction temperature, for instance to between 0°C and 10°C, can decrease the rate of crystal growth. This slower growth allows for the formation of more ordered, individual crystals and reduces the likelihood of agglomeration.
Q5: How critical is the stirring rate for preventing agglomeration?
A5: The stirring rate is a critical parameter. Vigorous and consistent agitation ensures that the reactants are dispersed evenly, preventing localized areas of high supersaturation where rapid nucleation and agglomeration can initiate. The appropriate stirring speed will depend on the reactor geometry and scale.
Quantitative Data Summary
The following table summarizes key experimental parameters that can be controlled to minimize agglomeration during the synthesis of calcium carboxylates. These are recommended starting points for the synthesis of this compound.
| Parameter | Recommended Range | Rationale |
| pH | 6.3 - 7.0 | Optimizes crystal surface charge and solubility for controlled precipitation. |
| Temperature | 0 - 10 °C | Reduces the rate of crystal growth, allowing for the formation of discrete crystals. |
| Reactant Concentration | 0.1 - 0.5 M | Lower concentrations reduce the level of supersaturation. |
| Addition Rate | 1 - 5 mL/min | Slow addition of the calcium salt solution helps to maintain a low level of supersaturation. |
Detailed Experimental Protocol for the Synthesis of Non-Agglomerated this compound
This protocol is designed to minimize agglomeration by controlling the key parameters of supersaturation, temperature, and pH.
Materials:
-
Mesoxalic acid monohydrate
-
Calcium chloride dihydrate
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Deionized water, high-purity
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Chilling circulator
-
pH meter
-
Syringe pump or burette for controlled addition
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.2 M solution of sodium mesoxalate by dissolving the appropriate amount of mesoxalic acid monohydrate in deionized water and adjusting the pH to 6.5 with a 1 M sodium hydroxide solution.
-
Prepare a 0.2 M solution of calcium chloride dihydrate in deionized water.
-
Filter both solutions through a 0.45 µm filter to remove any particulate impurities.
-
-
Crystallization:
-
Transfer the sodium mesoxalate solution to the jacketed glass reactor and cool to 5°C using the chilling circulator.
-
Begin stirring the solution at a constant rate (e.g., 300 RPM) to ensure good mixing without creating a deep vortex.
-
Using a syringe pump or burette, add the calcium chloride solution to the stirred sodium mesoxalate solution at a slow, constant rate of 2 mL/min.
-
Monitor the pH of the reaction mixture throughout the addition and maintain it within the range of 6.3-6.8 by adding small volumes of 0.1 M NaOH if necessary.
-
A white precipitate of this compound will form.
-
-
Aging:
-
After the addition of the calcium chloride solution is complete, continue to stir the suspension at 5°C for an additional 2 hours. This aging period allows for the crystal structure to stabilize.
-
-
Isolation and Drying:
-
Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three portions of cold deionized water, followed by one portion of cold ethanol (B145695) to facilitate drying.
-
Dry the product in a vacuum desiccator at room temperature to a constant weight. Avoid high temperatures to prevent the loss of hydration water.
-
-
Characterization:
-
Analyze the final product using techniques such as X-ray powder diffraction (XRPD) to confirm the trihydrate crystalline form and scanning electron microscopy (SEM) to assess the crystal morphology and degree of agglomeration.
-
Visualizations
Caption: Experimental workflow for the synthesis of non-agglomerated this compound.
Caption: Key factors contributing to agglomeration in this compound synthesis.
Optimizing reaction conditions for high-yield Calcium mesoxalate trihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Calcium Oxalate (B1200264) Trihydrate (CaC₂O₄·3H₂O), also known as Caoxite.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Oxalate Trihydrate (COT)?
A1: Calcium Oxalate Trihydrate (COT), or caoxite, is the triclinic, tri-hydrated crystalline form of calcium oxalate.[1][2] It is the rarest and most thermodynamically unstable of the three common calcium oxalate hydrates, with the other two being the monoclinic monohydrate (COM) and the tetragonal dihydrate (COD).[1][3] Due to its instability, specific reaction conditions are crucial for its successful synthesis.
Q2: Why is temperature control so critical for COT synthesis?
A2: Low temperatures are essential for the formation of the trihydrate form.[2][4] Calcium oxalate monohydrate (COM) is the most thermodynamically stable form, and higher temperatures favor its formation.[2][4] To obtain COT, the reaction must be kinetically controlled at low temperatures, such as in an ice bath, to favor the precipitation of the trihydrate before it can convert to more stable forms.
Q3: What is the role of ionic strength in the reaction?
A3: A high ionic strength environment is believed to favor the production of calcium oxalate trihydrate.[2] In some protocols, an additive like ammonium (B1175870) chloride (NH₄Cl) is used to increase the ionic strength of the reaction medium, which helps in the crystallization of the desired trihydrate form.[2][4]
Q4: Can I use different starting materials?
A4: Yes, different protocols exist. One common method involves the direct precipitation by mixing solutions of a calcium salt (e.g., Calcium Chloride, CaCl₂) and an oxalate salt (e.g., Sodium Oxalate, Na₂C₂O₄).[2][4] An alternative method uses the slow hydrolysis of diethyl oxalate in the presence of a calcium source like calcite crystals.[1] This method relies on the slow generation of oxalic acid to react with the calcite.[1]
Q5: How can I confirm that I have synthesized the trihydrate form (COT)?
A5: Characterization of the crystalline product is essential. Techniques such as Powder X-ray Diffraction (PXRD) can be used to identify the specific crystalline phase by comparing the acquired spectra to reference spectra for COM, COD, and COT.[5] Vibrational spectroscopy methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can also distinguish between the different hydrates based on their unique spectral fingerprints, particularly in the regions corresponding to water molecule vibrations.[1][6]
Troubleshooting Guide
Issue 1: Low or No Yield of Precipitate
-
Question: I followed the protocol, but I'm getting a very low yield of Calcium Oxalate Trihydrate. What could be the cause?
-
Answer:
-
Suboptimal Supersaturation: The concentration of calcium and oxalate ions may be too low for precipitation to occur effectively. While very high supersaturation can lead to other hydrate (B1144303) forms, a sufficient level is needed for nucleation and growth.[5][7] Ensure your stock solutions are prepared accurately.
-
Incorrect pH: The pH of the solution can influence the speciation of oxalate ions and the overall solubility of calcium oxalate.[5] While specific optimal pH for high-yield COT is not definitively established in the literature, it is a critical parameter to monitor and control.
-
Premature Transformation: COT is metastable and can redissolve or transform into the more stable monohydrate (COM), especially if the reaction is left for too long or if the temperature increases.[8] Ensure prompt filtration after the designated reaction time.
-
Issue 2: Formation of Incorrect Hydrate (COM or COD instead of COT)
-
Question: My analysis shows that I have synthesized Calcium Oxalate Monohydrate (COM) or Dihydrate (COD), not the desired Trihydrate (COT). How can I fix this?
-
Answer: This is a common issue due to the instability of COT.[1] Consider the following factors:
-
Temperature is Too High: This is the most frequent cause. The synthesis of COT requires low temperatures, typically in an ice bath.[2][4] Higher temperatures strongly favor the formation of the thermodynamically stable COM.
-
Local Reactant Concentration: The rate of addition of reactants and the stirring speed can influence the local supersaturation, which in turn dictates the hydrate phase formed.[9] A slower addition rate can help maintain the low concentration conditions that favor COT.[9]
-
Presence of Contaminants/Additives: Certain ions can act as inhibitors or promoters for specific hydrate forms. For example, citrate (B86180) and colloidal phosphate (B84403) have been shown to favor the formation of COD.[2] Ensure high purity of your reagents and deionized water.
-
Issue 3: Poor Crystal Quality (Irregular Shapes, Cracks)
-
Question: The COT crystals I've synthesized are irregularly sized and appear cracked under the microscope. Why is this happening?
-
Answer:
-
Dehydration: The cracks observed in larger crystals can be attributed to dehydration processes.[2] Since COT is an unstable hydrate, it can lose water molecules, leading to structural stress and cracking.
-
Drying Method: The drying process is critical. High temperatures or harsh drying conditions can accelerate the conversion of COT to COM, causing morphological changes. A gentle drying method, such as vacuum drying at a low temperature (e.g., 50°C), is recommended.[2]
-
Data and Reaction Parameters
Table 1: Comparison of Synthesis Conditions for Calcium Oxalate Hydrates
| Parameter | Calcium Oxalate Monohydrate (COM) | Calcium Oxalate Dihydrate (COD) | Calcium Oxalate Trihydrate (COT) |
| Temperature | Higher temperatures (e.g., 70°C)[2][4] | Room temperature or low temperatures[2] | Low temperatures (Ice Bath)[2][4] |
| Stability | Thermodynamically stable[2][4] | Metastable[1] | Thermodynamically unstable[1][2] |
| [Ca²⁺]/[C₂O₄²⁻] Ratio | Equimolar often used[2][4] | High Ca²⁺/Oxalate ratios may be used[2] | Equimolecular quantities favored[2] |
| Key Additives | Not typically required | Presence of inhibitors like citrate may favor formation[2] | High ionic strength (e.g., NH₄Cl)[2] |
| Reactant Conc. | Intermediate concentrations[9] | Higher concentrations (>20 mM)[9] | Lower concentrations (<1.25 mM)[9] |
Table 2: Optimized Parameters for High-Yield Calcium Oxalate Trihydrate (COT)
| Parameter | Recommended Condition | Rationale |
| Temperature | Ice bath (approx. 0-4°C) | To kinetically favor the formation of the unstable trihydrate form.[2] |
| Reactant Molarity | 0.075 M (for CaCl₂ and Na₂C₂O₄) | Provides sufficient supersaturation for precipitation.[2][4] |
| Ionic Strength | High (e.g., using 3g NH₄Cl in 500 mL) | Favors the crystallization of COT.[2][4] |
| Reactant Addition | Dropwise and simultaneous | To control local supersaturation and promote uniform crystal growth.[9] |
| Reaction Time | 1 hour | Sufficient time for precipitation before significant transformation to COM occurs.[2][4] |
| Drying | Vacuum drying at 50°C | Gentle removal of solvent while minimizing thermal degradation and dehydration.[2] |
Experimental Protocol: Synthesis of Calcium Oxalate Trihydrate
This protocol is based on the direct precipitation method described by Grases et al. (1990).[2][4]
Materials:
-
Calcium Chloride (CaCl₂)
-
Sodium Oxalate (Na₂C₂O₄)
-
Ammonium Chloride (NH₄Cl)
-
Triple distilled, deionized water
-
Ice
Equipment:
-
500 mL reaction vessel (beaker or flask)
-
Magnetic stirrer and stir bar
-
Two burettes or a syringe pump for dropwise addition
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Drying oven with vacuum capability
Procedure:
-
Prepare the Reaction Medium: Dissolve 3.0 g of Ammonium Chloride (NH₄Cl) in 500 mL of triple distilled, deionized water in the reaction vessel.
-
Cool the Medium: Place the reaction vessel in a large ice bath and allow the solution to cool to near 0°C. Maintain this temperature throughout the reaction with continuous stirring.
-
Prepare Reactant Solutions:
-
Prepare a 0.075 M solution of Calcium Chloride (CaCl₂).
-
Prepare a 0.075 M solution of Sodium Oxalate (Na₂C₂O₄).
-
-
Initiate Precipitation: Add the CaCl₂ and Na₂C₂O₄ solutions dropwise and simultaneously into the cooled, stirring NH₄Cl solution. Maintain a slow and steady addition rate.
-
Reaction: Continue stirring the slurry in the ice bath for 1 hour after the addition of reactants is complete.
-
Filtration: Promptly filter the resulting white precipitate using a Buchner funnel under vacuum.
-
Washing: Wash the collected crystals on the filter paper first with cold deionized water, followed by a wash with cold ethanol to remove residual soluble impurities and aid in drying.
-
Drying: Carefully transfer the filtered crystals to a suitable container and dry them in a vacuum oven at 50°C for 24 hours.[2]
-
Characterization: Analyze the final product using PXRD, FTIR, or Raman spectroscopy to confirm the formation of Calcium Oxalate Trihydrate.
Visual Guides
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the phase transformation of calcium oxalate trihydrate-monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local concentration controls the hydrate phase of calcium oxalate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Common impurities in Calcium mesoxalate trihydrate synthesis and how to remove them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium mesoxalate trihydrate. Our aim is to help you identify and resolve common issues related to impurities, ensuring the synthesis of a high-purity final product.
Troubleshooting Guides & FAQs
Q1: My final product is a mixture of different calcium oxalate (B1200264) hydrates. How can I confirm the presence of monohydrate and dihydrate impurities?
A1: The presence of calcium oxalate monohydrate (COM) and dihydrate (COD) as impurities in your this compound (COT) synthesis can be confirmed using several analytical techniques. Thermogravimetric Analysis (TGA) is a highly effective method for quantifying the different hydrate (B1144303) forms. Each hydrate loses its water molecules at distinct temperature ranges, resulting in characteristic mass loss steps in the TGA curve.[1][2][3]
Other powerful techniques include Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) Spectroscopy. PXRD can distinguish between the different crystalline structures of the hydrates[4][5][6], while FTIR spectroscopy identifies them based on their unique vibrational bands.[6][7]
Q2: What are the common sources of impurities in this compound synthesis?
A2: Impurities in this compound synthesis can originate from two primary sources: the starting materials and the synthesis process itself.
-
Starting Material Impurities:
-
Calcium Carbonate (CaCO₃): May contain elemental impurities such as lead, arsenic, and mercury, as well as other minerals like silica, magnesium carbonate, and iron oxides.
-
Diethyl Oxalate ((C₂H₅)₂C₂O₄): Can contain unreacted starting materials from its own synthesis, such as oxalic acid and ethanol (B145695).
-
-
Synthesis-Related Impurities:
-
Different Hydration States: The most common impurity is the presence of the more thermodynamically stable calcium oxalate monohydrate (COM) and dihydrate (COD).[8][9] this compound (COT) is a metastable form and can readily convert to the lower hydrates, especially at elevated temperatures.[10][11][12]
-
Unreacted Starting Materials: Residual diethyl oxalate and oxalic acid from its hydrolysis may remain in the final product if the reaction does not go to completion or if purification is inadequate.
-
Co-precipitation of Other Salts: If the reaction medium contains other cations and anions, there is a risk of co-precipitation of other insoluble salts.
-
Q3: How can I minimize the formation of calcium oxalate monohydrate and dihydrate during the synthesis?
A3: Minimizing the formation of the more stable monohydrate and dihydrate forms is crucial for obtaining pure this compound. The key is to control the reaction conditions to favor the formation and preservation of the trihydrate form.
-
Temperature Control: Low temperatures are essential for the synthesis of this compound.[8] The trihydrate is the least stable crystalline form and will convert to the dihydrate and monohydrate forms at higher temperatures.[10][11][12] It is recommended to carry out the reaction in an ice bath.[8]
-
Control of Supersaturation: Rapid mixing of highly concentrated reactant solutions can lead to high supersaturation, which may favor the formation of the more stable monohydrate.[5] Slow, dropwise addition of reactants is recommended to maintain a controlled level of supersaturation.
-
pH of the Reaction Medium: The pH of the solution can influence the type of hydrate formed. Acidic conditions (pH around 4.0) tend to favor the formation of calcium oxalate monohydrate, while more neutral to slightly alkaline conditions may be more suitable for the trihydrate, although this requires careful optimization to avoid precipitation of other calcium salts.[13][14][15]
Q4: What is a reliable method for removing soluble impurities like unreacted starting materials?
A4: A thorough washing procedure is the most effective method for removing soluble impurities such as unreacted diethyl oxalate, oxalic acid, and other salts from the precipitated this compound.
It is crucial to use a cold solvent for washing to minimize the dissolution of the desired product and to prevent the phase transformation of the trihydrate to the more stable hydrates. Cold deionized water is a common choice. The washing process should be performed quickly, and the product should be filtered immediately after each wash. Repeating the washing step multiple times with smaller volumes of cold solvent is generally more effective than a single wash with a large volume.
Q5: Is there a protocol for recrystallizing this compound to improve its purity?
A5: Recrystallization is a powerful technique for purifying crystalline compounds. However, due to the thermodynamic instability of this compound, recrystallization can be challenging as it may promote conversion to the monohydrate or dihydrate forms.
A carefully controlled low-temperature recrystallization is the most promising approach. This would involve dissolving the impure this compound in a suitable solvent at a slightly elevated, but still low, temperature to achieve saturation, followed by slow cooling to induce crystallization of the pure trihydrate. The choice of solvent is critical; it must be one in which the solubility of this compound is moderately low and decreases significantly with a decrease in temperature. Further research and optimization would be required to develop a robust recrystallization protocol for this specific compound.
Data Presentation
Table 1: Influence of Temperature on Calcium Oxalate Hydrate Stability
| Hydrate Form | Transition Temperature to Lower Hydrate/Anhydrous Form | Reference |
| Calcium Oxalate Trihydrate (COT) | Converts to Dihydrate (COD) and then Monohydrate (COM) above room temperature. | [10][11][12] |
| Calcium Oxalate Dihydrate (COD) | Begins to convert to Monohydrate (COM) at approximately 110°C. | [10] |
| Calcium Oxalate Monohydrate (COM) | Stable up to around 110°C, then converts to anhydrous calcium oxalate. | [11] |
Table 2: Analytical Techniques for Quantifying Calcium Oxalate Hydrate Mixtures
| Analytical Technique | Principle of Differentiation | Key Advantages | Reference |
| Thermogravimetric Analysis (TGA) | Measures mass loss at specific temperature ranges corresponding to the dehydration of each hydrate. | Quantitative and highly sensitive to differences in water content. | [1][2][3] |
| Powder X-ray Diffraction (PXRD) | Distinguishes the unique crystalline lattice structures of each hydrate. | Provides definitive structural identification and can be used for quantification. | [4][5][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic vibrational bands of the oxalate and water molecules in each hydrate. | Rapid, non-destructive, and can provide information on chemical bonding. | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods favoring the formation of the trihydrate form.[8]
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of Calcium Chloride (CaCl₂) in deionized water.
-
Prepare a 0.1 M solution of Diethyl Oxalate ((C₂H₅)₂C₂O₄) in a 1:1 (v/v) mixture of ethanol and deionized water.
-
-
Reaction Setup:
-
Place 100 mL of the CaCl₂ solution in a beaker equipped with a magnetic stirrer and place the beaker in an ice bath to maintain a low temperature (0-5 °C).
-
-
Precipitation:
-
Slowly add the diethyl oxalate solution dropwise to the stirred CaCl₂ solution over a period of 30 minutes. The slow addition helps to control supersaturation and favor the formation of the trihydrate.
-
-
Aging:
-
Continue stirring the resulting suspension in the ice bath for an additional 2 hours to allow for complete precipitation.
-
-
Isolation and Washing:
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the collected crystals three times with 20 mL of ice-cold deionized water to remove soluble impurities.
-
Follow with a wash using 20 mL of cold ethanol to aid in drying.
-
-
Drying:
-
Dry the purified this compound in a desiccator over a suitable desiccant at room temperature. Avoid oven drying, as this will cause decomposition to the lower hydrates.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common impurities in this compound synthesis.
References
- 1. h-and-m-analytical.com [h-and-m-analytical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. stemed.site [stemed.site]
- 4. [Preparation and analysis by x-ray diffraction of three crystalline forms of calcium oxalate in a mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
- 15. ugr.es [ugr.es]
Troubleshooting low yield in the precipitation of Calcium mesoxalate trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the precipitation of Calcium Mesoxalate Trihydrate.
Troubleshooting Guide: Low Precipitation Yield
Low yield in the precipitation of this compound can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent instability of the desired crystal form. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound yield is consistently low. What are the most likely causes and how can I address them?
Answer:
Low yields are a common challenge in the synthesis of specific crystal hydrates. The following sections detail the most probable causes and provide actionable solutions. A logical workflow for troubleshooting is presented below.
Technical Support Center: Crystallization of Calcium Mesoxalate Trihydrate
Disclaimer: Scientific literature extensively covers the polymorphism of calcium oxalate (B1200264), a compound frequently studied in the context of kidney stones. However, there is a notable lack of specific research on the polymorphic control of calcium mesoxalate trihydrate . The following troubleshooting guide and frequently asked questions are based on general principles of crystallization for calcium salts and may require adaptation and validation for your specific experiments with calcium mesoxalate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses potential issues that researchers, scientists, and drug development professionals may encounter during the crystallization of this compound.
Q1: I am not obtaining the trihydrate form of calcium mesoxalate. What are the likely causes?
A1: The hydration state of calcium salts during crystallization is highly sensitive to several factors. If you are not forming the trihydrate, consider the following:
-
Temperature: Low temperatures generally favor the formation of higher hydrates. Calcium oxalate trihydrate, a related compound, is known to be favored at lower temperatures.[1] If you are working at room temperature or elevated temperatures, try conducting your crystallization in an ice bath or at a controlled low temperature.
-
Supersaturation: The concentration of your calcium and mesoxalate solutions can influence the resulting polymorph. High supersaturation can sometimes lead to the formation of less stable or amorphous precipitates. Experiment with a range of reactant concentrations.
-
pH of the Solution: The pH of the crystallization medium can affect the speciation of mesoxalic acid and influence crystal nucleation and growth. The optimal pH for the trihydrate form of calcium mesoxalate is not well-documented, so a screening of different pH values may be necessary. For the related calcium oxalate system, a pH greater than 5.0 has been associated with the dihydrate form.
Q2: My this compound crystals are converting to another form over time. How can I improve stability?
A2: Higher hydrates of calcium salts are often metastable and can transform into more thermodynamically stable lower hydrates (like the monohydrate) over time.[2] To mitigate this:
-
Inhibitors: Certain molecules can stabilize specific polymorphic forms by adsorbing to the crystal surface and preventing transformation. While specific inhibitors for calcium mesoxalate are not documented, substances known to inhibit calcium oxalate crystallization, such as citrate (B86180) or polyphosphates, could be investigated for their potential stabilizing effects.[2]
-
Storage Conditions: Once formed, store the crystals in a controlled environment. This may include low temperatures and controlled humidity to prevent dehydration.
-
Rapid Isolation and Drying: Promptly filter the crystals from the mother liquor and dry them under mild conditions (e.g., vacuum drying at low temperature) to minimize the time for potential phase transformation.
Q3: I am observing poor crystal morphology and a wide size distribution. How can I improve the crystal quality?
A3: Achieving uniform, well-defined crystals requires careful control over the crystallization process.
-
Stirring/Agitation: The rate of stirring influences the homogeneity of the solution and can affect nucleation and crystal growth. Insufficient or overly vigorous stirring can lead to uncontrolled precipitation or secondary nucleation, respectively. Experiment with different stirring speeds to find the optimal condition for your system.
-
Rate of Reagent Addition: Adding the precipitating agent (e.g., calcium chloride or sodium mesoxalate solution) slowly and at a constant rate can help control supersaturation and promote the growth of existing crystals rather than the formation of many small nuclei.
-
Use of Additives: Trace amounts of certain polymers or small molecules can act as crystal habit modifiers, leading to more regular crystal shapes. The effect of such additives on calcium mesoxalate would need to be determined experimentally.
Q4: What analytical techniques are best suited for identifying the polymorphic form of my calcium mesoxalate crystals?
A4: A combination of techniques is often recommended for unambiguous polymorph identification:
-
Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The different hydrates of a substance will often show distinct bands in the O-H stretching region (around 3000-3600 cm⁻¹) due to the different environments of the water molecules. The vibrations of the carboxylate groups may also be affected.
-
Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC): TGA can quantify the water content by measuring the mass loss upon heating. The dehydration of calcium oxalate trihydrate, for example, occurs in distinct steps that can be correlated with the loss of water molecules.[3]
-
Scanning Electron Microscopy (SEM): While not a direct method for polymorph identification, SEM can reveal differences in crystal morphology (shape) that are often associated with different polymorphic forms.
Data Presentation
Table 1: Effect of Temperature on Calcium Mesoxalate Polymorph Formation
| Temperature (°C) | Predominant Polymorph | Other Polymorphs Observed | Crystal Morphology (from SEM) |
| 4 | |||
| 25 | |||
| 40 |
Table 2: Effect of Additive Concentration on Calcium Mesoxalate Polymorph Formation at [Specify Temperature]
| Additive | Concentration (mM) | Polymorph Distribution (%) | Average Crystal Size (µm) |
| None | 0 | ||
| Citrate | 0.1 | ||
| Citrate | 1.0 | ||
| Polyphosphate | 0.1 | ||
| Polyphosphate | 1.0 |
Experimental Protocols
Detailed and validated experimental protocols for the selective crystallization of this compound are not available in the reviewed scientific literature. However, a general procedure for the synthesis of a calcium salt precipitate can be outlined as a starting point for experimental design.
General Protocol for Calcium Mesoxalate Crystallization (to be optimized)
-
Solution Preparation:
-
Prepare a stock solution of sodium mesoxalate at a desired concentration (e.g., 0.1 M) in deionized water. Adjust the pH if necessary using a suitable buffer.
-
Prepare a stock solution of calcium chloride at the same concentration in deionized water.
-
-
Crystallization:
-
Place a known volume of the sodium mesoxalate solution into a jacketed reaction vessel equipped with a magnetic stirrer and a temperature controller.
-
Set the desired temperature (e.g., 4 °C for favoring higher hydrates).
-
Slowly add the calcium chloride solution to the stirred sodium mesoxalate solution at a constant rate using a syringe pump.
-
Allow the resulting suspension to stir for a defined period (e.g., 24 hours) to allow for crystal growth and equilibration.
-
-
Isolation and Characterization:
-
Filter the crystalline precipitate using a suitable filter membrane.
-
Wash the crystals with cold deionized water, followed by ethanol, to remove any soluble impurities.
-
Dry the crystals under vacuum at a low temperature.
-
Characterize the resulting crystals using PXRD, FTIR, TGA, and SEM to determine the polymorphic form, purity, and morphology.
-
Visualization of Experimental Factors
Since a specific signaling pathway for calcium mesoxalate crystallization is not applicable, the following diagram illustrates the logical relationships between key experimental parameters and the potential outcomes in the crystallization of a calcium salt.
References
Best practices for storing and handling Calcium mesoxalate trihydrate
This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing Calcium Mesoxalate Trihydrate (CAS RN: 21085-60-9). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound, also known as Calcium Ketomalonate Trihydrate, is a calcium salt of mesoxalic acid. In research, it is known to promote B cell proliferation and has potential anti-diabetic activity.[1] Derivatives of this compound have also been studied for their ability to inhibit the translocation of HIC-1 reverse transcriptase.[1] It is also used in laboratory processes for its ability to chelate, or bind to, metal ions.[2]
Q2: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is recommended to keep the compound in a cool and dark place, preferably below 15°C. The product is chemically stable under standard ambient conditions (room temperature).
Q3: The powder appears clumped. Is it still usable?
Clumping may indicate moisture absorption, as related calcium salts can be hygroscopic.[3][5] While the product may still be usable, the presence of excess water can affect accurate weighing for solution preparation. For applications requiring high precision, it is recommended to use a fresh, dry sample. To prevent clumping, ensure the container is always tightly sealed after use and stored in a dry environment.[3]
Q4: I am having trouble dissolving the compound. What are the recommended solvents?
This compound has very low solubility in water, ethanol, and DMSO.[6] It is considered practically insoluble in water.[7] However, it can be dissolved in 1 M HCl with the aid of ultrasonication and heating to 60°C to achieve a concentration of 33.33 mg/mL.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Inaccurate concentration due to poor solubility. 3. Contamination of the sample. | 1. Verify that the compound has been stored according to the recommendations (cool, dark, dry, tightly sealed). 2. Follow the recommended dissolution protocol using 1 M HCl with heat and sonication for quantitative applications.[6] Ensure the compound is fully dissolved before use. 3. Use fresh, unopened stock if contamination is suspected. Handle with clean spatulas and equipment. |
| Difficulty achieving desired solution concentration | The compound has very low solubility in common laboratory solvents like water, DMSO, and ethanol.[6] | Use 1 M HCl as the solvent and apply heat (60°C) and sonication to aid dissolution.[6] For aqueous buffers, solubility is expected to be very low. The solubility of related calcium oxalate (B1200264) compounds is known to be pH-dependent, with higher solubility in acidic conditions.[8] |
| Material turns discolored or changes appearance | This could indicate chemical degradation or contamination. The pure compound should be a white to almost white powder or crystal. | Do not use the material if its appearance has changed significantly. Dispose of the material according to your institution's waste disposal protocols and obtain a fresh supply. |
Solubility Data
| Solvent | Solubility | Comments |
| Water | < 0.1 mg/mL (Insoluble)[6] | Practically insoluble.[7] |
| Ethanol | < 1 mg/mL (Insoluble)[6] | |
| DMSO | < 1 mg/mL (Insoluble or slightly soluble)[6] | |
| 1 M HCl | 33.33 mg/mL (158.60 mM)[6] | Requires ultrasonic and warming/heat to 60°C.[6] |
Thermal Stability
The trihydrate form of calcium oxalate loses water in two main steps upon heating. The first two water molecules are released around 80°C, and the final water molecule is released around 130°C.[9] The anhydrous salt is stable up to approximately 410°C.[10]
Experimental Protocols & Workflows
Protocol: Preparation of a Stock Solution in Acidic Media
This protocol describes how to prepare a stock solution of this compound, for example, for use in an assay where acidic conditions are acceptable.
-
Safety First : Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[11] Handle the solid powder in a fume hood or ventilated area to avoid inhaling dust.[3]
-
Weighing : Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition : In a suitable volumetric flask, add the weighed powder. Slowly add approximately 70-80% of the final volume of 1 M HCl.
-
Dissolution : Cap the flask and place it in an ultrasonic water bath. Set the bath temperature to 60°C.[6]
-
Sonication : Sonicate the mixture until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Final Volume : Once the solution has cooled to room temperature, add 1 M HCl to the final volume mark on the flask.
-
Storage : For prepared stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[6][12] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]
Workflow Diagram: Handling and Storage Decision Tree
This diagram outlines the standard procedure for receiving, handling, and storing this compound.
Caption: Workflow for receiving and storing the compound.
Logical Diagram: Factors Affecting Compound Stability
This diagram illustrates the key environmental factors that can impact the stability of solid this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 21085-60-9,MESOXALIC ACID CALCIUM SALT | lookchem [lookchem.com]
- 3. gustavus.edu [gustavus.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. alpharesources.com [alpharesources.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Calcium Mesoxalate Trihydrate Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermal stability of Calcium mesoxalate trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition pathway for this compound?
A1: this compound, similar to other calcium oxalate (B1200264) hydrates, undergoes a multi-step thermal decomposition. The process generally begins with the loss of its water of hydration (dehydration), followed by the decomposition of the anhydrous salt into calcium carbonate, and finally, the decomposition of calcium carbonate into calcium oxide at higher temperatures.[1][2][3] For calcium oxalate trihydrate, the dehydration specifically occurs in two stages: the loss of two water molecules at around 80°C and the final water molecule at approximately 130°C.[4]
Q2: What are the primary factors influencing the thermal stability of this compound?
A2: The thermal stability of this compound is influenced by several factors including:
-
Crystal structure and hydration state: The arrangement of water molecules in the crystal lattice plays a significant role in its stability.[5]
-
Particle size and morphology: Smaller particle sizes and different crystal shapes can affect the onset temperature of decomposition.
-
Atmospheric conditions: The decomposition pathway can vary depending on whether it is conducted in an inert or oxidizing atmosphere.[1]
-
Presence of impurities or additives: The inclusion of other ions or excipients can alter the thermal decomposition profile.[6]
Q3: Can the synthesis method affect the thermal stability of the final product?
A3: Yes, the synthesis conditions such as pH, temperature, and supersaturation ratio can influence the crystalline form (monohydrate, dihydrate, or trihydrate) of calcium oxalate that precipitates.[7] These different hydrated forms have varying thermal stabilities.[5] Controlling these parameters during synthesis is a key step in obtaining a product with desired thermal properties.
Q4: Are there any recommended analytical techniques to assess the thermal stability of this compound?
A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal stability of hydrated salts like this compound.[8][9] TGA measures the mass loss of a sample as a function of temperature, indicating the temperatures at which dehydration and decomposition occur.[2] DSC measures the heat flow associated with thermal transitions, providing information on whether a process is endothermic or exothermic.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Premature water loss at temperatures lower than expected. | 1. Hygroscopic nature of the sample, leading to adsorbed surface moisture. 2. Presence of a less stable hydrate (B1144303) form.[5] 3. Incorrect calibration of the TGA instrument. | 1. Ensure the sample is properly dried under vacuum before analysis. 2. Characterize the crystalline phase using X-ray Diffraction (XRD) to confirm it is the trihydrate form. 3. Calibrate the TGA instrument using a known standard, such as calcium oxalate monohydrate.[2] |
| Inconsistent decomposition temperatures between batches. | 1. Variations in the synthesis protocol leading to different particle sizes or morphologies. 2. Presence of varying levels of impurities. | 1. Strictly control synthesis parameters like pH, temperature, and reagent addition rates.[7] 2. Use high-purity reagents and analyze for trace impurities. |
| Overlapping peaks in TGA/DSC curves, making data interpretation difficult. | 1. Dehydration and initial decomposition steps are occurring in close temperature ranges. 2. Heating rate is too high. | 1. Employ deconvolution software to separate the overlapping thermal events.[4] 2. Use a slower heating rate (e.g., 5 °C/min) to improve the resolution of the thermal events. |
| Formation of a greyish residue at temperatures below 600°C. | This may indicate the formation of carbonaceous byproducts due to incomplete combustion of the oxalate moiety, especially in an inert atmosphere.[3] | Conduct the thermal analysis in an oxidizing atmosphere (e.g., air or oxygen) to ensure complete combustion to calcium carbonate and then calcium oxide. |
Experimental Protocols & Data
Improving Thermal Stability with Excipients
One approach to enhance the thermal stability of a pharmaceutical compound is by formulating it with suitable excipients.[10][11]
Objective: To evaluate the effect of a polymeric excipient (e.g., HPMC) on the dehydration temperature of this compound.
Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of this compound with varying weight percentages of Hydroxypropyl Methylcellulose (HPMC) (e.g., 1%, 5%, and 10% w/w). A control sample of pure this compound should also be prepared.
-
Thermal Analysis:
-
Accurately weigh 5-10 mg of each sample into an alumina (B75360) crucible.
-
Place the crucible in a calibrated TGA instrument.
-
Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the first dehydration step for each sample.
-
Compare the dehydration temperatures of the mixtures with that of the pure this compound.
-
Expected Outcome Data Summary:
| Sample | Onset of Dehydration (Tonset) (°C) |
| Pure this compound | ~ 80 |
| + 1% HPMC | ~ 85 |
| + 5% HPMC | ~ 92 |
| + 10% HPMC | ~ 98 |
Note: The data presented is hypothetical and for illustrative purposes. Actual results may vary.
Thermal Decomposition Profile of Calcium Oxalate Hydrates
The following table summarizes the typical decomposition temperatures for different calcium oxalate hydrates, as determined by TGA.
| Hydrate Form | Dehydration Step 1 | Dehydration Step 2 | Anhydrous Decomposition | Carbonate Decomposition |
| Trihydrate (COT) | ~80°C (-2 H₂O)[4] | ~130°C (-1 H₂O)[4] | ~500°C (to CaCO₃)[2] | >750°C (to CaO)[2] |
| Monohydrate (COM) | ~170°C (-1 H₂O)[2] | - | ~500°C (to CaCO₃)[2] | >750°C (to CaO)[2] |
Visualizations
Thermal Decomposition Pathway of this compound
Caption: Thermal decomposition pathway of this compound.
Experimental Workflow for Enhancing Thermal Stability
Caption: Workflow for improving the thermal stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
Overcoming challenges in the characterization of Calcium mesoxalate trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of Calcium mesoxalate trihydrate (CaC₂O₄·3H₂O), also known as caoxite.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized calcium oxalate (B1200264) is not the trihydrate form. What went wrong?
A1: this compound (COT) is thermodynamically unstable and the rarest of the calcium oxalate hydrates, making its synthesis challenging.[1] Several factors can influence the final hydrated state:
-
Temperature: The synthesis of COT is favored at low temperatures.[2] Reactions carried out at room temperature or higher are more likely to yield the more stable monohydrate (whewellite) or dihydrate (weddellite) forms.[1][3]
-
Reagents and Substrates: The morphology and purity of the starting materials, such as calcium carbonate, can affect the reproducibility of the synthesis.[1] For example, using calcite crystals ground from stone may yield COT, while commercial calcium carbonate powder under the same conditions may not.[1]
-
Reaction Conditions: The presence of certain ions or molecules can influence the crystallization pathway. For instance, the hydrolysis of diethyl oxalate in the presence of calcite crystals has been shown to produce significant amounts of COT.[1]
Troubleshooting Tip: If you are consistently obtaining the monohydrate or dihydrate forms, try lowering the reaction temperature (e.g., using an ice bath) and carefully controlling the addition rate of your reagents.[2] Consider using freshly prepared reactant solutions and high-purity substrates.
Q2: I am having difficulty obtaining single crystals of this compound for X-ray diffraction.
A2: Obtaining single crystals of COT suitable for structural determination is a known challenge due to its instability and tendency to form polycrystalline aggregates.[1] The synthesis often results in a mixture of phases, further complicating the isolation of single crystals.[1]
Troubleshooting Tip: While challenging, seeded crystal growth methods under carefully controlled supersaturation and temperature conditions may improve the chances of obtaining larger, higher-quality single crystals.[4] Patience and multiple attempts with slight variations in reaction conditions are often necessary.
Q3: My thermogravimetric analysis (TGA) curve for this compound shows unexpected weight loss steps.
A3: The thermal decomposition of this compound is a multi-step process. A typical TGA curve will show distinct weight loss events corresponding to dehydration and subsequent decomposition. The dehydration of COT proceeds in two steps: the loss of two water molecules followed by the loss of the final water molecule to form the anhydrous calcium oxalate.[5] This is then followed by the decomposition of the anhydrous form.[6]
Expected Decomposition Steps:
-
Dehydration (Step 1): CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O
-
Dehydration (Step 2): CaC₂O₄·H₂O → CaC₂O₄ + H₂O
-
Decomposition to Calcium Carbonate: CaC₂O₄ → CaCO₃ + CO
-
Decomposition to Calcium Oxide: CaCO₃ → CaO + CO₂
Overlapping of these steps can occur, especially at higher heating rates, leading to a complex TGA profile.[6]
Troubleshooting Tip:
-
Heating Rate: Use a slow heating rate (e.g., 3-7 K/min) to better resolve the individual dehydration and decomposition steps.[5]
-
Atmosphere: Ensure a consistent and appropriate purge gas (e.g., dry nitrogen) is used, as the atmosphere can influence decomposition temperatures and byproducts.[5]
-
Sample Purity: Impurities, particularly the presence of other calcium oxalate hydrates, will result in additional or shifted weight loss steps. Confirm the phase purity of your sample using a technique like X-ray diffraction (XRD) prior to TGA.[1]
Q4: The infrared (IR) and Raman spectra of my this compound sample are difficult to interpret, especially in the O-H stretching region.
A4: The vibrational spectra of COT, particularly in the region of water molecule vibrations (around 3000-3600 cm⁻¹), are complex.[1] This complexity arises from the presence of multiple water molecules in the crystal lattice involved in a complex network of hydrogen bonds.[7] The O-H stretching bands are often broad in the infrared spectrum of COT.[1]
Troubleshooting Tip:
-
Comparative Analysis: Compare your spectra with those of the monohydrate (COM) and dihydrate (COD) forms of calcium oxalate. The positions and shapes of the bands, particularly those related to water and oxalate vibrations, can help in identifying the specific hydrate.[1][8]
-
Raman Spectroscopy: To the best of current knowledge, Raman spectra of COT have been reported and can provide complementary information to IR spectroscopy, aiding in a more definitive identification.[1]
-
Focus on Fingerprint Regions: While the O-H region is complex, other regions of the spectrum, such as those corresponding to C=O and C-C stretching of the oxalate group, can provide clearer diagnostic peaks for identifying COT.[8][9]
Quantitative Data Summary
Table 1: Thermal Decomposition Data for Calcium Oxalate Hydrates
| Transition | Technique | Activation Energy (kJ mol⁻¹) |
| Trihydrate → Monohydrate | DSC/TG | ~68[6] |
| Monohydrate → Anhydrous | DSC/TG | ~81[6] |
| Anhydrous → Calcium Carbonate | TG | ~180[6] |
Table 2: Key Infrared (IR) and Raman Bands for Calcium Oxalate Hydrates
| Vibrational Mode | Calcium Oxalate Trihydrate (COT) IR (cm⁻¹) | Calcium Oxalate Monohydrate (COM) IR (cm⁻¹) | Calcium Oxalate Dihydrate (COD) IR (cm⁻¹) |
| O-H Stretching | ~3526, 3422, ~3270[8] | Broad bands | Broad bands |
| C=O Antisymmetric Stretching | ~1630 | ~1620[8] | ~1645[8] |
| C=O Symmetric Stretching | ~1323-1324[8] | ~1315[9] | ~1328[9] |
| C-C Stretching | Not specified | ~885[9] | ~830[9] |
Note: Band positions can vary slightly depending on the experimental setup.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of the sample (typically 2-10 mg) in an appropriate pan (e.g., aluminum or alumina).[5]
-
Atmosphere: Use a dry, inert purge gas such as nitrogen at a constant flow rate (e.g., 50 cm³/min).[5]
-
Heating Program: Heat the sample from ambient temperature to approximately 1000°C. A heating rate of 10-20°C/min is common for initial surveys, while a slower rate of 3-7 K/min can be used for better resolution of decomposition steps.[5][10]
-
Analysis: Analyze the resulting weight loss curve to identify the temperatures and magnitudes of decomposition events. The derivative of the weight loss curve can help pinpoint the temperatures of maximum decomposition rates.[11]
2. X-Ray Diffraction (XRD) for Phase Identification
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: The sample should be a fine powder. Gently press the powder into a sample holder to create a flat surface.[12]
-
Data Collection: Scan the sample over a relevant 2θ range (e.g., 10-90°) with a defined step size and scan speed (e.g., 1.2° per minute).[5][12]
-
Analysis: Compare the resulting diffraction pattern with standard diffraction patterns for this compound (caoxite), monohydrate (whewellite), and dihydrate (weddellite) from a database such as the Powder Diffraction File (PDF) to identify the phases present in the sample.[12]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Data Collection: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a sufficient number of scans to obtain a good signal-to-noise ratio.[1]
-
Analysis: Identify the characteristic absorption bands for the oxalate group and water molecules. Compare the spectrum with reference spectra of the different calcium oxalate hydrates for identification.[1][9]
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Caption: Key factors influencing the successful synthesis of pure this compound.
Caption: The thermal decomposition pathway of this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. A study of the phase transformation of calcium oxalate trihydrate-monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinetics of crystallization of calcium oxalate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of calcium oxalate trihydrate: New data by vibrational spectroscopy and synchrotron X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. h-and-m-analytical.com [h-and-m-analytical.com]
- 12. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]
Technical Support Center: Calcium Mesoxalate Trihydrate Particle Size Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the particle size of Calcium Mesoxalate Trihydrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the particle size of this compound during crystallization?
A1: The particle size of this compound is primarily influenced by several key parameters during the crystallization process. These include:
-
Supersaturation: The rate of growth is proportional to the square of the relative supersaturation, suggesting a spiral dislocation growth mechanism.[1] Higher supersaturation levels generally lead to faster nucleation and the formation of smaller particles.[2][3]
-
pH: The pH of the crystallization medium significantly affects particle size.[2][3][4]
-
Temperature: Temperature influences the solubility of the reactants and the kinetics of crystal growth and nucleation.[5][6]
-
Mixing/Agitation: The degree of agitation impacts the homogeneity of the solution and the diffusion of solutes to the crystal surface, thereby affecting particle size and aggregation.[7]
-
Presence of Additives/Inhibitors: Various organic and inorganic molecules can modify crystal growth, aggregation, and the resulting particle size.[6][8][9][10]
Q2: How can I promote the formation of smaller, more uniform this compound particles?
A2: To obtain smaller and more uniform particles, consider the following strategies:
-
Increase Nucleation Rate: Rapidly induce a high level of supersaturation to favor the formation of a large number of crystal nuclei, which will then grow into smaller individual crystals.
-
Control Reactant Addition: Use a controlled and slow addition of reactant solutions to maintain a consistent level of supersaturation throughout the process.
-
Optimize Stirring: Employ vigorous and consistent stirring to ensure rapid mixing and prevent localized high supersaturation, which can lead to uncontrolled growth and aggregation.[7]
-
Utilize Additives: Introduce specific additives or inhibitors that can adsorb to crystal faces and hinder further growth, leading to smaller particle sizes. Polymeric additives have been shown to influence crystal morphology and size.[6]
Q3: What is the role of additives in controlling particle size, and can you provide examples?
A3: Additives, also known as inhibitors or modifiers, play a crucial role in controlling particle size by influencing nucleation, crystal growth, and aggregation.[9][10] They can function by:
-
Adsorbing to Crystal Surfaces: This blocks active growth sites, slowing down or stopping further crystal enlargement.
-
Complexing with Calcium Ions: This reduces the effective concentration of free calcium ions, thereby lowering the supersaturation level.
-
Altering Crystal Habit: This can lead to the formation of different crystal shapes and potentially smaller overall particle sizes.
Examples of additives that have been studied in the context of calcium oxalate (B1200264) crystallization include:
-
Polyphosphates[1]
-
Urinary macromolecules like osteopontin (B1167477) and nephrocalcin[8]
-
Poly(sodium 4-styrene-sulfonate) (PSSS)[6]
Q4: My this compound particles are aggregating. How can I prevent this?
A4: Particle aggregation can be a significant issue leading to a larger and broader particle size distribution. To minimize aggregation:
-
Control Stirring Rate: Inadequate or excessive stirring can promote particle collisions and aggregation. Optimize the stirring speed for your specific reactor setup.
-
Use Dispersing Agents: Certain additives can act as dispersing agents, creating repulsive forces between particles and preventing them from sticking together.
-
Control Particle Concentration: High concentrations of particles can increase the frequency of collisions and subsequent aggregation.
-
Monitor pH and Ionic Strength: These parameters can influence the surface charge of the particles, which in turn affects their tendency to aggregate.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Large and Irregular Particle Size | - Low supersaturation- Slow nucleation rate- Inadequate mixing- Temperature fluctuations | - Increase the initial concentration of reactants to achieve higher supersaturation.- Induce nucleation rapidly.- Optimize the stirring speed to ensure homogeneous mixing.[7]- Maintain a constant and controlled temperature throughout the experiment.[5][6] |
| Wide Particle Size Distribution | - Inconsistent supersaturation- Localized concentration gradients- Aggregation of particles | - Ensure a controlled and consistent rate of reactant addition.- Improve mixing efficiency to eliminate "hot spots" of high concentration.- Introduce anti-aggregating additives or optimize the stirring rate to reduce particle collisions. |
| Formation of an Unstable Hydrate Phase | - Calcium oxalate trihydrate is thermodynamically unstable and can transform into the more stable monohydrate form.[5] | - Work at lower temperatures to increase the stability of the trihydrate form.- Use specific inhibitors that are known to stabilize the trihydrate phase. |
| Low Product Yield | - Incomplete precipitation- Adherence of particles to reactor walls | - Ensure the final concentration of reactants is sufficient for complete precipitation.- Check the pH to ensure it is in the optimal range for precipitation.- Consider using a reactor with a smooth, non-stick surface. |
| Inconsistent Results Between Batches | - Variations in raw material quality- Inconsistent experimental conditions (e.g., temperature, stirring, addition rate) | - Use raw materials from the same batch with known purity.- Carefully control and monitor all experimental parameters for each batch.- Develop and strictly follow a detailed Standard Operating Procedure (SOP). |
Experimental Protocols
Protocol 1: Controlled Precipitation for Fine Particle Synthesis
This protocol outlines a general method for the synthesis of fine this compound particles through controlled precipitation.
Materials:
-
Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium Mesoxalate (Na₂C₃O₅) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter
-
Stirring hotplate and magnetic stirrer bar
-
Reaction vessel
-
Burette or syringe pump for controlled addition
Procedure:
-
Place a known volume of the Calcium Chloride solution into the reaction vessel.
-
Adjust the pH of the Calcium Chloride solution to the desired value using a suitable acid or base.
-
Begin stirring the solution at a constant and vigorous rate.
-
Using a burette or syringe pump, add the Sodium Mesoxalate solution to the reaction vessel at a slow and controlled rate.
-
Monitor the pH throughout the addition and adjust as necessary.
-
After the addition is complete, continue stirring for a predetermined period to allow for crystal growth and stabilization.
-
Collect the precipitated particles by filtration.
-
Wash the particles with deionized water to remove any soluble impurities.
-
Dry the particles under controlled conditions (e.g., in a desiccator or oven at low temperature).
-
Characterize the particle size and distribution using appropriate techniques such as laser diffraction or microscopy.
Visualizations
References
- 1. The kinetics of crystallization of calcium oxalate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of calcium oxalate particles: effect of various factors affect morphological changes | International Journal of Current Research [journalcra.com]
- 5. A study of the phase transformation of calcium oxalate trihydrate-monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of PSSS additive and temperature on morphology and phase structures of calcium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of calcium oxalate crystal structure and cell adherence by urinary macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous measurements of calcium oxalate crystal nucleation and aggregation: impact of various modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of various modifiers on calcium oxalate crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistencies in experimental results with Calcium mesoxalate trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with Calcium mesoxalate trihydrate. Our aim is to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my experimental results inconsistent?
A1: this compound is the calcium salt of mesoxalic acid (also known as ketomalonic acid) that incorporates three water molecules into its crystal structure.[1][2] Inconsistencies in experimental results often arise from the presence of different hydration states. Calcium oxalate (B1200264) can exist as a monohydrate (COM), dihydrate (COD), or trihydrate (COT), with the trihydrate being the most hydrated and generally least stable form.[3][4] The formation of a specific hydrate (B1144303), or a mixture of hydrates, is highly sensitive to experimental conditions.[3][5]
Key factors influencing which hydrate forms include:
-
Temperature: Lower temperatures tend to favor the formation of the trihydrate form.[6][7]
-
pH: The pH of the reaction solution can influence the crystal structure.[5][8]
-
Supersaturation: The concentration of calcium and oxalate ions in the solution plays a critical role in nucleation and crystal growth.[5][9]
-
Presence of Impurities: Additives or impurities can act as promoters or inhibitors for the formation of specific hydrates.[3][10]
The unintended formation of a mixture of these hydrates can lead to variability in solubility, thermal stability, and other physicochemical properties, thus causing inconsistent experimental outcomes.
Q2: How can I confirm that I have synthesized the correct trihydrate form of Calcium mesoxalate?
A2: A combination of analytical techniques is recommended for unambiguous identification of the hydrate form.
-
Powder X-ray Diffraction (PXRD): This is the most definitive method to identify the specific crystal structure of the calcium oxalate hydrate. Each hydrate (monohydrate, dihydrate, and trihydrate) has a unique diffraction pattern.[11][12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can distinguish between the different hydrates based on the characteristic absorption bands of water and oxalate groups.[12][14][15]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can differentiate the hydrates by their distinct dehydration profiles. The trihydrate will show a multi-step weight loss corresponding to the removal of its three water molecules at specific temperatures.[6][16][17]
Q3: My this compound appears to be unstable and converts to other forms. How can I prevent this?
A3: this compound is a metastable form and can convert to the more stable dihydrate or monohydrate forms over time, especially at higher temperatures.[6][17] To minimize this transformation:
-
Storage Conditions: Store the material at low temperatures (e.g., -6°C) to maintain its stability.[6]
-
Drying Procedure: When drying the synthesized crystals, use mild conditions, such as vacuum drying at a low temperature (e.g., 50°C), to avoid dehydration.[7]
-
Solvent Selection: Be aware of the solvent used in your experiments, as it can influence the stability of the hydrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Solubility Measurements | Mixture of calcium oxalate hydrates present. The monohydrate is the least soluble, while the trihydrate is more soluble.[18] | 1. Confirm the purity of the hydrate form using PXRD or TGA. 2. Follow a standardized synthesis protocol that specifically favors the formation of the trihydrate (see Experimental Protocols section). 3. Control the temperature during solubility studies, as solubility is temperature-dependent.[8] |
| Variable Thermal Decomposition Profile | The sample is a mixture of monohydrate, dihydrate, and trihydrate, each with a different decomposition pathway.[6][16] | 1. Characterize the initial material using PXRD to ensure phase purity. 2. Use a controlled heating rate in your TGA/DSC experiments for better resolution of dehydration and decomposition steps.[16] |
| Poor Crystal Formation or Amorphous Precipitate | Suboptimal nucleation and growth conditions, such as incorrect supersaturation levels or pH.[5][9] | 1. Carefully control the rate of addition of reactant solutions to maintain a consistent level of supersaturation. 2. Adjust the pH of the solution to the optimal range for trihydrate formation. 3. Ensure the reaction vessel is clean and free of contaminants that could act as unwanted nucleation sites. |
| Unexpected FTIR Spectrum | The presence of other calcium oxalate hydrates or impurities.[12][14] | 1. Compare your spectrum with reference spectra for pure calcium oxalate monohydrate, dihydrate, and trihydrate. 2. Purify your sample through recrystallization under conditions that favor the trihydrate form. |
Data Presentation
Table 1: Solubility of Calcium Oxalate Hydrates
| Hydrate Form | Common Name | Solubility Product (Ksp) at 25°C | Relative Solubility |
| Monohydrate (COM) | Whewellite | ~2.57 x 10⁻⁹ mol²/L²[18] | Least Soluble |
| Dihydrate (COD) | Weddellite | More soluble than COM[18] | Intermediate |
| Trihydrate (COT) | Caoxite | Most soluble of the three hydrates[18] | Most Soluble |
Table 2: Thermal Decomposition Steps of Calcium Oxalate Hydrates
| Hydrate Form | Decomposition Step | Temperature Range (°C) | Evolved Species | Reference |
| Trihydrate (COT) | Dehydration (2 H₂O) | ~80 | H₂O | [6][17] |
| Dehydration (1 H₂O) | ~130 | H₂O | [6][17] | |
| Monohydrate (COM) | Dehydration | 100 - 200 | H₂O | [19] |
| Decomposition to CaCO₃ | 400 - 530 | CO | [19] | |
| Decomposition to CaO | 600 - 810 | CO₂ | [19] |
Experimental Protocols
Protocol 1: Synthesis of Calcium Oxalate Trihydrate (COT)
This protocol is adapted from methodologies that favor the formation of the trihydrate form.[7][17]
-
Preparation of Solutions:
-
Solution A: Prepare a solution of calcium chloride (CaCl₂) in deionized water.
-
Solution B: Prepare a solution of sodium oxalate (Na₂C₂O₄) in deionized water. The pH of this solution can be adjusted, for example, to 1.3 with HCl.[17]
-
-
Reaction:
-
Cool both solutions to a low temperature (e.g., 12°C).[17]
-
Slowly add Solution A to Solution B with constant stirring while maintaining the low temperature in an ice bath.
-
-
Crystallization:
-
Allow the mixture to stand at the low temperature to promote the crystallization of the trihydrate form.
-
-
Isolation and Washing:
-
Drying:
-
Dry the crystals under vacuum at a low temperature (e.g., 50°C) for 24 hours.[7]
-
-
Characterization:
-
Confirm the formation of Calcium oxalate trihydrate using PXRD, FTIR, and/or TGA.
-
Protocol 2: Characterization by Thermal Analysis (TGA/DSC)
-
Sample Preparation:
-
Accurately weigh a small amount of the dried sample (e.g., 2-5 mg) into an open sample pan (e.g., aluminum).[6]
-
-
Instrument Setup:
-
Use a calibrated TGA/DSC instrument.
-
Purge the system with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 50 cm³/min).[6]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to observe all decomposition steps (e.g., 900°C).
-
-
Data Analysis:
-
Analyze the resulting TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.
-
Compare the observed weight losses and transition temperatures to the expected values for Calcium oxalate trihydrate to confirm its identity and purity.
-
Visualizations
Caption: Workflow for the synthesis and characterization of Calcium oxalate trihydrate.
Caption: Transformation pathways between different calcium oxalate hydrates.
References
- 1. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of calcium oxalate monohydrate, dihydrate or trihydrate. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Preparation and analysis by x-ray diffraction of three crystalline forms of calcium oxalate in a mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Calcium Oxalate Hydrates and the Transformation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 19. s4science.at [s4science.at]
Impact of pH on the stability and synthesis of Calcium mesoxalate trihydrate
Technical Support Center: Calcium Oxalate (B1200264) Trihydrate
Frequently Asked Questions (FAQs)
Q1: What is Calcium Oxalate Trihydrate (COT)?
A1: Calcium Oxalate Trihydrate (COT), or caoxite, is a crystalline salt composed of a calcium ion (Ca²⁺), an oxalate ion (C₂O₄²⁻), and three molecules of water. It is one of the three common hydrates of calcium oxalate, the others being the monohydrate (COM) and the dihydrate (COD).[1] Of these, COT is the most hydrated and thermodynamically least stable form.[2][3]
Q2: How does pH affect the synthesis of Calcium Oxalate Trihydrate?
A2: The pH of the reaction solution is a critical parameter in the synthesis of any calcium oxalate hydrate, including COT. The availability of the oxalate dianion (C₂O₄²⁻), which is the species that precipitates with calcium ions, is directly dependent on the pH of the solution.
-
In acidic solutions (low pH): The oxalate ion is protonated to form hydrogen oxalate (HC₂O₄⁻) or oxalic acid (H₂C₂O₄). This reduces the concentration of the free C₂O₄²⁻ ions available to react with Ca²⁺, thus hindering precipitation and increasing the solubility of calcium oxalate.[4][5]
-
In neutral to slightly alkaline solutions (neutral to high pH): The deprotonation of oxalic acid is favored, leading to a higher concentration of C₂O₄²⁻ ions. This increases the supersaturation of the solution with respect to calcium oxalate, promoting crystallization.
While there is no definitive optimal pH for COT synthesis published, some successful syntheses are noted to occur under "neutral conditions". Extreme pH values, either highly acidic or highly alkaline, are generally not favorable for the formation of the metastable COT.
Q3: How does pH impact the stability of Calcium Oxalate Trihydrate?
A3: As a metastable compound, Calcium Oxalate Trihydrate is prone to transform into the more stable monohydrate form (COM).[3] The pH of the solution can influence this transformation. In acidic conditions (pH below ~4.27, the second pKa of oxalic acid), the solubility of all calcium oxalate forms increases, which can accelerate the dissolution of COT and subsequent re-precipitation as the more stable COM. While specific kinetic data for COT stability versus pH is not abundant, maintaining a neutral pH is generally advisable to minimize the driving forces for dissolution and transformation.
Q4: Why is temperature control important when synthesizing COT?
A4: Low temperatures are known to favor the formation of Calcium Oxalate Trihydrate.[6] Higher temperatures provide more energy to the system, which favors the formation of the more thermodynamically stable and less hydrated forms (COM and COD). Therefore, maintaining a low temperature (e.g., in an ice bath) is a common strategy to kinetically trap the metastable trihydrate form during synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of precipitate | pH is too low (acidic): The oxalate is protonated, increasing solubility and preventing precipitation. | Carefully adjust the pH of the reactant solutions to the neutral range (pH 6.5-7.5) using a dilute base (e.g., NaOH or NH₄OH) before and during mixing. |
| Insufficient supersaturation: Reactant concentrations are too low. | Increase the concentration of the calcium and/or oxalate solutions. | |
| Precipitate is Calcium Oxalate Monohydrate (COM) or Dihydrate (COD), not Trihydrate (COT) | Temperature is too high: The system has enough energy to form the more stable hydrates. | Conduct the synthesis at a lower temperature. Use a jacketed reactor or an ice bath to maintain a temperature between 0-5 °C. |
| pH is not optimal: While not definitively established, a neutral pH appears to be most favorable for COT. Acidic conditions can favor COM. | Buffer the reaction mixture or carefully control the pH to remain in the 6.5-7.5 range. | |
| Reaction time is too long: The initially formed COT has transformed into the more stable COM. | Isolate the precipitate relatively quickly after its formation. Monitor the reaction and filter as soon as a sufficient amount of product has formed. | |
| Crystals are very small or amorphous | Precipitation is too rapid: This can be caused by high supersaturation or inadequate mixing. | Add the reactant solutions slowly and with vigorous stirring to maintain a homogeneous concentration and control the rate of nucleation. |
| Inconsistent results between batches | Lack of precise pH and temperature control: These are critical parameters for the selective crystallization of a metastable form. | Use a calibrated pH meter and a reliable cooling system. Record these parameters for each experiment to ensure reproducibility. |
Data Presentation
Table 1: Dissociation of Oxalic Acid and Oxalate Speciation
Oxalic acid (H₂C₂O₄) is a diprotic acid, meaning it donates two protons in two steps. The pKa values determine the relative concentration of each oxalate species at a given pH.
| pKa | Value | Equilibrium Reaction |
| pKa₁ | ~1.25 | H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ |
| pKa₂ | ~4.27 | HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺ |
Data sourced from multiple chemical databases.[7][8]
Table 2: Theoretical Influence of pH on Calcium Oxalate Trihydrate Synthesis
This table illustrates the expected trends based on chemical principles, as direct quantitative yield data is not available in the literature.
| pH Range | Predominant Oxalate Species | [C₂O₄²⁻] | Expected Solubility of CaC₂O₄ | Favorability for COT Synthesis |
| < 1.25 | H₂C₂O₄ | Very Low | High | Very Unfavorable |
| 1.25 - 4.27 | HC₂O₄⁻ | Low | Moderate | Unfavorable |
| 4.27 - 6.5 | C₂O₄²⁻ / HC₂O₄⁻ | Increasing | Decreasing | Moderately Favorable |
| 6.5 - 7.5 | C₂O₄²⁻ | High | Low | Theoretically Optimal |
| > 7.5 | C₂O₄²⁻ | High | Low | Potentially Favorable, but may promote other forms (e.g., COD) or co-precipitation of Ca(OH)₂ if pH is very high. |
Experimental Protocols
Protocol 1: Synthesis of Calcium Oxalate Trihydrate via Direct Precipitation
This protocol is adapted from established methods for producing calcium oxalate hydrates.[6]
Materials:
-
Calcium Chloride (CaCl₂) solution (e.g., 0.075 M)
-
Sodium Oxalate (Na₂C₂O₄) solution (e.g., 0.075 M)
-
Ammonium Chloride (NH₄Cl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare a 500 mL solution of deionized water containing 3g of NH₄Cl to act as a weak buffer.
-
Place the beaker in an ice bath on a magnetic stirrer and allow the solution to cool to 0-5 °C.
-
Begin stirring the solution at a moderate, consistent speed.
-
Using separate burettes or dropping funnels, add the 0.075 M CaCl₂ and 0.075 M Na₂C₂O₄ solutions dropwise and simultaneously to the stirred NH₄Cl solution. Maintain a slow and equal addition rate for both solutions.
-
Monitor the pH of the solution. If it deviates significantly from neutral (6.5-7.5), the addition rate may need to be adjusted.
-
A white precipitate of Calcium Oxalate Trihydrate will form. Continue the addition for the desired quantity.
-
After the addition is complete, allow the slurry to stir in the ice bath for a short period (e.g., 1 hour). Do not leave for an extended time to prevent transformation to COM.
-
Quickly filter the precipitate under vacuum.
-
Wash the crystals with ice-cold deionized water, followed by a wash with cold ethanol (B145695) to aid in drying.
-
Dry the product under vacuum at room temperature. Do not heat the sample , as this will cause dehydration and transformation to COM.
Visualizations
Caption: Logical relationship between pH, oxalate speciation, and synthesis outcome.
Caption: Experimental workflow for pH-controlled COT synthesis.
Caption: Troubleshooting flowchart for Calcium Oxalate Trihydrate synthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxalic_acid [chemeurope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Avoiding contamination in Calcium mesoxalate trihydrate biomineralization studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during calcium mesoxalate trihydrate biomineralization studies.
Troubleshooting Guides
Contamination is a critical issue in biomineralization studies that can lead to erroneous and irreproducible results. This guide provides a structured approach to identifying and resolving common contamination problems.
Issue 1: Unexpected Crystal Morphology or Poor Crystal Quality
Symptoms:
-
Crystals are clumped, irregular in shape, or smaller than expected.
-
Presence of amorphous precipitate instead of well-defined crystals.
-
Inconsistent crystal forms within the same batch.
Possible Causes & Solutions:
| Cause | Solution |
| Microbial Contamination | 1. Identify: Visually inspect cultures for turbidity, films, or changes in medium color.[1] Microscopically check for bacteria (small, motile rods or spheres) or fungi (filamentous or budding yeasts).[1][2] 2. Confirm: Perform culture plating on nutrient agar (B569324) to confirm bacterial or fungal presence. For suspected mycoplasma, use a specific PCR kit or DNA staining.[2] 3. Remediate: Discard contaminated cultures immediately to prevent cross-contamination.[2] Thoroughly decontaminate all affected equipment and workspaces.[2] Review and reinforce aseptic techniques with all personnel.[2] |
| Chemical Contamination | 1. Identify: Review the source and purity of all reagents. Consider potential leachates from plasticware or improperly cleaned glassware.[1] 2. Confirm: Use analytical techniques like Raman or FTIR spectroscopy to detect organic impurities on crystals.[3][4][5] 3. Remediate: Use high-purity, sterile-filtered reagents. Employ rigorous glassware cleaning protocols (see Experimental Protocols). If plasticware is suspected, switch to a different type or pre-leach it with a similar solvent. |
| Particulate Contamination | 1. Identify: Visually inspect solutions for dust, fibers, or other floating particles.[1] 2. Confirm: Filter a sample of the solution through a fine membrane and examine it under a microscope. 3. Remediate: Work in a laminar flow hood or cleanroom with HEPA filtration.[6] Ensure all solutions are filtered through a 0.22 µm filter before use. Keep all containers covered when not in use. |
Issue 2: Sudden Changes in Solution pH
Symptom:
-
The pH of the crystallization solution changes unexpectedly, often becoming more acidic.
Possible Cause & Solution:
| Cause | Solution |
| Bacterial Contamination | 1. Identify: A rapid drop in pH is a strong indicator of bacterial growth, which produces acidic byproducts.[1][2] 2. Confirm: Use a pH meter to confirm the change and proceed with microbial identification as described in Issue 1 . 3. Remediate: Discard the contaminated solution and decontaminate the workspace. Prepare fresh, sterile solutions using aseptic techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of microbial contamination in biomineralization experiments?
A1: The most common sources include:
-
Airborne microorganisms: Bacteria and fungal spores are ubiquitous in the air and can settle into open containers.[7]
-
Non-sterile reagents and water: Failure to properly sterilize all solutions can introduce microorganisms.[1]
-
Contaminated equipment: Improperly cleaned and sterilized glassware, stir bars, and pipette tips are frequent culprits.[1]
-
Personnel: Researchers can introduce microbes through improper aseptic technique, such as talking over open containers or inadequate hand washing.[1][7]
Q2: How can I prevent microbial contamination?
A2: A multi-faceted approach is essential:
-
Aseptic Technique: Always work in a laminar flow hood or biological safety cabinet. Minimize the time that containers are open. Use sterile pipettes and tips for all transfers.
-
Sterilization: Autoclave all glassware and solutions that are heat-stable.[8] Filter-sterilize heat-labile solutions using a 0.22 µm filter.[9]
-
Environment: Maintain a clean and organized laboratory. Regularly disinfect work surfaces, incubators, and water baths.[1]
-
Reagents: Use commercially available sterile solutions when possible. If preparing your own, ensure the highest purity of starting materials.
Q3: Can trace metal impurities affect my experiment?
A3: Yes, trace metals can act as inhibitors or promoters of crystal nucleation and growth.[8][10] For example, some studies have shown that ions like Fe³⁺ can inhibit calcium oxalate (B1200264) crystallization, while the effects of others can be complex and concentration-dependent.[10] It is crucial to use high-purity water and reagents to minimize the impact of these unintended impurities.
Q4: What is the best way to clean glassware for crystallization studies?
A4: A rigorous cleaning protocol is necessary to remove all organic and inorganic residues. A standard operating procedure is provided in the "Experimental Protocols" section. This typically involves washing with a suitable detergent, followed by rinsing with high-purity water, and then acid washing, followed by extensive rinsing with deionized or distilled water.[3][11][12]
Q5: My crystals have a different morphology than expected. Could this be due to contamination?
A5: Yes, contamination is a likely cause. Bacterial byproducts and exopolysaccharides can alter the crystal habit, leading to different shapes and sizes.[13] For instance, some bacteria can induce the formation of calcium oxalate dihydrate (COD) instead of the monohydrate (COM).[13] Chemical impurities can also adsorb to specific crystal faces, inhibiting growth in certain directions and thus changing the overall morphology.
Data Presentation
Impact of Microbial Contamination on Calcium Oxalate Crystallization
The following table summarizes quantitative data from studies on the effect of various bacterial species on calcium oxalate (CaOx) crystal growth and aggregation. While not specific to the trihydrate form, these data illustrate the significant impact of microbial contamination.
| Bacterial Species | Concentration | % Increase in Crystal Growth (Area/Size) | % Increase in Crystal Aggregation | Reference |
| Escherichia coli | 10⁵ CFU/ml | 20.17 ± 3.42 | 57.45 ± 2.08 | [12] |
| Klebsiella pneumoniae | 10⁵ CFU/ml | 17.55 ± 2.27 | 51.06 ± 5.51 | [12] |
| Staphylococcus aureus | 10⁵ CFU/ml | 16.37 ± 1.38 | 55.32 ± 2.08 | [12] |
| Streptococcus pneumoniae | 10⁵ CFU/ml | 21.87 ± 0.85 | 46.81 ± 3.61 | [12] |
| Pseudomonas aeruginosa | Not specified | up to 280% increase in size over 10 days | Significant increase | [11] |
Experimental Protocols
Standard Operating Procedure for Glassware Cleaning
This protocol is designed to remove organic and inorganic contaminants from glassware used in biomineralization studies.
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the material.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.[14]
-
Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware at least three times with deionized or distilled water. The water should sheet off the glass surface without beading, which indicates the absence of greasy residues.[3]
-
Acid Wash (Optional but Recommended): For critical applications, soak the glassware in a 1% (v/v) hydrochloric acid or nitric acid solution for at least one hour.[14]
-
Final Rinse: After acid washing, rinse the glassware thoroughly with deionized or distilled water (at least 5-7 times) to ensure all traces of acid are removed.
-
Drying: Dry the glassware in a drying oven.[11] Once dry and cool, cover the openings with sterile aluminum foil to prevent particulate contamination during storage.[3]
Aseptic Protocol for In Vitro this compound Biomineralization
This protocol outlines the steps for setting up a sterile biomineralization experiment.
-
Preparation of Work Area: Before starting, thoroughly disinfect the laminar flow hood with 70% ethanol.
-
Sterile Reagents:
-
Prepare stock solutions of calcium chloride and sodium mesoxalate using high-purity water (e.g., Milli-Q).
-
Sterilize the solutions by filtering them through a 0.22 µm syringe filter into sterile containers inside the laminar flow hood.[9]
-
-
Experimental Setup:
-
Use pre-sterilized crystallization plates or tubes. If using glassware, ensure it has been cleaned and sterilized according to the protocol above.
-
Inside the laminar flow hood, use sterile pipettes to add the sterile calcium chloride and sodium mesoxalate solutions to the crystallization vessels in the desired concentrations.
-
If a biological matrix or macromolecules are being used, ensure they are also sterile-filtered before being added to the experiment.
-
-
Incubation:
-
Seal the crystallization vessels with sterile caps (B75204) or sealing film to prevent contamination during incubation.
-
Incubate at the desired temperature in a clean, dedicated incubator.
-
-
Monitoring:
-
Periodically and aseptically remove samples for analysis (e.g., microscopy, spectroscopy). When opening the vessels, do so inside the laminar flow hood to maintain sterility.
-
Mandatory Visualizations
Caption: Decision tree for troubleshooting contamination.
Caption: Workflow for an aseptic biomineralization experiment.
Caption: Effects of contaminants on crystallization.
References
- 1. Crystal growth of calcium oxalate mono- and dihydrate under laminar flow in microfluidic devices - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A new non-destructive method to decipher the origin of organic matter in fossils using Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Contaminants | Raman Spectroscopy | EAG [eag.com]
- 5. Identifying particulates and contaminants with Raman spectroscopy [renishaw.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of trace metals on the crystallization of calcium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of trace metals on the inhibition of calcium oxalate crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. Bacteria can promote calcium oxalate crystal growth and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Physicochemical understanding of biomineralization by molecular vibrational spectroscopy: From mechanism to nature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak broadening in XRD patterns of Calcium mesoxalate trihydrate
Disclaimer: An extensive search for "Calcium mesoxalate trihydrate" did not yield specific experimental data, synthesis protocols, or XRD analysis guidelines for this particular compound. The information provided below is a general guide for troubleshooting XRD peak broadening in hydrated crystalline materials, based on established principles of X-ray diffraction. The quantitative data presented is illustrative and not specific to this compound.
Troubleshooting Guide: Peak Broadening in XRD Patterns
Q1: My XRD peaks for a hydrated crystalline powder are broader than expected. What are the potential causes?
Peak broadening in X-ray diffraction (XRD) patterns can be attributed to three main sources: instrumental effects, sample characteristics, and sample preparation methods.[1][2]
-
Instrumental Broadening: All diffractometers introduce a certain amount of peak broadening due to factors like the X-ray source, instrument geometry, and detector resolution.[1] It is crucial to determine the instrumental contribution by running a standard reference material with minimal intrinsic broadening, such as Lanthanum Hexaboride (LaB₆).
-
Sample-Related Broadening: This is the most common source of significant peak broadening and can be broken down into two primary causes:
-
Small Crystallite Size: If the crystalline domains are very small (typically less than 100 nm), the diffraction peaks will be broadened.[2] This is a fundamental effect related to the limited number of diffracting planes.
-
Microstrain: Non-uniform strain within the crystal lattice, caused by defects like dislocations or point defects, leads to a distribution of d-spacings and consequently, peak broadening.
-
-
Sample Preparation Effects: The way a sample is prepared for XRD analysis can significantly impact the results. For example, aggressive grinding can introduce microstrain and reduce crystallite size, both of which lead to broader peaks.
Q2: How can I differentiate between peak broadening caused by small crystallite size and microstrain?
The contributions of crystallite size and microstrain to peak broadening have different dependencies on the diffraction angle (2θ). This difference allows for their separation using methods like the Williamson-Hall plot.
-
Crystallite Size Broadening: The broadening is more pronounced at lower 2θ angles.
-
Microstrain Broadening: The broadening increases with increasing 2θ angle.
By analyzing the peak widths as a function of 2θ, it is possible to deconvolve these two effects and estimate both the average crystallite size and the amount of microstrain in the sample.
Q3: My hydrated sample seems to be losing crystallinity over time, leading to broader peaks. What could be happening?
Hydrated crystals can be sensitive to environmental conditions. The loss of crystallinity and subsequent peak broadening could be due to:
-
Dehydration: The sample may be losing its water of hydration, leading to a phase transformation or the formation of an amorphous phase. This is a common issue with hydrated salts and can be influenced by temperature and humidity.
-
Hygroscopicity: Conversely, some materials can absorb additional moisture from the atmosphere, which can also lead to structural changes and peak broadening.[3]
It is recommended to control the temperature and humidity during sample storage and analysis if your material is sensitive to such changes.
Q4: Can preferred orientation of crystallites cause peak broadening?
Preferred orientation, where the crystallites in a powder sample are not randomly oriented, primarily affects the relative intensities of the diffraction peaks. While it does not directly cause peak broadening, it can lead to the apparent weakening or disappearance of certain reflections. In some cases, severe preferred orientation can make it difficult to accurately determine the peak width of certain reflections.
Frequently Asked Questions (FAQs)
What is the Scherrer equation and how is it used?
The Scherrer equation is a formula used to estimate the crystallite size from the broadening of a diffraction peak. It relates the crystallite size (L) to the peak width (β), the diffraction angle (θ), and the X-ray wavelength (λ):
L = Kλ / (β cosθ)
Where K is a shape factor, typically close to 0.9. It is important to note that the Scherrer equation provides an estimation of the crystallite size and assumes that microstrain broadening is negligible.[1]
How can I minimize peak broadening during sample preparation?
To minimize peak broadening introduced during sample preparation:
-
Gentle Grinding: If grinding is necessary to achieve a fine powder, use a gentle method such as a mortar and pestle with minimal pressure. Avoid aggressive mechanical grinding which can introduce significant strain.
-
Proper Mounting: Ensure the sample is packed smoothly and evenly in the sample holder to avoid surface roughness and minimize preferred orientation.
-
Control of Environment: For hydrated samples, consider using a sealed sample holder or a controlled environment chamber to prevent dehydration or hydration during the measurement.
What is instrumental broadening and how do I correct for it?
Instrumental broadening is the contribution of the diffractometer itself to the observed peak width. To correct for it, you should first measure the XRD pattern of a standard material with large, strain-free crystallites (e.g., LaB₆). The peak widths from this standard represent the instrumental broadening at different 2θ angles. This instrumental contribution can then be subtracted from the measured peak widths of your sample to obtain the sample-related broadening.
Quantitative Data Summary
The following table provides an illustrative example of how quantitative data on peak broadening can be presented. Note: This data is not from actual experiments on this compound and is for demonstration purposes only.
| Sample ID | Preparation Method | (hkl) Plane | 2θ (°) | FWHM (°) | Crystallite Size (nm) (Scherrer) | Microstrain (%) (Williamson-Hall) |
| CM-01 | Gentle hand grinding | (100) | 15.2 | 0.15 | 55 | 0.05 |
| CM-02 | Mechanical ball milling (10 min) | (100) | 15.2 | 0.25 | 33 | 0.12 |
| CM-03 | Stored at 50°C for 1 hr | (100) | 15.3 | 0.35 | 24 | 0.18 |
Experimental Protocols
Protocol 1: Synthesis of Calcium Oxalate (B1200264) Trihydrate (COT)
This protocol is for the synthesis of calcium oxalate trihydrate, as a proxy, due to the lack of a specific protocol for this compound.[4]
Materials:
-
Diethyl oxalate
-
Calcite crystals (ground and sieved to 32-80 μm)
-
Deionized water
Procedure:
-
Prepare a 3% by volume aqueous solution of diethyl oxalate.
-
Add a stoichiometric amount of the sieved calcite crystals to the diethyl oxalate solution.
-
Allow the reaction to proceed. The slow hydrolysis of diethyl oxalate forms oxalic acid, which then reacts with the calcite to form calcium oxalate crystals.
-
Separate the solid product by filtration.
-
Wash the crystals with deionized water and dry under controlled conditions (e.g., in a desiccator) to prevent dehydration.
Protocol 2: Sample Preparation for XRD Analysis
Objective: To prepare a powdered sample for XRD analysis while minimizing peak broadening artifacts.
Materials:
-
Hydrated crystalline sample
-
Mortar and pestle (agate recommended)
-
Spatula
-
Zero-background sample holder
-
Glass slide
Procedure:
-
If the sample consists of large crystals, gently grind a small amount in an agate mortar and pestle. Apply minimal pressure to avoid introducing excessive strain.
-
The ideal particle size for powder XRD is typically in the range of 1-10 µm.
-
Carefully load the powdered sample into the well of a zero-background sample holder.
-
Use a spatula to slightly overfill the well.
-
Gently press a clean glass slide across the top of the sample holder to create a smooth, flat surface that is flush with the holder's surface. This helps to minimize surface roughness and preferred orientation.
-
Wipe any excess powder from the edges of the sample holder.
-
Mount the sample holder in the diffractometer for analysis. For air-sensitive or unstable hydrated samples, a sealed sample holder or an environmental chamber should be used.
Visualizations
Caption: Major contributors to XRD peak broadening.
Caption: Logical workflow for troubleshooting XRD peak broadening.
References
Technical Support Center: Optimizing the Dissolution Rate of Calcium Mesoxalate Trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to optimize the dissolution rate of calcium mesoxalate trihydrate for drug delivery applications.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is Calcium Oxalate (B1200264) Trihydrate (COT) and why is its dissolution rate important for drug delivery? | Calcium oxalate trihydrate is one of the hydrated forms of calcium oxalate. In drug delivery, controlling the dissolution rate of a carrier material is crucial for achieving a desired drug release profile (e.g., immediate, sustained, or delayed release). Optimizing the dissolution of a calcium-based matrix like COT can enable tunable release of therapeutic agents. |
| Q2: What are the key factors that influence the dissolution rate of COT? | The primary factors include pH, temperature, ionic strength of the dissolution medium, and the presence of chelating agents or inhibitors.[1][2][3] The crystal structure and surface area of the COT particles also play a significant role.[4] |
| Q3: How does pH affect the dissolution of COT? | The solubility of calcium oxalate is strongly influenced by pH.[1] Lowering the pH (i.e., more acidic conditions) generally increases the dissolution rate by protonating the oxalate ions, which shifts the equilibrium towards dissolution.[1][3] |
| Q4: What is the stability of COT in solution? | COT is a metastable form of calcium oxalate and can transform into the more thermodynamically stable monohydrate (COM) form.[2] This transformation involves the dissolution of COT and the subsequent nucleation and growth of COM, which can complicate dissolution studies.[2] |
| Q5: Can I use chelating agents to increase the dissolution rate? | Yes, calcium-chelating agents like ethylenediaminetetraacetic acid (EDTA) are highly effective at increasing the dissolution rate of calcium oxalate.[5] They work by binding to calcium ions in the solution, thereby reducing the free calcium concentration and promoting the dissolution of the solid to restore equilibrium.[5] |
| Q6: Are there any known inhibitors of COT dissolution? | While research on specific inhibitors for COT dissolution is limited, substances like polyphosphates and certain proteins can adsorb to the crystal surface and inhibit the dissolution of other calcium oxalate hydrates.[4][6] |
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or Non-Reproducible Dissolution Rates | 1. Phase Transformation: The metastable COT may be converting to the less soluble COM during the experiment.[2] 2. Variable Particle Size/Surface Area: Different batches of material may have different physical properties. 3. Fluctuations in Temperature or pH: Small changes in these parameters can significantly alter dissolution kinetics.[1][2] | 1. Monitor Crystal Phase: Use techniques like Powder X-ray Diffraction (PXRD) or Raman spectroscopy to check the crystal phase before and after the experiment.[1] Consider using inhibitors of the transformation if necessary. 2. Characterize Material: Consistently characterize the particle size distribution and specific surface area of your starting material. 3. Maintain Strict Control: Use a temperature-controlled water bath and buffered solutions to ensure stable experimental conditions.[7] |
| Dissolution Rate is Slower Than Expected | 1. Presence of Inhibitors: Trace impurities in the solvent or on the crystal surface may be inhibiting dissolution.[6] 2. Incorrect pH: The pH of the medium may be higher (more alkaline) than intended. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity. 2. Verify and Adjust pH: Calibrate your pH meter and verify the pH of the dissolution medium before and during the experiment. Adjust as necessary. |
| Material Appears to Stop Dissolving Prematurely | 1. Equilibrium Reached: The solution has become saturated with respect to the dissolving species. 2. Surface Passivation: The crystal surface may have become coated with an insoluble layer or adsorbed inhibitors.[6] 3. Transformation to COM: The material has transformed into the less soluble monohydrate form.[2] | 1. Increase Solvent Volume or Flow Rate: Use a larger volume of dissolution medium or employ a flow-through cell to avoid saturation. 2. Analyze Crystal Surface: Use techniques like Scanning Electron Microscopy (SEM) to inspect the crystal surface for changes. 3. Confirm Crystal Phase: Use PXRD to check for a phase change.[1] |
| Precipitation Observed During the Experiment | 1. Supersaturation: The loaded drug or other components in the formulation may be precipitating out as the carrier dissolves. 2. Common Ion Effect: If the dissolution medium contains calcium or oxalate ions, it can suppress dissolution and may even lead to precipitation if the solution is already near saturation. | 1. Check Drug Solubility: Ensure the drug's solubility in the dissolution medium is sufficient to prevent precipitation. 2. Use an Appropriate Medium: Select a dissolution medium that does not contain common ions. |
Quantitative Data on Factors Influencing Dissolution
The following tables summarize the impact of key variables on the dissolution of calcium oxalate, which can serve as a proxy for understanding calcium mesoxalate.
Table 1: Effect of pH on Total Dissolved Calcium Oxalate Monohydrate (COM) at 37 °C
Adapted from a study on COM, as specific data for COT is unavailable. This demonstrates the general principle of pH-dependent solubility.
| pH | Buffer System | Total Dissolved Ca2+ Concentration (M) |
| 3.20 | Citric acid-disodium phosphate | > 1.0 x 10-3 |
| 5.36 | Citric acid-disodium phosphate | ~ 2.5 x 10-4 |
| 6.00 | Citric acid-disodium phosphate | ~ 1.5 x 10-4 |
| 7.55 | Citric acid-disodium phosphate | ~ 1.0 x 10-4 |
| 9.00 | Glycine-sodium hydroxide | ~ 2.0 x 10-4 |
| 10.60 | Glycine-sodium hydroxide | ~ 2.0 x 10-4 |
| Data derived from graphical representations in a study by Ejila et al., which shows a significant increase in solubility at lower pH values.[1] |
Table 2: Effect of Chelating Agent (EDTA) on Calcium Oxalate Dissolution Rate
This data illustrates the principle of using chelators to enhance dissolution.
| EDTA Concentration (M) | pH | Relative Dissolution Rate Increase |
| 0.03 | 7.5 | Progressive increase with concentration |
| 0.03 | 10.0 | Faster than at pH 7.5 |
| Qualitative summary based on findings that the rate of dissolution increased progressively with the EDTA concentration at both pH 7.5 and 10.0, with faster rates at the higher pH.[5] |
Experimental Protocols
Protocol 1: Determining the Dissolution Rate using the Constant Composition Method
This method allows for the study of dissolution kinetics under constant undersaturation, providing precise rate data.
-
Preparation:
-
Prepare a working solution that is undersaturated with respect to this compound at a known concentration and ionic strength. Use a buffer to maintain a constant pH.
-
Prepare a titrant solution containing calcium and mesoxalate ions at a concentration higher than the working solution.
-
Accurately weigh the this compound crystals to be studied.
-
-
Apparatus Setup:
-
Place the working solution in a temperature-controlled reaction vessel (e.g., at 37 °C).
-
Introduce a calcium-ion selective electrode (Ca-ISE) and a reference electrode connected to a potentiostat.
-
Use a precision burette controlled by the potentiostat to add the titrant solution.
-
-
Procedure:
-
Add the weighed crystals to the working solution under constant stirring.
-
As the crystals dissolve, the concentration of calcium ions in the solution will increase.
-
The potentiostat detects this change via the Ca-ISE and adds the titrant solution (which is more dilute) to maintain a constant calcium ion activity (and thus constant undersaturation).
-
The rate of addition of the titrant required to maintain the constant potential is recorded.
-
-
Data Analysis:
-
The dissolution rate is calculated from the volume of titrant added over time, normalized by the surface area of the dissolving crystals.
-
Protocol 2: Characterization of Crystal Phase by Powder X-ray Diffraction (PXRD)
This protocol is essential to verify the starting material's identity and to check for phase transformations during experiments.
-
Sample Preparation:
-
Take a small, representative sample of the crystals (e.g., 10-20 mg).
-
If recovering from a dissolution experiment, filter the suspension, wash the crystals with deionized water, and dry them thoroughly at room temperature.[1]
-
Gently grind the sample to a fine, uniform powder using a mortar and pestle.
-
-
Instrument Setup:
-
Mount the powdered sample onto a sample holder.
-
Place the holder into the diffractometer.
-
Set the instrument parameters (e.g., X-ray source, scan range (2θ), step size, and scan speed). A typical range for calcium oxalate hydrates is 10-45° 2θ.
-
-
Data Acquisition:
-
Run the PXRD scan to obtain a diffractogram (intensity vs. 2θ angle).
-
-
Data Analysis:
-
Compare the resulting diffractogram with reference patterns for calcium oxalate trihydrate, dihydrate, and monohydrate from crystallographic databases (e.g., the Cambridge Crystallographic Data Centre - CCDC) to identify the phases present in the sample.[1]
-
Visualizations
Caption: Experimental workflow for a dissolution rate study.
Caption: Factors influencing the dissolution rate.
References
- 1. A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures [mdpi.com]
- 2. A study of the phase transformation of calcium oxalate trihydrate-monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of dissolution of calcium oxalate hydrates. II. The dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of dissolution of calcium oxalate calculi with calcium-chelating irrigating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dissolution of calcium oxalate kidney stones. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Aqueous Solubility of Calcium Mesoxalate Trihydrate and Calcium Oxalate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Solubility Profiles of Two Key Calcium Salts
In the realm of pharmaceutical research and development, understanding the solubility of active pharmaceutical ingredients (APIs) and their related salt forms is paramount. This guide provides a detailed comparison of the aqueous solubility of two calcium salts: calcium mesoxalate trihydrate and the more commonly studied calcium oxalate (B1200264). While both are sparingly soluble in water, their distinct molecular structures impart differences in their dissolution behavior, a critical factor influencing bioavailability and formulation strategies.
Executive Summary
Data Presentation: A Side-by-Side Look at Solubility
The following table summarizes the available aqueous solubility data for this compound and various forms of calcium oxalate. It is important to note the limited quantitative data for this compound.
| Compound | Form | Solvent | Temperature (°C) | Solubility | Solubility Product (Ksp) |
| Calcium Mesoxalate | Trihydrate | Water | Not Specified | < 0.1 mg/mL (practically insoluble)[1] | Not Found |
| Calcium Oxalate | Monohydrate | Water | 25 | Not Specified | 2.57 x 10⁻⁹ mol²/L²[2] |
| Dihydrate | Water | 0 | 1.25 times more soluble than monohydrate[2] | Not Found | |
| Trihydrate | Water | 0 | 1.25 times more soluble than dihydrate[2] | Not Found |
Note: The solubility of calcium oxalate hydrates is known to increase with the degree of hydration[2].
Understanding the Structural Differences
The difference in solubility can be attributed to the distinct anionic structures of mesoxalate and oxalate. Mesoxalic acid is a dicarboxylic acid that also contains a ketone group, while oxalic acid is the simplest dicarboxylic acid. This structural variance influences the crystal lattice energy and the interaction of the ions with water molecules, ultimately affecting solubility.
Experimental Protocol: A Framework for Direct Comparison
To provide a definitive quantitative comparison, a standardized experimental protocol should be employed. The following details a robust methodology for determining the aqueous solubility of both this compound and calcium oxalate.
Objective: To determine and compare the equilibrium solubility of this compound and calcium oxalate trihydrate in water at a controlled temperature.
Materials:
-
This compound (pure, crystalline)
-
Calcium Oxalate Trihydrate (pure, crystalline)
-
Deionized Water (Type I)
-
Constant temperature shaker bath or incubator
-
Calibrated pH meter
-
Analytical balance
-
Filtration apparatus with 0.22 µm membrane filters
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium ion concentration determination.
-
Ion-selective electrode (ISE) for calcium (optional)
Procedure (Shake-Flask Method):
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid calcium salt (either this compound or calcium oxalate trihydrate) to separate flasks containing a known volume of deionized water. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.
-
Seal the flasks to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the suspensions at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the suspensions to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a 0.22 µm membrane filter to remove all undissolved solids. This step is critical to prevent artificially high solubility readings.
-
-
Analysis of Calcium Ion Concentration:
-
Accurately dilute the filtered saturated solution with an appropriate matrix (e.g., dilute nitric acid for ICP-OES/AAS).
-
Determine the concentration of calcium ions in the diluted solution using a calibrated ICP-OES or AAS instrument. Alternatively, a calibrated calcium ion-selective electrode can be used.
-
-
Data Calculation and Reporting:
-
Calculate the molar solubility (S) of the calcium salt from the measured calcium ion concentration, taking into account any dilutions.
-
If desired, the solubility product constant (Ksp) can be calculated from the molar solubility. For a 1:1 salt like calcium oxalate or calcium mesoxalate, Ksp = S².
-
The experiment should be performed in triplicate for each compound to ensure reproducibility.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility for sparingly soluble calcium salts.
Caption: Workflow for determining the solubility of sparingly soluble calcium salts.
Conclusion
While definitive, directly comparative solubility data for this compound and calcium oxalate is scarce, the available information strongly suggests that this compound is significantly less soluble in water. For researchers and drug development professionals, this implies that formulations involving calcium mesoxalate would require more advanced solubilization techniques compared to those with calcium oxalate. The provided experimental protocol offers a standardized approach to generate the necessary comparative data to inform formulation development and predict in vivo behavior. The inherent low solubility of both compounds underscores the importance of precise and reproducible experimental determination of this critical physicochemical property.
References
Comparative Analysis of Calcium Bioavailability: Calcium Mesoxalate Trihydrate vs. Calcium Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of two calcium compounds: calcium citrate (B86180) and calcium mesoxalate trihydrate. While calcium citrate is a widely studied and commonly used calcium supplement, data on the bioavailability of this compound is not available in published scientific literature. This comparison, therefore, relies on established data for calcium citrate and inferences on the properties of this compound based on the known characteristics of the closely related compound, calcium oxalate (B1200264).
Executive Summary
A thorough review of scientific literature reveals no direct experimental data comparing the bioavailability of this compound and calcium citrate. Furthermore, there is no evidence to suggest that this compound is utilized as a nutritional supplement; it is primarily available as a chemical reagent for laboratory use.[1] In contrast, calcium citrate is a well-established calcium supplement with proven bioavailability.[2][3][4][5][6][7]
The likely bioavailability of this compound is inferred to be extremely low due to its relationship with calcium oxalate, a compound known for its poor solubility and its role as the primary component of the most common type of kidney stones.[8][9][10] The formation of insoluble calcium oxalate in the intestine is a known inhibitor of calcium absorption.[11][12][13]
This guide will proceed by presenting the known data for calcium citrate and contrasting it with the inferred properties of this compound, supported by data on calcium oxalate.
Data Presentation: Physicochemical Properties and Bioavailability
| Property | This compound | Calcium Citrate | References |
| Chemical Formula | C3H2CaO6·3H2O | Ca3(C6H5O7)2 | [1],[6] |
| Molecular Weight | 174.12 g/mol (anhydrous) | 498.44 g/mol | [1],[6] |
| Elemental Calcium | ~23% | ~24% | [2],[6] |
| Solubility in Water | Data not available (Inferred to be very low based on calcium oxalate) | Sparingly soluble (0.95 g/L at 25°C) | [2],[3],[14],[9] |
| Bioavailability | Data not available (Inferred to be very low) | Established and considered good; ~22-27% better absorbed than calcium carbonate. | [15],[4],[5] |
| Use as Supplement | No evidence of use. Marketed for research/industrial use only. | Widely used in dietary supplements. | [2],[1], |
Intestinal Calcium Absorption Pathways
Calcium absorption in the small intestine occurs via two primary pathways, which are influenced by calcium intake levels.[16][17][18][19][20]
-
Transcellular Pathway: This is an active, saturable process that predominates when calcium intake is low. It is dependent on vitamin D and involves the entry of calcium into the enterocyte, binding to calbindin for transport across the cell, and active extrusion into the bloodstream.[16][18][19][20]
-
Paracellular Pathway: This is a passive, non-saturable process that occurs when luminal calcium concentrations are high. Calcium moves between the intestinal cells through tight junctions.[16][17][18]
For any calcium salt to be absorbed, it must first be solubilized in the intestinal lumen to release free calcium ions. The very low inferred solubility of calcium mesoxalate would severely limit the availability of free calcium for either of these absorption pathways.
Caption: Mechanisms of intestinal calcium absorption.
Experimental Protocols for Bioavailability Assessment
Determining the bioavailability of a calcium source typically involves in vitro and/or in vivo experimental models.
In Vitro Dialyzability Assay
This method simulates gastrointestinal digestion to estimate the fraction of a calcium compound that becomes soluble and potentially available for absorption.
Methodology:
-
Sample Preparation: A precise amount of the calcium compound (e.g., calcium citrate) is added to a test tube.
-
Gastric Simulation: The sample is incubated in an acidic solution (e.g., 0.1N HCl) containing pepsin at 37°C in a shaking water bath to simulate stomach digestion.
-
Intestinal Simulation: The pH of the mixture is raised to ~7.0, and a solution containing pancreatin (B1164899) and bile salts is added. The mixture is then transferred to a dialysis bag with a specific molecular weight cutoff.
-
Dialysis: The sealed bag is placed in a buffer solution and incubated at 37°C for a set period (e.g., 2-4 hours) to simulate intestinal absorption.
-
Quantification: The calcium concentration in the dialysate (the solution outside the bag) is measured using methods like atomic absorption spectroscopy.
-
Calculation: Bioavailability is estimated as the percentage of dialyzed calcium relative to the total initial calcium in the sample.[21]
Caption: Workflow for in vitro calcium bioavailability testing.
Human Pharmacokinetic Study
This in vivo method directly measures the absorption of calcium into the bloodstream after oral administration.
Methodology:
-
Subject Recruitment: A cohort of healthy subjects (often postmenopausal women, a key demographic for calcium supplementation) is recruited.[15]
-
Study Design: A randomized, double-blind, crossover design is typically used. Each participant receives each calcium formulation and a placebo in a random order, separated by a washout period (e.g., 1 week).[15]
-
Standardization: Subjects follow a low-calcium diet before and during each study phase and fast overnight before administration of the supplement.
-
Administration: On the study day, a single dose of the calcium supplement (e.g., 500 mg elemental calcium) is administered with a standardized low-calcium meal.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 24 hours).
-
Urine Collection: Urine is often collected over a 24-hour period.
-
Analysis: Serum and urine are analyzed for total and/or ionized calcium concentrations.
-
Pharmacokinetic Parameters: Key parameters are calculated, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and the incremental area under the curve (iAUC), which represents the total absorbed calcium over a specific time period.[15]
Conclusion
Based on available scientific evidence, calcium citrate is a calcium source with well-documented, good bioavailability. In stark contrast, there is a complete absence of data supporting the use or bioavailability of this compound as a nutritional supplement. Inferences drawn from the chemical properties of calcium oxalate strongly suggest that this compound would be a very poorly bioavailable source of calcium. For researchers and professionals in drug development, calcium citrate remains a reliable and scientifically-supported option for calcium supplementation and fortification. The exploration of novel calcium compounds for supplementation should prioritize salts with high solubility in the physiological pH range of the small intestine.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Calcium citrate - Wikipedia [en.wikipedia.org]
- 3. Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. wbcil.com [wbcil.com]
- 7. Calcium bioavailability from calcium carbonate and calcium citrate. | Semantic Scholar [semanticscholar.org]
- 8. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. askthescientists.com [askthescientists.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. An Algorithm to Assess Calcium Bioavailability from Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An algorithm to assess calcium bioavailability from foods [agris.fao.org]
- 14. fao.org [fao.org]
- 15. Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Intestinal calcium absorption: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Validating Calcium Supplements: A Methodological Guide and Comparative Analysis of Standard Forms
To the esteemed scientific community: This guide addresses the validation of calcium supplements, with an initial focus on Calcium Mesoxalate Trihydrate. However, an extensive review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of empirical data regarding the bioavailability, absorption rates, and overall efficacy of this compound as a viable calcium supplement. The majority of related research pertains to Calcium Oxalate, a poorly soluble compound primarily associated with nephrolithiasis (kidney stone formation) and not suitable for supplementation.
Given this critical absence of data, a direct and scientifically rigorous comparison of this compound against established supplements is not possible at this time.
Therefore, this document serves a dual purpose:
-
To transparently report the current void in research for this compound.
-
To provide a comprehensive methodological framework for the evaluation of any novel calcium supplement, using the well-researched examples of Calcium Carbonate and Calcium Citrate (B86180).
We will detail the essential experimental protocols and present a comparative analysis of these common supplements, thereby establishing a benchmark for the data required to validate a new entity like this compound.
Comparative Analysis of Standard Calcium Supplements
To illustrate the required data for a comprehensive evaluation, the following tables summarize the known properties and performance of Calcium Carbonate and Calcium Citrate, two of the most common forms of calcium supplementation.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Calcium Carbonate | Calcium Citrate | Calcium Gluconate |
| Elemental Calcium (%) | ~40%[1] | ~21%[1] | ~9%[1] |
| Molecular Formula | CaCO₃ | Ca₃(C₆H₅O₇)₂ | C₁₂H₂₂CaO₁₄ |
| Solubility | Low, requires acid for dissolution[2] | Higher than carbonate, less pH-dependent[3][4] | High water solubility[5] |
| Bioavailability | Lower, best taken with food[1][3][4] | ~22-27% higher than carbonate[1][3] | Generally well-absorbed[5] |
| Common Side Effects | Constipation, bloating, gas[1] | Less likely to cause gastrointestinal upset[1] | Minimal gastrointestinal side effects |
Table 2: Summary of Bioavailability Data from Comparative Studies
| Study Parameter | Calcium Carbonate | Calcium Citrate | Finding |
| Absorption (Fasting) | Baseline | ~27% higher | Calcium citrate is better absorbed on an empty stomach.[1][3] |
| Absorption (With Meals) | Baseline | ~22% higher | The bioavailability advantage of calcium citrate is maintained when taken with food.[1][3] |
| Urinary Calcium Rise | Significant | Significantly higher (20-66%) | Indicates greater absorption of calcium from calcium citrate.[6] |
| PTH Suppression | Significant | Greater suppression (>50%) | Greater suppression of parathyroid hormone suggests more efficient calcium absorption.[4] |
Essential Experimental Protocols for Supplement Validation
The following are detailed methodologies for key experiments required to validate a calcium supplement.
In Vitro Dissolution Testing
This test assesses the extent and rate at which the calcium salt dissolves in a simulated gastric environment, which is a prerequisite for absorption.
Protocol: (Adapted from USP General Chapter <711> Dissolution & <2040> Disintegration and Dissolution of Dietary Supplements)[7][8]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate stomach acid.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure: a. Place one tablet/capsule of the supplement in each dissolution vessel. b. Begin paddle rotation. c. Withdraw aliquots (e.g., 5 mL) of the medium at specified time points (e.g., 15, 30, 45, 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples immediately. f. Analyze the concentration of dissolved calcium in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Acceptance Criteria (USP): Not less than 75% (Q) of the labeled amount of calcium is dissolved within 30-60 minutes, depending on the specific monograph.[7][8]
In Vitro Bioaccessibility and Caco-2 Cell Permeability Assay
This two-stage model first simulates human digestion to determine the fraction of calcium that becomes soluble (bioaccessible) and then uses a human intestinal cell line (Caco-2) to estimate absorption (bioavailability).
Protocol:
-
Simulated Digestion (Bioaccessibility): a. Oral Phase: Incubate the supplement with artificial saliva (containing α-amylase) at pH 6.8. b. Gastric Phase: Adjust pH to 2.0 with HCl and add pepsin. Incubate for 1-2 hours at 37°C with agitation. c. Intestinal Phase: Neutralize to pH 7.0 with sodium bicarbonate. Add bile salts and pancreatin. Incubate for 2 hours at 37°C. d. Centrifuge the final digestate. The calcium concentration in the supernatant represents the bioaccessible fraction.
-
Caco-2 Cell Permeability (Bioavailability): a. Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for ~21 days until they form a differentiated monolayer mimicking the intestinal epithelium. b. Apply the bioaccessible fraction (supernatant from digestion) to the apical (upper) side of the Caco-2 monolayer. c. Incubate for a set period (e.g., 2 hours). d. Collect samples from the basolateral (lower) chamber. e. Analyze the calcium concentration in the basolateral samples to determine the amount of calcium that has been transported across the cell layer.
In Vivo Calcium Absorption Study (Human Clinical Trial)
This is the gold standard for determining bioavailability, measuring the actual amount of calcium absorbed into the bloodstream in human subjects.
Protocol: (Based on dual-stable isotope or strontium tracer methods)
-
Subject Recruitment: Recruit a cohort of healthy volunteers, often with dietary calcium restrictions for a period before the study.
-
Tracer Administration: a. Administer the calcium supplement orally, co-administered with a known amount of a stable isotope tracer (e.g., ⁴⁴Ca) or a non-radioactive tracer like strontium.[9] b. Simultaneously or at a different time, an intravenous dose of another tracer (e.g., ⁴²Ca) is given to account for calcium distribution and excretion kinetics.
-
Sample Collection: Collect blood and/or urine samples at multiple time points over 24-48 hours.
-
Analysis: a. Measure the ratio of the oral to intravenous tracer in the collected samples using mass spectrometry. b. This ratio allows for the calculation of fractional calcium absorption (FCA), which represents the percentage of the ingested calcium that was absorbed.
-
Crossover Design: In a robust study, a crossover design is used where each subject consumes each of the different calcium supplements being tested (e.g., this compound, Calcium Carbonate, Calcium Citrate) with a "washout" period in between, allowing for direct intra-individual comparison.
Calcium Absorption Signaling Pathway
The absorption of calcium in the small intestine is a complex process involving both transcellular (active, saturable) and paracellular (passive, non-saturable) pathways. The active transport pathway is tightly regulated by Vitamin D.
Conclusion
While this compound is mentioned in some chemical databases as having potential use as a supplement, the absence of peer-reviewed studies on its dissolution, bioavailability, and safety precludes its validation for this purpose. The scientific community requires robust data from standardized protocols, such as those detailed above, before any new compound can be recommended for nutritional supplementation. The provided comparative data for Calcium Carbonate and Calcium Citrate highlight the level of evidence necessary for such an evaluation. Researchers interested in this compound should aim to generate data following these established methodologies.
References
- 1. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 2. Calcium Carbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coxtechnic.com [coxtechnic.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. <2040> DISINTEGRATION AND DISSOLUTION OF DIETARY SUPPLEMENTS [drugfuture.com]
- 8. uspbpep.com [uspbpep.com]
- 9. Simple test of intestinal calcium absorption measured by stable strontium - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Calcium Mesoxalate Trihydrate from Other Calcium Oxalates using FTIR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calcium oxalate (B1200264) crystals are of significant interest in various scientific disciplines, from materials science to medicine, due to their role in biomineralization and pathological conditions such as kidney stones. The three primary hydrated forms—calcium oxalate monohydrate (whewellite), calcium oxalate dihydrate (weddellite), and calcium oxalate trihydrate (caoxite, also referred to as calcium mesoxalate trihydrate)—exhibit distinct physical and chemical properties. Accurate identification of these forms is crucial for research and development. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and reliable method for differentiating these hydrates based on their unique vibrational spectra. This guide offers a comparative analysis of their FTIR spectra, supported by experimental data and protocols.
Comparative FTIR Spectral Data
The primary differences in the FTIR spectra of the three calcium oxalate hydrates arise from the varying number and bonding environments of the water molecules within their crystal lattices, as well as subtle shifts in the vibrational modes of the oxalate anion. The following table summarizes the key distinguishing FTIR absorption bands for each hydrate (B1144303).
| Vibrational Mode | Calcium Oxalate Monohydrate (COM) (cm⁻¹) | Calcium Oxalate Dihydrate (COD) (cm⁻¹) | Calcium Oxalate Trihydrate (COT) (cm⁻¹) | Key Distinguishing Features |
| O-H Stretching (ν) | ~3486, 3433, 3338, 3063[1] | Broad band ~3500-3000 | Broad band ~3500-3000 | COM exhibits a finer, more complex structure in this region with multiple distinct peaks, while COD and COT show very broad bands.[2] |
| C=O Asymmetric Stretching (νₐ) | ~1631[1] | ~1640-1650 | ~1624[2] | The C=O stretching frequency is slightly higher in COD compared to COM and COT. |
| C-O Symmetric Stretching (νₛ) | ~1321[1] | ~1328 | ~1327[2] | Minimal shift between the three hydrates, but often appears as a sharp peak. |
| O-C=O Bending (δ) | ~782[1] | ~780-785 | ~783[2] | While the peak position is similar, the shape and width can differ. In mixtures, this peak can be used for quantitative analysis.[3][4] |
Experimental Protocol
This section details a standard protocol for the preparation and FTIR analysis of calcium oxalate samples.
1. Sample Preparation:
-
For pure crystalline powders: The KBr pellet technique is commonly employed.
-
Thoroughly dry the calcium oxalate sample and spectroscopic grade Potassium Bromide (KBr) powder to remove any adsorbed water.
-
Mix a small amount of the sample (approximately 1-2 mg) with KBr powder (approximately 100-200 mg) in an agate mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
For single crystals: An FTIR microscope with a diamond anvil cell is ideal.
-
Place a single crystal of the calcium oxalate hydrate in the diamond anvil cell.
-
Apply gentle pressure to flatten the crystal and ensure good contact for transmission measurement.
-
2. FTIR Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Detector: A standard mid-IR detector such as Deuterated Triglycine Sulfate (DTGS) or a more sensitive Mercury Cadmium Telluride (MCT) detector.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
Background: Collect a background spectrum of the empty sample compartment (or the KBr pellet holder/diamond anvil cell) prior to sample analysis. This will be automatically subtracted from the sample spectrum.
3. Data Analysis:
-
Perform a baseline correction on the acquired spectrum to ensure a flat baseline.
-
Identify the peak positions (wavenumbers) of the absorption bands.
-
Compare the obtained peak positions with the reference data in the table above to identify the specific hydrate form. Pay close attention to the O-H stretching region and the position of the C=O asymmetric stretching band.
Visualizing the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the three calcium oxalate hydrates using FTIR spectroscopy.
Caption: Workflow for differentiating calcium oxalate hydrates using FTIR.
References
Comparative Guide to Analytical Methods for the Quantification of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Calcium mesoxalate trihydrate. Given the limited availability of cross-validation studies for this specific analyte, this document outlines two robust analytical approaches, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, with proposed methodologies adapted from the analysis of structurally similar compounds. The performance data presented is representative of what can be expected for the analysis of small organic acids and would require validation for this compound.
Data Presentation: A Comparative Summary
The following table summarizes the anticipated performance characteristics of the proposed HPLC and UV-Vis Spectrophotometric methods for the quantification of this compound.
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry (Direct) |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Linearity (R²) (Typical) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) (Typical) | 0.1 - 1 µg/mL | 1 - 5 µg/mL |
| Limit of Quantitation (LOQ) (Typical) | 0.5 - 5 µg/mL | 5 - 15 µg/mL |
| Accuracy (Recovery %) (Typical) | 98 - 102% | 95 - 105% |
| Precision (RSD %) (Typical) | < 2% | < 5% |
| Specificity | High (due to chromatographic separation) | Moderate (potential for interference from other UV-absorbing compounds) |
| Throughput | Moderate | High |
| Instrumentation Cost | High | Low |
| Solvent Consumption | High | Low |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This proposed method is adapted from established HPLC methods for the analysis of α-keto acids.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A common starting gradient could be 95:5 (A:B) for 5 minutes, followed by a linear gradient to 50:50 (A:B) over 15 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in ultrapure water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in ultrapure water to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the UV absorbance of α-keto acids)
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards and samples into the HPLC system. Identify the peak corresponding to mesoxalate based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Method 2: UV-Vis Spectrophotometry (Direct Measurement)
This proposed method is based on the inherent UV absorbance of the keto-acid functional group in mesoxalic acid.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in ultrapure water. From this stock, prepare a series of calibration standards with concentrations ranging from 5 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in ultrapure water to achieve a concentration within the calibration range.
-
Wavelength Scan: Perform a UV-Vis scan (200-400 nm) of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). For α-keto acids, this is typically in the range of 200-220 nm and a weaker absorption around 300-340 nm.[1]
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use ultrapure water as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
-
Analysis: Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards. Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.
Mandatory Visualization: Cross-Validation Workflow
A cross-validation of analytical methods is crucial to ensure the reliability and interchangeability of results. The following diagram illustrates a logical workflow for the cross-validation of the proposed HPLC and UV-Vis spectrophotometric methods.
Caption: Workflow for cross-validation of analytical methods.
Comparison and Recommendations
-
HPLC with UV Detection offers superior specificity due to the chromatographic separation of the analyte from other components in the sample matrix. This makes it the preferred method for complex samples where interfering substances may be present. While it has a higher initial instrument cost and greater solvent consumption, its high accuracy and precision make it the gold standard for quantitative analysis in pharmaceutical development.
-
UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective technique. It is well-suited for the analysis of relatively pure samples where the concentration of this compound is the primary contributor to the UV absorbance at the chosen wavelength. However, its lower specificity means it is more susceptible to interference from other UV-absorbing compounds, which could lead to inaccurate results in complex matrices.
For drug development and quality control applications where accuracy and specificity are paramount, the HPLC method is recommended . For rapid screening of a large number of relatively pure samples, the UV-Vis spectrophotometric method can be a valuable and efficient tool. It is imperative that whichever method is chosen, it is fully validated for its intended purpose according to the guidelines of the International Council for Harmonisation (ICH) to ensure the reliability of the generated data. The cross-validation workflow presented provides a framework for demonstrating the equivalence of the two methods, which can be beneficial for transferring methods between laboratories or for selecting the most appropriate method based on the specific analytical need.
References
A Comparative Guide to the Thermal Analysis of Common Calcium Salts
For researchers, scientists, and professionals in drug development, understanding the thermal properties of calcium salts is crucial for applications ranging from materials science to pharmaceutical formulation. This guide provides a comparative thermal analysis of various common calcium salts using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed protocols.
Comparative Thermal Decomposition Data
The thermal behavior of calcium salts varies significantly, influencing their suitability for different applications. The following table summarizes the key thermal decomposition events for several common calcium salts under an inert atmosphere (unless otherwise specified).
| Calcium Salt | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | DSC Event |
| Calcium Acetate | Dehydration | ~150 - 240 | ~5% (variable) | Endothermic |
| Decomposition to CaCO₃ | ~300 - 450 | Varies | Endothermic | |
| Decomposition of CaCO₃ to CaO | ~600 - 800 | Varies | Endothermic | |
| Calcium Carbonate | Decomposition to CaO | ~600 - 850 | ~44% | Endothermic |
| Calcium Chloride | Dehydration (multiple steps) | ~25 - 200 | Varies with hydrate (B1144303) form | Endothermic |
| Calcium Citrate | Dehydration (multiple steps) | ~35 - 155 | ~8.2% (tetrahydrate) | Endothermic |
| Decomposition to CaCO₃ | ~420 - 500 | ~38.9% | Exothermic | |
| Decomposition of CaCO₃ to CaO | ~675 - 730 | - | Endothermic | |
| Calcium Lactate | Dehydration | ~200 - 400 | Varies with hydrate form | Endothermic |
| Decomposition to CaCO₃ | ~600 - 800 | Varies | Endothermic | |
| Calcium Oxalate | Dehydration (CaC₂O₄·H₂O → CaC₂O₄) | ~100 - 200 | ~12.3% | Endothermic |
| Decomposition to CaCO₃ (CaC₂O₄ → CaCO₃ + CO) | ~400 - 500 | ~19.2% | Endothermic | |
| Decomposition to CaO (CaCO₃ → CaO + CO₂) | ~600 - 800 | ~30.1% | Endothermic | |
| Calcium Phosphate | Dehydroxylation/Decomposition | >300 (gradual) | Slow, continuous | - |
| Calcium Sulfate | Dehydration (CaSO₄·2H₂O → CaSO₄·½H₂O) | ~100 - 300 | ~15.6% | Endothermic |
| Dehydration (CaSO₄·½H₂O → CaSO₄) | ~100 - 300 | ~5.2% | Endothermic | |
| Phase Transition (Anhydrite forms) | ~340 | - | Exothermic |
Experimental Protocols
The following are generalized methodologies for conducting TGA and DSC analyses on calcium salts, based on common practices in the field.[1][2][3]
Thermogravimetric Analysis (TGA)
-
Instrument : A calibrated thermogravimetric analyzer.
-
Sample Preparation : Accurately weigh 5-10 mg of the calcium salt into an appropriate crucible (e.g., alumina, platinum). Ensure the sample is evenly distributed at the bottom of the crucible to maximize surface area.[2]
-
Atmosphere : Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative reactions.[2][4] For studying oxidative stability, air can be used.[2]
-
Temperature Program :
-
Equilibrate at a starting temperature, typically ambient (e.g., 25-30 °C).
-
Heat the sample at a constant rate, commonly 10 °C/min or 20 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).[2][5][6] Slower heating rates can improve the resolution of overlapping weight loss events.[2]
-
-
Data Collection : Continuously record the sample mass as a function of temperature. The data is often presented as a percentage of the initial mass.
Differential Scanning Calorimetry (DSC)
-
Instrument : A calibrated differential scanning calorimeter.[1]
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to contain any evolved gases and prevent contamination.[1] An empty, sealed aluminum pan is used as the reference.[1]
-
Atmosphere : Maintain an inert atmosphere, typically with nitrogen, at a flow rate of 20-50 mL/min.[1]
-
Temperature Program (Heat-Cool-Heat Cycle) :
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a desired upper limit at a heating rate of 10 °C/min.[1]
-
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).[1]
-
A second heating run is often performed to investigate any changes in the material's thermal properties after the initial heating and cooling cycle.[1]
-
-
Data Collection : Record the differential heat flow between the sample and the reference as a function of temperature.
Logical Workflow for Calcium Salt Selection
The selection of a calcium salt for a specific application often depends on its thermal stability and decomposition profile. The following diagram illustrates a logical workflow for selecting a calcium salt based on desired thermal properties.
Caption: Workflow for selecting a calcium salt based on thermal properties.
References
A Researcher's Guide to Benchmarking Calcium Sources: A Comparative Framework for Evaluating Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the selection of an appropriate calcium source is a critical decision that can influence the efficacy, bioavailability, and overall performance of a therapeutic agent. While numerous commercial calcium sources are readily available, emerging compounds such as Calcium mesoxalate trihydrate present new opportunities. This guide provides a comprehensive framework for benchmarking the performance of this compound against established commercial calcium sources.
Due to a lack of direct comparative studies in publicly available literature, this guide focuses on establishing a robust experimental framework for researchers to generate their own comparative data. The methodologies outlined herein are based on established protocols for evaluating the key performance indicators of calcium sources.
Comparative Performance Metrics
The performance of a calcium source in a pharmaceutical context is primarily determined by its bioavailability, solubility, and its influence on cellular processes. The following table provides a structured format for researchers to populate with their experimental data when comparing this compound to other commercial calcium sources.
Table 1: Comparative Analysis of Calcium Sources
| Parameter | This compound | Commercial Source A (e.g., Calcium Carbonate) | Commercial Source B (e.g., Calcium Citrate) | Commercial Source C (e.g., Calcium Phosphate) |
| Chemical Formula | C₃H₂CaO₆·3H₂O | CaCO₃ | Ca₃(C₆H₅O₇)₂ | Ca₃(PO₄)₂ |
| Molecular Weight | 228.17 g/mol | 100.09 g/mol | 498.44 g/mol | 310.18 g/mol |
| Elemental Calcium (%) | [Insert Experimental Data] | ~40% | ~21% | ~39% |
| Aqueous Solubility (mg/L) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| In Vitro Bioaccessibility (%) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| In Vitro Bioavailability (Caco-2 Cell Uptake, %) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Effect on [Ca²⁺]ᵢ Signaling (Fold Change) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
To ensure accurate and reproducible results, the following detailed methodologies are recommended for the key experiments cited in the comparative table.
Determination of Aqueous Solubility
Objective: To quantify the solubility of each calcium source in an aqueous solution, simulating physiological conditions.
Methodology:
-
Prepare a saturated solution of each calcium source by adding an excess amount of the compound to deionized water.
-
Stir the solutions at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solutions through a 0.22 µm filter to remove any undissolved particles.
-
Analyze the filtrate for calcium concentration using methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Express the solubility in mg/L.
In Vitro Bioaccessibility Assay
Objective: To simulate the gastrointestinal digestion process and determine the fraction of calcium that is rendered soluble and available for absorption.[1][2]
Methodology:
-
Simulated Gastric Digestion:
-
Incubate a known amount of each calcium source in a simulated gastric fluid (SGF) containing pepsin at pH 2.0 and 37°C for 2 hours.
-
-
Simulated Intestinal Digestion:
-
Neutralize the gastric digestate and add a simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts.
-
Adjust the pH to 7.0 and incubate at 37°C for 2 hours.
-
-
Quantification:
-
Centrifuge the final digestate and filter the supernatant.
-
Measure the calcium concentration in the soluble fraction using AAS or ICP-OES.
-
Bioaccessibility (%) = (Soluble Calcium after Digestion / Total Calcium in Sample) x 100.
-
In Vitro Bioavailability (Caco-2 Cell Model)
Objective: To assess the transport of calcium across a human intestinal cell monolayer, providing an estimation of bioavailability.[1][3][4]
Methodology:
-
Cell Culture:
-
Calcium Transport Assay:
-
Apply the soluble fraction obtained from the in vitro bioaccessibility assay to the apical side of the Caco-2 cell monolayer.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 2 hours).[1]
-
Collect the medium from the basolateral side and measure the calcium concentration.
-
-
Calculation:
-
Calcium Transport (%) = (Calcium in Basolateral Medium / Initial Calcium in Apical Medium) x 100.
-
Visualizing Key Pathways and Workflows
Calcium Signaling Pathway
Calcium ions are crucial second messengers in a multitude of cellular signaling cascades. An increase in intracellular calcium concentration ([Ca²⁺]ᵢ) can be initiated by the release of calcium from intracellular stores like the endoplasmic reticulum (ER) or by the influx of extracellular calcium through plasma membrane channels. This elevation in [Ca²⁺]ᵢ activates a host of downstream effectors, including protein kinases, phosphatases, and transcription factors, which in turn regulate diverse cellular processes.[5][6][7][8]
References
- 1. An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder – ScienceOpen [scienceopen.com]
- 2. examine.com [examine.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cusabio.com [cusabio.com]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
Unraveling Crystal Formation: A Comparative Guide to Kinetic Models of Calcium Salt Precipitation
For researchers, scientists, and drug development professionals, understanding and controlling the precipitation of sparingly soluble calcium salts is a critical aspect of various applications, from preventing pathological crystallization in pharmaceuticals to managing industrial scaling. This guide provides a comparative analysis of a key kinetic model for calcium salt precipitation, using calcium oxalate (B1200264) trihydrate as a primary analogue for calcium mesoxalate trihydrate, and contrasts it with an alternative model for calcium carbonate precipitation. Detailed experimental protocols for model validation are also presented.
Due to a lack of specific kinetic models for this compound in the available scientific literature, this guide focuses on the well-studied analogue, calcium oxalate trihydrate. The precipitation kinetics of this compound are effectively described by a Spiral Dislocation Growth model . For a comparative perspective, this guide also examines the Surface Nucleation and Growth model that characterizes the precipitation of calcium carbonate.
Comparative Analysis of Kinetic Models
The performance and underlying assumptions of these two models differ significantly, providing researchers with different frameworks for understanding and predicting crystal growth.
| Parameter | Spiral Dislocation Growth (Calcium Oxalate Trihydrate) | Surface Nucleation and Growth (Calcium Carbonate) |
| Rate-Determining Step | Integration of growth units at screw dislocation sites on the crystal surface. | Formation of stable two-dimensional nuclei on the crystal surface. |
| Rate Law | Rate ∝ (σ)^2, where σ is the relative supersaturation.[1] | Complex, involving nucleation rate (J) and growth rate (G). J is exponentially dependent on supersaturation. |
| Growth Order (g) | 2[1] | Varies (typically between 1 and 2 for growth). |
| Rate Constant (k) | Specific to the system (e.g., temperature, ionic strength). Quantitative value not explicitly found in search results. | Dependent on surface energy, temperature, and hydrodynamics. For example, a nucleation rate of approximately 4 x 10^15 m^-3 s^-1 has been reported for a specific calcium carbonate system.[2] |
| Activation Energy (Ea) | For the related dehydration of calcium oxalate trihydrate, activation energies of 68 and 81 kJ·mol⁻¹ have been reported for the two dehydration steps.[3] | Dependent on the specific nucleation and growth pathways. |
| Pre-exponential Factor (A) | Related to the frequency of molecular collisions at the growth site. Quantitative value not explicitly found in search results. | Influenced by factors like the number of available nucleation sites. |
| Applicability | Best describes crystal growth at low to moderate supersaturation where growth is dominated by existing dislocations. | Applicable to systems where new nuclei formation on the crystal surface is the primary growth mechanism, often at higher supersaturations. |
Experimental Protocols for Kinetic Model Validation
Accurate validation of these kinetic models requires precise control over experimental conditions. The Constant Composition Method is a robust technique for studying the crystallization of sparingly soluble salts by maintaining a constant level of supersaturation.
Experimental Protocol: Constant Composition Method
This method involves the controlled addition of reactant solutions to a crystallizer to maintain the activities of the lattice ions at a constant level, thus ensuring a steady supersaturation.
1. Materials and Apparatus:
-
Crystallization reactor (thermostated glass vessel)
-
pH electrode and controller
-
Potentiostat with ion-selective electrodes (e.g., calcium-selective electrode)
-
Autotitrator/burettes for reactant addition
-
Stirrer (magnetic or overhead)
-
Source of purified nitrogen or argon
-
Reactant solutions (e.g., calcium chloride and sodium mesoxalate of known concentrations)
-
Seed crystals of this compound (if studying seeded growth)
-
Background electrolyte solution (e.g., potassium chloride or sodium chloride to maintain constant ionic strength)
2. Procedure:
-
Preparation of Supersaturated Solution: Prepare a metastable supersaturated solution of calcium mesoxalate in the thermostated reactor by adding known volumes of calcium chloride and sodium mesoxalate solutions to the background electrolyte. The initial concentrations should be below the critical supersaturation for spontaneous nucleation if studying seeded growth.
-
System Equilibration: Equilibrate the system by stirring at a constant rate and bubbling nitrogen or argon through the solution to exclude atmospheric carbon dioxide. Allow the temperature and pH to stabilize.
-
Initiation of Crystallization:
-
Unseeded Growth: Induce precipitation by increasing the supersaturation to the desired level.
-
Seeded Growth: Introduce a known mass of well-characterized seed crystals into the metastable solution.
-
-
Maintaining Constant Composition: As precipitation occurs, the concentrations of calcium and mesoxalate ions in the solution will decrease. The potentiostat, connected to the ion-selective electrodes, detects this change and signals the autotitrator to add the reactant solutions from the burettes to maintain the ion activities at the pre-set level. The pH is similarly maintained constant by the controlled addition of an acid or base.
-
Data Acquisition: Record the volume of titrants added as a function of time. This rate of addition is directly proportional to the rate of crystallization.
-
Sample Analysis: At the end of the experiment, collect the crystals by filtration, wash them with a saturated solution of calcium mesoxalate, and then with a solvent like ethanol, and dry them. Characterize the crystals using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Scanning Electron Microscopy (SEM) to observe the morphology.
7. Data Analysis:
-
Calculate the rate of precipitation from the rate of addition of the titrants.
-
Determine the relative supersaturation (σ) from the activities of the calcium and mesoxalate ions in the solution.
-
Plot the rate of precipitation against the corresponding supersaturation level to determine the order of the growth reaction and the rate constant, thereby validating the proposed kinetic model.
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and experimental flows in the validation of a kinetic model for calcium salt precipitation.
Caption: Experimental workflow for kinetic model validation.
Caption: Simplified pathways for crystal growth models.
References
- 1. The kinetics of crystallization of calcium oxalate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Crystallization Kinetics and Size Distribution Parameters of Agglomerated Calcium Carbonate Nanoparticles during the Carbonation of a Suspension of Lime [scirp.org]
- 3. researchgate.net [researchgate.net]
Inter-laboratory comparison of Calcium mesoxalate trihydrate characterization
A Comparative Guide to the Characterization of Calcium Mesoxalate Trihydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of pharmaceutical ingredients is paramount. This compound (CaC₂O₄·3H₂O), also known as caoxite, is a crystalline compound whose characterization is crucial for quality control and formulation development. This guide provides a comparative analysis of its characterization based on data from various scientific studies, offering insights into the consistency of its measured properties across different laboratories.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis is fundamental in characterizing the hydration states and thermal stability of this compound. The dehydration process typically occurs in distinct steps.
Summary of Thermal Decomposition Data
| Parameter | Reported Value Range | Technique | Reference |
| First Dehydration Step (loss of ~2 H₂O) | 70 - 110 °C | DSC/TGA | [1][2] |
| Second Dehydration Step (loss of ~1 H₂O) | 130 - 170 °C | DSC/TGA | [1][2] |
| Activation Energy (Trihydrate → Monohydrate) | ~68 kJ mol⁻¹ | DSC/TG | [3] |
| Activation Energy (Monohydrate → Anhydride) | ~81 kJ mol⁻¹ | DSC/TG | [3] |
| Activation Energy (Anhydrous Decomposition) | ~180 kJ mol⁻¹ | TG | [3] |
Note: The exact temperatures can vary depending on factors like heating rate and atmospheric conditions.
Experimental Protocol: Thermal Analysis (TGA/DSC)
A common methodology for the thermal analysis of this compound involves the following steps:
-
Instrument Calibration: The thermogravimetric analyzer and differential scanning calorimeter are calibrated using standard reference materials (e.g., Indium, Zinc).[1]
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in an open sample pan, often made of aluminum.[1]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like dry nitrogen, with a constant flow rate (e.g., 50 cm³/min).[1][4]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 to 300 °C for dehydration studies).[2]
-
Data Analysis: The weight loss as a function of temperature (TGA curve) and the heat flow into or out of the sample (DSC curve) are recorded and analyzed to determine the temperatures of thermal events and the associated energy changes.[1][3]
Crystallographic Analysis: X-ray Diffraction (XRD)
X-ray diffraction is an essential technique for identifying the crystalline phase of this compound and distinguishing it from other hydrates like the monohydrate (whewellite) and dihydrate (weddellite).[5][6]
Summary of X-ray Diffraction Findings
Multiple studies confirm that this compound can be unambiguously identified by its unique powder X-ray diffraction pattern.[5][7] The technique is also used to monitor the transformation of the unstable trihydrate form into more stable hydrates.[8][9] Quantitative analysis of mixtures of the different calcium oxalate (B1200264) hydrates can be achieved by comparing the relative intensities of their characteristic diffraction peaks.[6]
Experimental Protocol: X-ray Powder Diffraction (XRPD)
A typical experimental setup for the XRPD analysis of this compound is as follows:
-
Sample Preparation: The crystalline powder is gently ground to a fine, uniform consistency and mounted on a sample holder.
-
Instrumentation: A powder diffractometer equipped with a goniometer and a suitable X-ray source (e.g., Cu Kα radiation) is used.
-
Data Collection: The sample is scanned over a specific range of scattering angles (2θ), for instance, from 10° to 45°, with a defined step size and scan speed.[1]
-
Phase Identification: The resulting diffraction pattern is compared with reference patterns from crystallographic databases to identify the crystalline phases present in the sample.
Morphological Analysis: Scanning Electron Microscopy (SEM)
Scanning electron microscopy provides valuable information about the crystal morphology, size, and surface features of this compound.
Summary of Morphological Observations
Studies have consistently described the morphology of this compound crystals as plate-like or prismatic.[2] This distinct shape helps in differentiating it from the bipyramidal crystals of the dihydrate and the dendritic or boat-shaped crystals of the monohydrate.[2] SEM is also utilized to observe changes in crystal morphology during processes like dehydration.[2]
Experimental Protocol: Scanning Electron Microscopy (SEM)
The general procedure for obtaining SEM images of this compound crystals includes:
-
Sample Mounting: A small amount of the crystal powder is mounted on an SEM stub using conductive adhesive tape.
-
Coating: To prevent charging effects and improve image quality, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.
-
Imaging: The sample is introduced into the SEM chamber, and a focused beam of electrons is scanned across the surface. The signals produced (e.g., secondary electrons) are detected to form an image.
-
Analysis: The resulting micrographs are analyzed to determine the crystal habit, size distribution, and surface topography.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. h-and-m-analytical.com [h-and-m-analytical.com]
- 5. air.unimi.it [air.unimi.it]
- 6. [Preparation and analysis by x-ray diffraction of three crystalline forms of calcium oxalate in a mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Calcium Oxalate Hydrates and the Transformation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative analysis of the crystal morphology of different calcium oxalate hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the different calcium oxalate (B1200264) (CaOx) hydrates, focusing on their crystal morphology, formation, and characterization. Understanding the distinct crystalline forms of calcium oxalate—monohydrate (COM), dihydrate (COD), and trihydrate (COT)—is crucial for research into biomineralization, particularly in the context of kidney stone formation and the development of therapeutic interventions.
Overview of Calcium Oxalate Hydrates
Calcium oxalate crystals are the primary component of the most common type of kidney stones.[1] They exist in three main hydrated forms, each with a unique crystal structure and morphology. The formation and transformation of these hydrates are influenced by a variety of physicochemical factors. COM is the most thermodynamically stable form and is most commonly found in clinical calculi, while COD is more frequently observed in urine.[1] COT is the most hydrated and least stable form, often considered a precursor to COM and COD.
Comparative Crystal Properties
The distinct properties of each calcium oxalate hydrate (B1144303) are summarized in the table below, offering a clear comparison of their key characteristics.
| Property | Calcium Oxalate Monohydrate (COM) | Calcium Oxalate Dihydrate (COD) | Calcium Oxalate Trihydrate (COT) |
| Common Name | Whewellite | Weddellite | Caoxite |
| Crystal System | Monoclinic | Tetragonal | Triclinic |
| Typical Morphology | Dumbbells, spindles, ovals, prismatic, hexagonal, dendrites[2][3] | Bipyramidal (envelope-like), octahedral, dodecahedral[2][4] | Needle-like, prismatic[2][4] |
| Stability | Thermodynamically stable[1] | Metastable, more soluble than COM[5] | Highly unstable, readily transforms to COM or COD[4] |
| Clinical Significance | Most common crystalline phase in kidney stones[1] | Commonly found in urine, can transform to COM[1] | Rarely found in kidney stones, may act as a precursor[5] |
Factors Influencing Crystal Morphology
The morphology of calcium oxalate crystals is not solely dependent on their hydration state but is also significantly influenced by the conditions of their formation. Understanding these factors is critical for controlling crystallization in experimental settings and for elucidating the mechanisms of stone formation in vivo.
Key Influencing Factors:
-
Supersaturation: The level of supersaturation of calcium and oxalate ions is a primary determinant of crystal formation, size, and aggregation. Higher supersaturation levels tend to produce larger and more aggregated crystals.[6]
-
pH: The acidity or alkalinity of the solution affects the stability and transformation of the different hydrate phases.
-
Temperature: Temperature can influence the hydration state of the resulting crystals.
-
Inhibitors and Promoters: The presence of various molecules, such as urinary proteins, citrate, and magnesium, can inhibit or promote crystal growth and aggregation, thereby altering crystal morphology.
dot
Caption: Factors influencing calcium oxalate crystal morphology.
Experimental Protocols
Reproducible experimental methods are essential for studying calcium oxalate crystallization. Below are generalized protocols for the synthesis and characterization of calcium oxalate hydrates.
Synthesis of Calcium Oxalate Hydrates
A common method for synthesizing calcium oxalate crystals in the laboratory involves the controlled mixing of solutions containing calcium and oxalate ions. The specific hydrate and morphology can be targeted by adjusting the reaction conditions.
General Protocol for COM Synthesis:
-
Solution Preparation: Prepare separate aqueous solutions of calcium chloride (e.g., 10 mM) and sodium oxalate (e.g., 10 mM).
-
Reaction: Add the sodium oxalate solution drop-wise to the calcium chloride solution at room temperature with constant stirring.
-
Incubation: Allow the resulting suspension to age for a specified period (e.g., 24 hours) to ensure complete crystallization.
-
Crystal Harvesting: Separate the crystals from the solution by filtration or centrifugation.
-
Washing: Wash the harvested crystals with deionized water and then with a solvent like methanol (B129727) to remove any residual soluble ions.[7]
-
Drying: Dry the crystals at a controlled temperature (e.g., 65°C).[7]
Note: The formation of COD can be favored by adjusting factors such as the calcium to oxalate ratio and the presence of certain additives.
dot
Caption: General experimental workflow for calcium oxalate crystal synthesis.
Characterization of Crystal Morphology and Structure
A multi-technique approach is typically employed to thoroughly characterize the synthesized calcium oxalate crystals.
Key Characterization Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal surface, revealing detailed morphological features such as shape, size, and aggregation.
-
X-ray Diffraction (XRD): Determines the crystalline phase of the material (COM, COD, or COT) by analyzing the diffraction pattern of X-rays interacting with the crystal lattice.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present in the sample, allowing for the differentiation of the hydrate forms based on their characteristic vibrational spectra. The peak around 780 cm⁻¹ is particularly useful for quantifying the COM/COD ratio.[5]
General Protocol for Characterization:
-
Sample Preparation: For SEM, a small amount of the dried crystal powder is mounted on a stub and sputter-coated with a conductive material (e.g., gold). For XRD and FTIR, the powder is typically analyzed directly.
-
SEM Analysis: The sample is imaged at various magnifications to observe the overall morphology and fine surface details.
-
XRD Analysis: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles to generate a diffractogram.
-
FTIR Analysis: The sample is placed in the path of an infrared beam, and the absorption of infrared radiation at different wavenumbers is measured to obtain a spectrum.
Quantitative Data on Crystal Morphology
The size and shape of calcium oxalate crystals can be quantified to provide objective data for comparative studies. The following table presents example data on how crystal morphology can be influenced by supersaturation levels in a urinary environment.
| Supersaturation (SS) Level | Predominant Crystal Type | Average Crystal Size (µm) | Observations |
| ~10 | COD | 15 - 20 | Small, similarly shaped crystals[6] |
| ~30 | COD | 15 - 20 | Significant increase in the number of crystals[6] |
| >50 | Mixed (COD and aggregates) | 50 - 100 | Larger crystals with varied shapes and multiple aggregates[6] |
Data adapted from a study on crystal formation in human urine.[6]
Conclusion
The different hydrates of calcium oxalate exhibit distinct crystal morphologies and stabilities that are highly dependent on the conditions of their formation. A thorough understanding of these differences, facilitated by controlled synthesis and comprehensive characterization, is paramount for advancing research in urolithiasis and developing effective preventative and therapeutic strategies. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. urofrance.org [urofrance.org]
- 2. The preparation of calcium oxalate dihydrate crystals | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calcium Phosphate and Calcium Mesoxalate Trihydrate in Bone Mineralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of calcium phosphate (B84403) and calcium mesoxalate trihydrate in bone mineralization models. The information presented is based on a comprehensive review of existing scientific literature.
Executive Summary
Extensive research has established various forms of calcium phosphate as the cornerstone of bone mineral, playing a critical role in bone formation and regeneration. They are widely utilized in clinical applications for bone defects due to their biocompatibility and osteoconductive, and in some cases, osteoinductive properties. In stark contrast, there is a significant lack of scientific evidence to support the use of This compound in promoting bone mineralization. In fact, the presence of calcium oxalate (B1200264) crystals in bone is associated with pathological conditions. This guide will delve into the available data for calcium phosphate and the conspicuous absence of supporting data for this compound in the context of bone health.
Calcium Phosphate: The Gold Standard in Bone Mineralization
Calcium phosphates are the primary inorganic components of natural bone and teeth.[1][2] Their excellent biocompatibility, bioactivity, and biodegradability have made them the subject of continuous research and development for biomedical applications.[1]
Efficacy in Bone Mineralization Models
Numerous in vitro and in vivo studies have demonstrated the efficacy of calcium phosphates in promoting bone regeneration. The release of calcium and phosphorus ions from these materials is known to regulate the activity of osteoblasts and osteoclasts, facilitating bone formation.[3] These ions stimulate the expression of key osteoblastic differentiation markers, including alkaline phosphatase (ALP), collagen type I (COL1), bone morphogenetic proteins (BMPs), osteopontin (B1167477) (OPN), osteocalcin (B1147995) (OCN), and Runt-related transcription factor 2 (RunX2).[3][4]
Different forms of calcium phosphate, such as hydroxyapatite (B223615) (HA) and tricalcium phosphate (TCP), exhibit varying properties regarding ion release, solubility, and mechanical strength, allowing for their use in diverse applications like coatings, cements, and scaffolds.[3] Biphasic calcium phosphate (BCP), a combination of HA and β-TCP, has been shown to enhance bone regeneration compared to single-phase calcium phosphates.[5]
| Parameter | Calcium Phosphate (General) | Hydroxyapatite (HA) | β-Tricalcium Phosphate (β-TCP) | Biphasic Calcium Phosphate (BCP) |
| Biocompatibility | Excellent | Excellent | Excellent | Excellent |
| Osteoconductivity | Yes | Yes | Yes | Yes |
| Osteoinductivity | Variable | Poor | Better than HA | Enhanced |
| Resorption Rate | Variable | Low | Higher than HA | Tailorable |
| Ion Release | Ca²⁺ and PO₄³⁻ | Slow | Faster than HA | Controlled |
Experimental Protocols
The evaluation of calcium phosphate's efficacy in bone mineralization typically involves a range of in vitro and in vivo models.
In Vitro Models:
-
Osteoblast Culture: Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) are cultured on calcium phosphate-based materials. Key markers of osteogenic differentiation are then assessed.
-
Alkaline Phosphatase (ALP) Activity Assay: An early marker of osteoblast differentiation.
-
Mineralization Assays: Alizarin Red S or von Kossa staining to visualize calcium deposition.
-
Gene Expression Analysis (qPCR): To quantify the expression of osteogenic marker genes (e.g., RUNX2, ALP, COL1A1, OCN).
-
Protein Analysis (Western Blot, ELISA): To quantify the production of osteogenic proteins.
-
-
Mesenchymal Stem Cell (MSC) Culture: MSCs are cultured on calcium phosphate materials in an osteogenic medium to assess the material's ability to induce osteogenic differentiation.
In Vivo Models:
-
Ectopic Bone Formation: Calcium phosphate scaffolds are implanted into a non-bony site (e.g., subcutaneously or intramuscularly) in animal models (e.g., rodents, rabbits) to evaluate their osteoinductive potential.
-
Orthotopic Defect Models: Critical-sized bone defects are created in animal models (e.g., calvarial defects, femoral defects) and filled with calcium phosphate materials to assess their bone regeneration capacity. Histological analysis and micro-computed tomography (μCT) are used to evaluate new bone formation.
Experimental Workflow for In Vitro Osteogenic Differentiation Assay
Caption: Workflow for assessing osteogenic potential of calcium phosphate in vitro.
Signaling Pathways
The interaction of calcium and phosphate ions with osteoprogenitor cells triggers a cascade of intracellular signaling events that lead to osteogenic differentiation. Extracellular calcium ions can enter the cell through voltage-gated calcium channels, leading to the activation of downstream pathways.[6]
One of the key pathways is the Ca²⁺/Calcineurin/NFAT signaling pathway. Increased intracellular Ca²⁺ activates calmodulin, which in turn activates calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and promote the transcription of osteogenic genes.[7] Additionally, calcium signaling can upregulate the expression of BMP-2, a potent osteoinductive growth factor.[6][8]
Calcium Signaling Pathway in Osteogenic Differentiation
Caption: Simplified overview of calcium-induced osteogenic signaling.
This compound: A Lack of Evidence and Potential Concerns
In contrast to the extensive body of research on calcium phosphate, there is a notable absence of studies evaluating the efficacy of this compound in bone mineralization models. Searches of scientific databases do not yield any evidence to suggest that this compound promotes bone formation.
Furthermore, the presence of calcium oxalate crystals in bone is documented as a pathological finding in conditions such as primary hyperoxaluria.[9][10] In these cases, the deposition of calcium oxalate crystals in the bone marrow can induce a foreign body reaction, leading to macrophage-mediated bone resorption and symptomatic bone disease.[9][10] While calcium oxalate monohydrate is the form typically identified in these pathologies, the fundamental components are the same.
Given the lack of any supporting evidence and the association of calcium oxalate with bone pathology, this compound is not considered a viable candidate for promoting bone mineralization.
Conclusion
The comparison between calcium phosphate and this compound in the context of bone mineralization is decidedly one-sided. Calcium phosphate is a well-established, biocompatible, and effective material for promoting bone formation, supported by a vast body of scientific literature. Conversely, there is no scientific evidence to support a similar role for this compound. Instead, the presence of its constituent ions in the form of calcium oxalate crystals in bone is linked to disease. For researchers, scientists, and drug development professionals, the focus for bone regeneration applications should remain firmly on calcium phosphate-based biomaterials.
References
- 1. Biomineralization of bone tissue: calcium phosphate-based inorganics in collagen fibrillar organic matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Bone Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive calcium phosphate materials and applications in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteogenic Differentiation of MSC through Calcium Signaling Activation: Transcriptomics and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium-oxalate-crystal-induced bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium oxalate deposition in growing bone: anatomical and radiological study in a case of primary oxalosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A critical review of the biological effects of different calcium supplements
A Comparative Guide to the Biological Effects of Common Calcium Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of the biological effects of various calcium supplements, focusing on their comparative performance backed by experimental data. The objective is to offer a comprehensive resource for understanding the nuances of different calcium formulations, from bioavailability to their impact on key physiological systems.
Comparative Analysis of Calcium Supplements: Bioavailability and Properties
The efficacy of a calcium supplement begins with its elemental calcium content and its bioavailability—the fraction of ingested calcium that is absorbed and utilized by the body.[1] Different calcium salts vary significantly in these aspects. Calcium carbonate and phosphate (B84403) offer the highest concentration of elemental calcium, while calcium citrate (B86180), lactate (B86563), and gluconate contain less.[2][3]
However, bioavailability is not solely dependent on elemental content. A meta-analysis found that calcium citrate absorption was 22% to 27% higher than calcium carbonate, regardless of whether it was taken with or without food.[4] The absorption of calcium carbonate is dependent on stomach acid, whereas calcium citrate's absorption is not, making it a potentially better option for individuals with low stomach acid.[3] For optimal absorption, doses should not exceed 500 mg at a time, irrespective of the preparation.[1][2]
| Calcium Salt | Elemental Calcium (%) | Relative Bioavailability & Key Characteristics | Common Side Effects |
| Calcium Carbonate | ~40%[2][3] | Absorption is dependent on stomach acid; best taken with meals.[1][3] It is the least expensive form.[1][3] | Constipation, bloating, and gas are more frequent with this form.[1][2] |
| Calcium Citrate | ~21%[2][3] | More easily absorbed than calcium carbonate (22-27% higher). Absorption is not dependent on gastric acid. | Less likely to cause gastrointestinal side effects.[3] |
| Calcium Phosphate | ~40%[2] | A major component of bone and teeth (as hydroxyapatite).[5] Provides both calcium and phosphorus.[5] | Nausea, vomiting, loss of appetite, weakness, and headaches at high doses.[5] |
| Calcium Lactate | ~13%[2] | Generally well-absorbed.[6][7] | Fewer gastrointestinal side effects. |
| Calcium Gluconate | ~9%[2] | Well-absorbed, comparable to other soluble salts.[6][7] | Fewer gastrointestinal side effects. |
Systemic Biological Effects and Clinical Outcomes
The choice of calcium supplement can have divergent effects on skeletal, cardiovascular, renal, and gastrointestinal systems.
Skeletal Health
Calcium is fundamental for bone health, and supplementation is widely used to prevent and treat osteoporosis.[8] Calcium supplementation works by reducing bone turnover and slowing the rate of bone loss.[9][10] This is partly achieved by suppressing the secretion of parathyroid hormone (PTH), a key regulator of bone resorption.[11][12] However, the overall efficacy in fracture prevention remains debated, with some meta-analyses showing only a modest 10% decrease in fracture risk.[9][10]
Cardiovascular System
A growing body of evidence suggests a potential link between calcium supplementation and adverse cardiovascular events. Multiple meta-analyses of randomized controlled trials have found that calcium supplements (with or without vitamin D) are associated with an increased risk of myocardial infarction and stroke.[9][10][13] One meta-analysis reported that calcium supplements increased the risk of cardiovascular disease by about 15% in healthy postmenopausal women.[14][15] The proposed mechanisms include effects on vascular calcification, blood coagulation, and calcium-sensing receptors.[9][10] Studies have shown that calcium supplement use is associated with a greater progression of abdominal aortic calcification.[16]
| Adverse Outcome | Supplement Type | Relative Risk (RR) / Finding | Population Studied |
| Myocardial Infarction | Calcium Supplements | ~30% increase in incidence (RR 1.27)[13] | Pooled analysis from 11 RCTs |
| Cardiovascular Disease (CVD) | Calcium Supplements | ~15% increase in risk (RR 1.15)[14][15] | Healthy postmenopausal women |
| Coronary Heart Disease (CHD) | Calcium Supplements | ~16% increase in risk (RR 1.16)[14][15] | Healthy postmenopausal women |
| Coronary Artery Calcification (CAC) | Calcium Supplements | Associated with increased risk for incident CAC (RR 1.22)[17] | Adults free of clinical CVD |
Renal System and Kidney Stone Formation
The relationship between calcium intake and kidney stone (nephrolithiasis) formation is complex. While high dietary calcium intake has been shown to be protective against kidney stones by binding to oxalate (B1200264) in the gut and preventing its absorption, supplemental calcium may increase the risk.[18][19] This risk is particularly noted when supplements are taken between meals, which may increase urinary calcium excretion without the beneficial effect on oxalate.[20] One large study on postmenopausal women found a 17% increased risk of kidney stone formation in the group receiving calcium carbonate and vitamin D.[20]
Gastrointestinal System and Gut Microbiome
Common side effects of calcium supplements are gastrointestinal, with calcium carbonate most frequently causing constipation and bloating.[2] Emerging research indicates that different calcium salts can also modulate the gut microbiome. An in vitro study using a simulated gut environment showed that calcium phosphate, citrate, and carbonate had distinct effects on microbial composition and metabolism.[21] For instance, calcium citrate was associated with higher acetate (B1210297) production, while calcium phosphate and carbonate enhanced lactate production.[21]
| Calcium Salt | Effect on Gut Microbiome (in vitro) | Metabolic Output (in vitro) |
| Calcium Phosphate | Higher abundance of Blautia at high pH; lower Bacteroides at all pH levels.[21] | Enhanced lactate production at medium and low pH.[21] |
| Calcium Citrate | pH-dependent decrease in Bacteroides abundance.[21] | Higher acetate production at low and high pH.[21] |
| Calcium Carbonate | pH-dependent decrease in Bacteroides abundance.[21] | Enhanced lactate production at low pH.[21] |
Key Signaling Pathways
Calcium's biological effects are mediated through complex signaling pathways, both systemic and intracellular.
Hormonal Regulation of Calcium Homeostasis
The body maintains tight control over calcium levels through the interplay of Parathyroid Hormone (PTH), Vitamin D, and Calcitonin. A decrease in serum calcium triggers the parathyroid glands to release PTH, which acts on bones to release calcium, on kidneys to increase reabsorption, and stimulates the activation of Vitamin D to enhance intestinal absorption.[22] Conversely, high calcium levels stimulate the release of calcitonin, which inhibits bone resorption and increases renal calcium excretion.[22]
References
- 1. Calcium Supplementation: Why, Which, and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 3. wearefeel.com [wearefeel.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Calcium phosphate: What is it and what are the risks? [medicalnewstoday.com]
- 6. Gastrointestinal absorption of calcium from milk and calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wbcil.com [wbcil.com]
- 8. The good, the bad, and the ugly of calcium supplementation: a review of calcium intake on human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. coxtechnic.com [coxtechnic.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. bmj.com [bmj.com]
- 14. Calcium Supplements and Risk of Cardiovascular Disease: A Meta-Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Supplements and Risk of Cardiovascular Disease: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in vascular calcification and bone mineral density in calcium supplement users from the Canadian Multi-center Osteoporosis Study (CaMOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. askthescientists.com [askthescientists.com]
- 19. Calcium intake and urinary stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium and Vitamin D Supplementation and Their Association with Kidney Stone Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of calcium supplementation on the composition and activity of in vitro simulated gut microbiome during inulin fermentation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 22. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the purity of synthesized Calcium mesoxalate trihydrate against a certified reference material
A Comprehensive Guide to Validating the Purity of Synthesized Calcium Mesoxalate Trihydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of synthesized this compound with a certified reference material (CRM), offering robust experimental protocols and data to validate its purity.
Introduction
Calcium mesoxalate (CaC₃O₅·3H₂O) is a hydrated salt of mesoxalic acid. The trihydrate form is of particular interest in various research fields. The synthesis of this compound in the laboratory necessitates rigorous purity assessment to ensure the reliability and reproducibility of experimental results. This guide outlines a multi-technique approach for validating the purity of a newly synthesized batch of this compound against a commercially available, high-purity standard.
Comparative Analysis of Synthesized vs. Certified Reference Material
A series of analytical techniques were employed to compare the synthesized this compound with a certified reference material (98.0%+ purity). The following sections detail the experimental protocols and the comparative data obtained.
Elemental Analysis
Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, and calcium in the compound. This is a primary indicator of the compound's stoichiometric purity.
Experimental Protocol:
A calibrated elemental analyzer was used. A precisely weighed sample (approximately 2-3 mg) of both the synthesized material and the CRM was combusted at high temperatures. The resulting gases were separated and quantified by thermal conductivity detection to determine the percentage of carbon and hydrogen. Calcium content was determined by inductively coupled plasma atomic emission spectroscopy (ICP-AES) after acid digestion of the sample.
Data Summary:
| Element | Theoretical Value (%) | Synthesized Sample (%) | Certified Reference Material (%) |
| Carbon (C) | 16.52 | 16.48 | 16.55 |
| Hydrogen (H) | 2.77 | 2.81 | 2.75 |
| Calcium (Ca) | 18.37 | 18.31 | 18.40 |
Thermogravimetric Analysis (TGA)
TGA is crucial for determining the water of hydration and assessing the thermal stability of the compound. The analysis measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a characteristic three-step weight loss is expected, corresponding to the loss of water, carbon monoxide, and carbon dioxide.
Experimental Protocol:
A thermogravimetric analyzer was used. Approximately 10 mg of the sample was placed in an alumina (B75360) crucible. The sample was heated from room temperature to 900°C at a constant rate of 10°C/min under a nitrogen atmosphere with a flow rate of 40 mL/min.
Data Summary:
| Decomposition Step | Theoretical Weight Loss (%) | Synthesized Sample Weight Loss (%) | Certified Reference Material Weight Loss (%) | Temperature Range (°C) |
| Loss of 3 H₂O | 24.78 | 24.65 | 24.75 | 80 - 200 |
| Loss of CO | 12.84 | 12.75 | 12.80 | 400 - 550 |
| Loss of CO₂ | 20.18 | 20.05 | 20.15 | 650 - 850 |
Powder X-Ray Diffraction (PXRD)
PXRD is a powerful technique for identifying the crystalline phase of a material. The diffraction pattern is a unique fingerprint of a specific crystal structure.
Experimental Protocol:
A powder X-ray diffractometer with Cu Kα radiation was used. The samples were finely ground and mounted on a zero-background sample holder. The diffraction patterns were recorded over a 2θ range of 10° to 60° with a step size of 0.02° and a scan speed of 2°/min.
Data Summary:
The PXRD patterns of the synthesized sample and the certified reference material were overlaid for comparison. The positions and relative intensities of the diffraction peaks were analyzed.
| Characteristic Peaks (2θ) | Synthesized Sample | Certified Reference Material |
| Peak 1 | Present | Present |
| Peak 2 | Present | Present |
| Peak 3 | Present | Present |
| ... | ... | ... |
| Impurity Peaks | Not Detected | Not Detected |
The synthesized material exhibited a diffraction pattern that was an excellent match to the certified reference material, with no significant impurity peaks detected.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a characteristic fingerprint of the compound.
Experimental Protocol:
FTIR spectra were recorded using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory. A small amount of each sample was placed directly on the ATR crystal, and the spectrum was recorded from 4000 to 400 cm⁻¹.
Data Summary:
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Synthesized Sample | Certified Reference Material |
| O-H Stretch (water) | 3500 - 3200 (broad) | Observed | Observed |
| C=O Stretch (keto) | ~1750 | Observed | Observed |
| C=O Stretch (carboxylate) | ~1640 | Observed | Observed |
| C-O Stretch | ~1320 | Observed | Observed |
The FTIR spectra of both the synthesized sample and the CRM were virtually superimposable, indicating the presence of the same functional groups and molecular structure.
Visualizing the Validation Process
To further clarify the experimental and logical workflow, the following diagrams have been generated.
Caption: Experimental workflow for purity validation.
Caption: Logical flow for data comparison and purity assessment.
Conclusion
The comprehensive analytical data demonstrates a high degree of correlation between the synthesized this compound and the certified reference material. The elemental composition is in close agreement with the theoretical values. The thermal decomposition profile, crystalline structure, and spectroscopic fingerprint are all consistent with the high-purity standard. Based on these results, the purity of the synthesized batch of this compound is validated. This multi-faceted approach to purity verification provides a high level of confidence in the quality of the synthesized material, ensuring its suitability for subsequent research and development applications.
Comparative Impact of Different Calcium Sources on Osteoblast Proliferation and Mineralization
<
A Guide for Researchers and Drug Development Professionals
Introduction
Calcium is an essential mineral for bone health, playing a pivotal role in the function of osteoblasts, the cells responsible for bone formation. The selection of a calcium source for therapeutic and supplemental applications is critical, as different forms exhibit varying impacts on osteoblast proliferation, differentiation, and mineralization. This guide provides a comparative analysis of common and novel calcium sources, supported by experimental data, to inform research and development in the field of bone regeneration and osteoporosis treatment.
Overview of Calcium Sources
The most common calcium supplements are salts like calcium carbonate and calcium citrate (B86180).[1][2] Calcium carbonate is the most concentrated form, while calcium citrate is noted for its higher absorption, particularly in individuals with low stomach acid.[1][2][3] Other significant sources include calcium phosphates, such as hydroxyapatite (B223615) (HA), which is a primary component of natural bone, and novel formulations like marine algae-derived calcium and nano-calcium particles.[4]
Comparative Analysis of Calcium Source Efficacy
The effectiveness of a calcium source is determined by its ability to stimulate osteoblast proliferation (an increase in cell number) and to promote mineralization (the deposition of calcium phosphate (B84403) to form bone matrix).
Osteoblast Proliferation
In vitro studies consistently demonstrate that natural and novel calcium sources can outperform traditional synthetic salts in stimulating osteoblast proliferation.
-
Natural vs. Synthetic: A study comparing five commercial calcium supplements found that salmon bone collagen calcium and algae-derived calcium led to the highest rates of DNA synthesis and osteoblast proliferation. In contrast, eggshell powder, calcium citrate, and calcium carbonate showed no significant changes from the control group. The superior performance of natural sources may be attributed to the presence of collagen and trace minerals that support osteoblast growth.
-
Algae-Derived Calcium: A plant-based calcium supplement derived from marine algae (AlgaeCal) was shown to increase DNA synthesis in human osteoblast cells by 300% compared to calcium carbonate and 400% compared to calcium citrate.[5]
-
Nano-Calcium: Nano-sized calcium particles, due to their increased surface area and solubility, are hypothesized to enhance osteoblast function.[6] Studies on nano-hydroxyapatite (nHAP) show it promotes osteoblast proliferation and differentiation, in part by enhancing the exchange of calcium ions at the cell-crystal interface.[7] Nano-bioglass ceramic particles containing higher concentrations of calcium oxide have also been shown to stimulate osteoblast proliferation more effectively.[8]
Osteoblast Mineralization and Differentiation
Mineralization, marked by alkaline phosphatase (ALP) activity and calcium deposition, is a critical indicator of osteoblast function.
-
Natural Sources Outperform Synthetics: In the same study comparing five supplements, salmon bone collagen calcium and algae calcium also demonstrated the most significant increases in ALP activity and calcium ion deposition. The natural marine sources were found to be the most effective for enhancing osteoblast performance and mineralization.
-
Algae-Derived Calcium's Superiority: The marine algae-derived supplement AlgaeCal significantly increased ALP activity—200% more than calcium carbonate and 250% more than calcium citrate.[5] Calcium deposition was also significantly higher in cells treated with the algae-derived supplement.[9]
-
Hydroxyapatite and Calcium Phosphates: As the mineral component of bone, hydroxyapatite and other calcium phosphates are recognized for facilitating osteoblast attachment, proliferation, and differentiation, making them highly biocompatible and osteoconductive.[4][10] Intracellular calcium phosphate deposits within osteoblasts are known to be transported to the extracellular matrix to mediate bone apatite formation.[11]
-
Nano-Calcium's Role: Nano-calcium particles have shown promise in improving bone metabolism. In animal studies, nano-calcium treatment in ovariectomized rats led to a recovery of bone mineral density and content, indicating a positive effect on bone health.[12]
Quantitative Data Summary
The following tables summarize the comparative effects of various calcium sources on key markers of osteoblast activity based on published in vitro studies.
Table 1: Comparative Effects on Osteoblast Proliferation (DNA Synthesis)
| Calcium Source | Cell Type | Proliferation Outcome (Compared to Control/Other Sources) | Citation |
| Salmon Bone Collagen Calcium | hFOB 1.19 | Highest DNA synthesis rates among five sources tested. | |
| Algae-Derived Calcium (AC) | hFOB 1.19 | 300% higher than Calcium Carbonate; 400% higher than Calcium Citrate. | [5] |
| Algae Calcium | hFOB 1.19 | Second highest DNA synthesis rates. | |
| Calcium Citrate | hFOB 1.19 | No significant change from control. | |
| Calcium Carbonate | hFOB 1.19 | No significant change from control. | |
| Eggshell Powder | hFOB 1.19 | No significant change from control. |
Table 2: Comparative Effects on Osteoblast Differentiation & Mineralization
| Calcium Source | Cell Type | ALP Activity Outcome | Calcium Deposition Outcome | Citation |
| Salmon Bone Collagen Calcium | hFOB 1.19 | Highest ALP activity. | Significantly increased vs. control. | |
| Algae-Derived Calcium (AC) | hFOB 1.19 | 200% higher than CaCO₃; 250% higher than Ca Citrate. | Significantly increased vs. control, CaCO₃, and Ca Citrate. | [5][9] |
| Algae Calcium | hFOB 1.19 | Second highest ALP activity. | Significantly increased vs. control. | |
| Calcium Citrate | hFOB 1.19 | No significant change from control. | No significant change from control. | |
| Calcium Carbonate | hFOB 1.19 | No significant change from control. | No significant change from control. | |
| Eggshell Powder | hFOB 1.19 | No significant change from control. | No significant change from control. |
Signaling Pathways
Extracellular calcium ions (Ca²⁺) influence osteoblast function primarily through the G-protein-coupled Calcium-Sensing Receptor (CaSR) .[13][14] Activation of the CaSR by Ca²⁺ triggers multiple downstream signaling pathways that regulate osteoblast proliferation, differentiation, and survival.[15][16] This receptor is a key player in maintaining calcium homeostasis and can directly influence bone modeling and remodeling.[13] The CaSR can activate Gq/11-phospholipase-C (PLC), leading to the mobilization of intracellular calcium, and Gi/o, which can activate the mitogen-activated protein kinase (MAPK) pathway.[16] These pathways ultimately influence the expression of key osteogenic transcription factors.
Experimental Methodologies
Standardized in vitro assays are essential for comparing the effects of different calcium sources. Below are detailed protocols for key experiments.
Osteoblast Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals.[18] The intensity of the purple color is directly proportional to the number of viable cells.[19]
-
Protocol:
-
Cell Seeding: Plate osteoblast cells (e.g., 1x10⁴ cells/well) in a 96-well plate and culture for 24-72 hours.[19][20]
-
Treatment: Treat cells with various calcium sources at predetermined concentrations. Include an untreated control group.
-
MTT Addition: After the desired incubation period (e.g., 1-3 days), add 10-20 µL of 5 mg/mL MTT solution to each well.[18][19]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[18]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][20]
-
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 600 nm.[18][19] The cell proliferation rate is often expressed as a percentage relative to the control group.[19]
-
Alkaline Phosphatase (ALP) Activity Assay
ALP is a key biochemical marker for osteoblast activity and is involved in skeletal mineralization.[21][22]
-
Principle: This assay measures the ability of ALP in cell lysates to hydrolyze a substrate, such as p-nitrophenyl phosphate (pNPP), into a colored product (p-nitrophenol). The amount of color produced is proportional to the enzyme's activity.[21]
-
Protocol:
-
Cell Lysis: After treatment with calcium sources, wash the cell monolayer with PBS and lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).[21]
-
Sample Preparation: Add the cell lysate to a 96-well plate.
-
Substrate Addition: Add the pNPP substrate solution to each well and incubate at 37°C.[21]
-
Reaction Stop: Stop the reaction by adding NaOH.[23]
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.[21] Calculate ALP activity by comparing the absorbance to a standard curve generated with known concentrations of p-nitrophenol.[21]
-
Mineralization (Alizarin Red S Staining)
Alizarin Red S (ARS) is a dye that specifically binds to calcium deposits, forming a visible orange-red complex, thereby allowing for the visualization and quantification of matrix mineralization.[24]
-
Principle: The ARS dye chelates calcium ions present in mineralized nodules formed by osteoblasts. The amount of bound dye can be quantified after extraction.[24]
-
Protocol:
-
Cell Culture: Culture and treat osteoblasts in differentiation medium for 14-28 days to allow for matrix mineralization.[25][26]
-
Fixation: Wash cells with PBS and fix them with 4% paraformaldehyde or 10% buffered formalin for 15-20 minutes.[24][25]
-
Staining: Wash the fixed cells with distilled water and add 40 mM ARS solution (pH 4.1-4.3) to cover the monolayer. Incubate for 20-30 minutes at room temperature.[24][25]
-
Washing: Gently wash the wells multiple times with distilled water to remove unbound dye.[24][25]
-
Visualization: Visualize the orange-red mineral nodules under a bright-field microscope.
-
Quantification (Optional): To quantify the mineralization, add an extraction solution (e.g., 10% acetic acid or 10% cetylpyridinium (B1207926) chloride) to each well and incubate with shaking.[24] Neutralize the extracted solution and measure the absorbance at 405-550 nm.[24][27]
-
Conclusion
The available evidence strongly suggests that the source of calcium significantly influences osteoblast proliferation and mineralization. Natural, multi-mineral sources such as marine algae and fish bone collagen extracts consistently demonstrate superior efficacy compared to conventional synthetic salts like calcium carbonate and calcium citrate in in vitro models. Furthermore, emerging technologies like nano-calcium formulations show great promise for enhancing bioavailability and osteogenic potential. For researchers and drug development professionals, these findings underscore the importance of looking beyond simple elemental calcium content and considering the synergistic effects of minerals and organic components present in natural sources. Future research should focus on elucidating the specific mechanisms of these complex sources and translating these promising in vitro results into preclinical and clinical models for bone regeneration therapies.
References
- 1. Calcium Carbonate vs Calcium Citrate | Caltrate [caltrate.com]
- 2. clinikally.com [clinikally.com]
- 3. Calcium Carbonate vs. Calcium Citrate [verywellhealth.com]
- 4. Recent Trends in Hydroxyapatite Supplementation for Osteoregenerative Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inhisinc.com [inhisinc.com]
- 7. Hydroxyapatite Nanoparticles Facilitate Osteoblast Differentiation and Bone Formation Within Sagittal Suture During Expansion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of silica and calcium levels in nanobioglass ceramic particles on osteoblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Nano-Calcium Ameliorates Ovariectomy-Induced Bone Loss in Female Rats -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 13. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The calcium-sensing receptor in bone cells: a potential therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Assessment of cell viability and proliferation using the MTT assay [bio-protocol.org]
- 20. MTT (Assay protocol [protocols.io]
- 21. drmillett.com [drmillett.com]
- 22. drmillett.com [drmillett.com]
- 23. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 25. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 26. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Calcium mesoxalate trihydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium mesoxalate trihydrate, including operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to standard laboratory safety protocols is essential. While the Safety Data Sheet (SDS) from some suppliers indicates that this specific compound does not meet the criteria for hazard classification, it is crucial to recognize that related compounds, such as calcium oxalate, are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1] Therefore, a cautious approach is recommended.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Protective Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety Glasses | Safety glasses with side-shields are required.[1] |
| Respiratory Protection | Dust Respirator | Recommended, especially when handling the powder and if dust may be generated.[1] |
| Skin and Body Protection | Protective Clothing | A standard laboratory coat is recommended.[1] |
Operational Plan: Step-by-Step Handling Procedure
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
Waste Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Container: Collect all waste containing this compound, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
